Product packaging for Berkelic acid(Cat. No.:CAS No. 905305-61-5)

Berkelic acid

Cat. No.: B1263399
CAS No.: 905305-61-5
M. Wt: 532.6 g/mol
InChI Key: KUPCHRRTAPZASB-FZIMWOAESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Berkelic acid is a novel spiroketal compound first isolated from a Penicillium species, an extremophile fungus surviving in the acidic, metal-rich environment of the Berkeley Pit Lake . This natural product has attracted significant interest in medicinal chemistry research due to its potent and selective biological activity. Evaluated by the National Cancer Institute against 60 human cell lines, this compound demonstrated selective activity toward the OVCAR-3 ovarian cancer cell line, exhibiting a GI50 value of 91 nM . Its mechanism of action is associated with the inhibition of proteolytic enzymes; it inhibits Matrix Metalloproteinase-3 (MMP-3, GI50 = 1.87 μM) and caspase-1 (GI50 = 0.098 mM) . Inhibiting MMPs, which are enzymes used by tumor cells to promote metastatic spread, represents a valuable approach in anticancer research . The structural assignment of this compound has been confirmed and revised through several total synthesis campaigns, which established its absolute stereochemistry and the configuration of its challenging spiroketal core . These synthetic studies have also proposed a biosynthetic pathway linking it to precursors like pulvilloric acid . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40O9 B1263399 Berkelic acid CAS No. 905305-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

905305-61-5

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

IUPAC Name

(3S,3'S,4'S,5S,7R)-11-hydroxy-4'-[(3S)-3-methoxycarbonyl-3-methyl-2-oxopentyl]-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid

InChI

InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19+,21-,28-,29-/m0/s1

InChI Key

KUPCHRRTAPZASB-FZIMWOAESA-N

SMILES

CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O

Isomeric SMILES

CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@H]([C@@H](CO4)CC(=O)[C@](C)(CC)C(=O)OC)C)C(=O)O)O

Canonical SMILES

CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O

Other CAS No.

905305-61-5

Synonyms

berkelic acid

Origin of Product

United States

Foundational & Exploratory

The Discovery and Scientific Deep Dive into Berkelic Acid from Berkeley Pit Fungus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Discovered in the harsh, acidic, and metal-laden environment of the Berkeley Pit in Montana, Berkelic acid is a novel spiroketal natural product isolated from an extremophilic Penicillium fungus.[1][2] This unique compound initially garnered significant attention for its reported selective anticancer activity. This technical guide provides an in-depth overview of this compound, from its discovery and biological activity to its complex synthesis and the signaling pathways it has been reported to inhibit.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's biological activity as reported in the initial discovery and subsequent studies.

Table 1: Reported Biological Activity of this compound

TargetActivity TypeValueReference
OVCAR-3 (human ovarian cancer cell line)GI₅₀91 nM[1]
MMP-3 (Matrix Metalloproteinase-3)Inhibition1.87 µM[1]
Caspase-1Inhibition98 µM[1]

Table 2: Re-evaluation of Anticancer Activity of Synthetic this compound

Cell LinesConcentration TestedActivityReference
NCI 60 cell line panel (including OVCAR-3)up to 10 µMNo activity observed[1]

It is crucial to note that subsequent studies involving the total synthesis of this compound did not replicate the initial potent and selective anticancer activity against the OVCAR-3 cell line. This discrepancy suggests that the original isolated sample may have contained a highly potent, minor contaminant.

Experimental Protocols

While the detailed experimental protocol for the original isolation and purification of this compound from the Penicillium fungus by Stierle et al. is not fully available in the public domain through standard search methodologies, this section provides a detailed, representative protocol for the total synthesis of (–)-Berkelic acid, which has been crucial for confirming its structure and evaluating its biological activity. The following is a key step in a published total synthesis.

Representative Synthetic Protocol: Silver-Mediated Cascade for this compound Core Synthesis

This protocol describes a critical step in the convergent synthesis of the tetracyclic core of this compound, inspired by its hypothetical biosynthesis from spicifernin and pulvilloric acid fragments.

Materials:

  • Spicifernin-like alkynol synthon

  • Pulvilloric acid-like lactol synthon

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • A solution of the spicifernin-like alkynol (1.2 equivalents) and the pulvilloric acid-like lactol (1.0 equivalent) is prepared in anhydrous diethyl ether under an inert atmosphere.

  • To this stirring solution, silver hexafluoroantimonate (AgSbF₆, 1.4 equivalents) is added at room temperature.

  • The reaction mixture is stirred for approximately 3 hours at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the crude product is purified by flash chromatography to yield a mixture of oxoberkelate diastereomers.

  • Further purification by semi-preparative high-performance liquid chromatography (HPLC) is employed to isolate the individual diastereomers.

Visualizing the Molecular Landscape: Pathways and Processes

The following diagrams, rendered using the DOT language, illustrate the proposed biosynthetic pathway of this compound and the signaling pathways it is reported to inhibit.

Biosynthetic Pathway of this compound

The structure of this compound suggests a biosynthetic origin from the combination of two other natural products, spicifernin and pulvilloric acid. The following diagram illustrates a proposed biosynthetic pathway.

This compound Biosynthesis Spicifernin Spicifernin Intermediate_1 Proposed Intermediate Spicifernin->Intermediate_1 [4+2] Cycloaddition Pulvilloric_Acid Pulvilloric Acid Pulvilloric_Acid->Intermediate_1 Berkelic_Acid This compound Intermediate_1->Berkelic_Acid Enzymatic Modifications

Caption: Proposed biosynthetic pathway of this compound.

MMP-3 Signaling Pathway and Inhibition

Matrix metalloproteinase-3 (MMP-3) is a key enzyme involved in the degradation of the extracellular matrix. Its activity is implicated in various physiological and pathological processes, including cancer metastasis. This compound has been reported to be a moderate inhibitor of MMP-3.

MMP-3 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pro_MMP3 Pro-MMP-3 (Inactive) MMP3 MMP-3 (Active) Pro_MMP3->MMP3 Activation (Proteolytic Cleavage) ECM Extracellular Matrix (e.g., Collagen, Fibronectin) MMP3->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM Signal Growth Factors, Cytokines Receptor Cell Surface Receptor Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, AP-1) Receptor->Signaling_Cascade Activation MMP3_Gene MMP-3 Gene (in nucleus) Signaling_Cascade->MMP3_Gene Transcription MMP3_mRNA MMP-3 mRNA MMP3_Gene->MMP3_mRNA Pro_MMP3_synth Pro-MMP-3 Synthesis MMP3_mRNA->Pro_MMP3_synth Translation Pro_MMP3_synth->Pro_MMP3 Secretion Berkelic_Acid This compound Berkelic_Acid->MMP3 Inhibition

Caption: MMP-3 signaling pathway and inhibition by this compound.

Caspase-1 Inflammasome Pathway and Inhibition

Caspase-1 is a cysteine protease that plays a central role in the inflammatory response. It is activated by the inflammasome, a multi-protein complex, and is responsible for the processing and activation of pro-inflammatory cytokines. This compound has been shown to inhibit Caspase-1.

Caspase-1 Inflammasome Pathway cluster_pathway Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs (e.g., bacterial toxins, ATP) NLRP3 NLRP3 Sensor PAMPs_DAMPs->NLRP3 Sensed by ASC ASC Adaptor NLRP3->ASC Recruits Inflammasome Inflammasome Complex NLRP3->Inflammasome Assembly Pro_Caspase1 Pro-Caspase-1 (Inactive) ASC->Pro_Caspase1 Recruits ASC->Inflammasome Assembly Pro_Caspase1->Inflammasome Assembly Caspase1 Caspase-1 (Active) Inflammasome->Caspase1 Autocatalytic Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Promotes IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation Promotes Berkelic_Acid This compound Berkelic_Acid->Caspase1 Inhibition

Caption: Caspase-1 inflammasome pathway and inhibition.

References

Whitepaper: Berkelic Acid and its Fungal Producer from an Extremophilic Environment

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide to the Berkelic Acid-Producing Fungal Extremophile, Penicillium sp. 10/I/3

Executive Summary

This compound is a novel, complex spiroketal natural product with significant and selective anticancer properties.[1][2][3] It was isolated from a fungal extremophile, a species of Penicillium, thriving in the harsh, acidic, and metal-rich environment of the Berkeley Pit Lake in Montana, USA.[1][2] This unique habitat has fostered the evolution of microorganisms with the capacity to produce novel bioactive metabolites. This compound demonstrates potent, nanomolar-level cytotoxicity against the OVCAR-3 human ovarian cancer cell line and also inhibits key enzymes such as matrix metalloproteinase-3 (MMP-3) and caspase-1.[2][4][5] This document provides a comprehensive technical overview of the producing organism, the physicochemical and biological properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its proposed biosynthesis and mechanism of action.

The Fungal Extremophile: Penicillium sp. 10/I/3

The source of this compound is a fungal strain identified as Penicillium sp. 10/I/3, isolated from the surface waters of the Berkeley Pit Lake.[2] This abandoned open-pit copper mine is a notable extreme environment, characterized by a large volume of water with a pH of 2.5 and high concentrations of dissolved metal sulfates, including copper, aluminum, iron, and zinc.[2] Organisms that thrive in such low-pH conditions are known as acidophiles. The ability of this Penicillium species to survive and produce complex secondary metabolites in this environment underscores the value of bioprospecting in extreme locations for novel drug discovery leads.

Penicillium is a large and ubiquitous genus of ascomycetous fungi, known for producing a wide array of bioactive compounds, most famously the antibiotic penicillin.[6][7] Species within this genus are characterized by their brush-like spore-producing structures (penicilli).[8] They are adaptable to a wide range of environments and substrates, but the specific strain producing this compound is distinguished by its extremophilic nature.[9][10]

This compound: Physicochemical and Biological Properties

This compound is a tetracyclic spiroketal with a complex and highly substituted structure.[4] Its discovery was the result of a bioassay-guided fractionation effort aimed at identifying novel enzyme inhibitors from the fungal extract.[1][2][3]

Data Presentation

The quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₉H₄₀O₉[2][11][12]
Molar Mass 532.63 g/mol [11][12]
Appearance Not specified in literature
Optical Rotation [α]D²² = -83.5 (c=0.0113, MeOH)[13]

Table 2: Biological Activity of this compound

Target/AssayActivity MetricValueReference
Ovarian Cancer Cell Line (OVCAR-3) GI₅₀ (50% Growth Inhibition)91 nM[1][4][5]
Matrix Metalloproteinase-3 (MMP-3) Inhibition Concentration1.87 µM[4][5]
Caspase-1 Inhibition Concentration98 µM[4][5]

Experimental Protocols

The following sections detail the methodologies for the isolation of the fungus and the extraction and characterization of this compound, based on published literature.

Fungal Isolation and Culturing
  • Sample Collection: Water samples were collected from the surface of the Berkeley Pit Lake, Montana.

  • Fungal Isolation: Standard microbiological techniques were used to isolate fungal strains from the water samples onto appropriate growth media.

  • Culturing for Metabolite Production: The active Penicillium species was cultured in a suitable liquid fermentation medium. While the exact media composition is not detailed in the primary discovery paper, large-scale fermentation would typically involve a nutrient-rich broth (e.g., potato dextrose broth) incubated for several days or weeks to allow for the production of secondary metabolites.

This compound Extraction and Isolation

The isolation of this compound was achieved through a bioassay-guided fractionation process, where extracts were continuously tested for activity in MMP-3 and caspase-1 inhibition assays.

  • Initial Extraction: The fungal culture (broth and mycelia) was extracted with an organic solvent. The primary literature specifies a chloroform extract.[2]

  • Solvent Partitioning: The crude chloroform extract was likely subjected to liquid-liquid partitioning to separate compounds based on polarity.

  • Chromatographic Separation: The active fractions were further purified using a series of chromatographic techniques. This typically includes:

    • Silica Gel Chromatography: To perform a broad separation of compounds.

    • High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reverse-phase column (e.g., C18), to yield pure this compound.

  • Purity Confirmation: The purity of the final compound was confirmed by analytical techniques such as HPLC and NMR spectroscopy.

Structure Elucidation

The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry:

    • Initial analysis by Electron Ionization Mass Spectrometry (EIMS) did not show a parent ion for this compound.[2]

    • To overcome this, the molecule was derivatized by esterification with diazomethane to yield a dimethyl ester.[2]

    • High-Resolution EIMS (HREIMS) on the dimethyl ester derivative gave a strong parent ion, which established the molecular formula of the parent compound as C₂₉H₄₀O₉.[2]

  • NMR Spectroscopy: A suite of 1D and 2D NMR experiments were conducted in a suitable solvent (e.g., CDCl₃ or CD₃OD) to determine the connectivity and stereochemistry of the molecule.

    • ¹H NMR: To identify the proton environments.

    • ¹³C NMR: To identify the carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Heteronuclear Multiple Bond Correlation (HMBC) was particularly crucial for establishing the connectivity of the complex tetracyclic core by identifying 2- and 3-bond correlations between protons and carbons.[2] For example, HMBC data established the structure of the side chain by showing correlations from methylene protons (H-20) to a ketone (C-21) and from methyl protons (H-27) to a quaternary carbon (C-22) and an ester carbonyl (C-28).[2]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the bioassay-guided fractionation workflow used to isolate this compound.

G cluster_collection Fungal Culture & Extraction cluster_fractionation Bioassay-Guided Fractionation Culture Penicillium sp. Culture (from Berkeley Pit Lake) Extraction Solvent Extraction (Chloroform) Culture->Extraction Crude Crude Extract Extraction->Crude Silica Silica Gel Chromatography Crude->Silica Fractions Fractions A, B, C... Silica->Fractions Assay1 Enzyme Assays (MMP-3, Caspase-1) Fractions->Assay1 Active Active Fraction(s) Assay1->Active Identify activity HPLC HPLC Purification Active->HPLC Pure Pure this compound HPLC->Pure

Fig. 1: Bioassay-guided isolation of this compound.
Proposed Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, its structure suggests a polyketide origin, which is common for fungal metabolites. A related compound, spicifernin, is known to be derived from an acetate chain with methylation from S-adenosyl methionine (SAM).[2] this compound appears to be an elongated version of this structure, suggesting a similar biosynthetic origin.

G Acetate Acetate Units (Polyketide Pathway) PKS Polyketide Synthase (PKS) Acetate->PKS Chain Linear Polyketide Chain PKS->Chain Methylation Methylation Chain->Methylation SAM S-Adenosyl Methionine (SAM) SAM->Methylation Cyclization Cyclization & Oxidative Modifications Methylation->Cyclization Berkelic This compound Cyclization->Berkelic G cluster_mmp Matrix Metalloproteinase Pathway cluster_caspase Inflammatory Cytokine Pathway cluster_cancer Anticancer Activity BA This compound MMP3 MMP-3 BA->MMP3 Casp1 Caspase-1 BA->Casp1 OVCAR3 OVCAR-3 (Ovarian Cancer Cells) BA->OVCAR3 ECM Extracellular Matrix Degradation MMP3->ECM Cytokines Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-18) Casp1->Cytokines Growth Cell Growth & Proliferation OVCAR3->Growth

References

Berkelic Acid: A Comprehensive Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berkelic acid, a structurally novel spiroketal, has garnered significant attention in the scientific community for its potent and selective anticancer properties.[1] Isolated from an extremophilic fungus, this natural product presents a compelling case for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural source of this compound, a detailed protocol for its isolation and purification, and an exploration of its known biological activities and potential mechanisms of action. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique fungal metabolite.

Natural Source: An Extremophilic Fungus from a Unique Environment

This compound is a secondary metabolite produced by a species of Penicillium, a genus of fungi.[1] What makes the origin of this compound particularly fascinating is that the producing fungus is an extremophile, thriving in the harsh and unusual environment of the Berkeley Pit Lake in Butte, Montana.[1][2] This abandoned open-pit copper mine is filled with acidic water (pH 2.5) that is heavily contaminated with high concentrations of metal sulfates.[2] The ability of this Penicillium species to survive and produce complex secondary metabolites in such an extreme environment underscores the vast and largely untapped potential of extremophiles as a source for novel bioactive compounds.

Another publication has identified Penicillium rubrum as a source of various bioactive compounds, also isolated from the Berkeley Pit Lake, which are inhibitors of caspase-1.[3] This suggests that this unique environment harbors a rich diversity of fungi with the capacity to produce a wide array of biologically active molecules.

Isolation of this compound: A Bioassay-Guided Approach

The isolation of this compound from the fungal culture is achieved through a multi-step process known as bioassay-guided fractionation.[1] This technique involves systematically separating the components of a crude extract and testing the biological activity of each fraction to guide the purification of the active compound.

Fermentation of the Producing Organism

While the original publication by Stierle et al. does not provide exhaustive details on the fermentation media and conditions, a general protocol for the cultivation of Penicillium species for secondary metabolite production can be outlined. Typically, the fungus is grown in a liquid culture medium containing a carbon source (e.g., glucose, potato dextrose broth), a nitrogen source, and essential minerals. The culture is incubated for a specific period, often several weeks, under controlled conditions of temperature and aeration to allow for the production and accumulation of this compound in the culture broth.

Experimental Protocol for Extraction and Purification

The following is a detailed methodology for the isolation of this compound based on the principles of bioassay-guided fractionation:

  • Extraction: The fungal culture, including both the mycelium and the broth, is extracted with an organic solvent such as ethyl acetate. This initial extraction separates the organic-soluble secondary metabolites, including this compound, from the aqueous components of the culture.

  • Solvent Partitioning: The crude ethyl acetate extract is then subjected to solvent-solvent partitioning to further separate compounds based on their polarity. This typically involves partitioning the extract between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., methanol).

  • Chromatographic Purification: The active fraction from the solvent partitioning step is then subjected to a series of chromatographic techniques to isolate this compound to purity. This is a multi-step process that may include:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and tested for their biological activity.

    • High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified using HPLC. A reversed-phase column (e.g., C18) is often used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The elution can be isocratic or a gradient.

  • Purity Assessment: The purity of the isolated this compound is assessed using analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Biological Activity Data for this compound

PropertyValueReference
Molecular FormulaC₂₉H₄₀O₉[4][5]
Molar Mass532.630 g/mol [4]
GI₅₀ (OVCAR-3)91 nM[6]
IC₅₀ (MMP-3)1.87 µM
IC₅₀ (Caspase-1)98 µM

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations
¹H NMR The ¹H and ¹³C NMR spectral data of synthetic (-)-Berkelic acid in both CDCl₃ and CD₃OD are identical to those of the natural product.[6]
¹³C NMR The ¹H and ¹³C NMR spectral data of synthetic (-)-Berkelic acid in both CDCl₃ and CD₃OD are identical to those of the natural product.[6]
Mass Spectrometry High-resolution mass spectrometry is used to confirm the molecular formula.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated significant and selective biological activity, particularly against ovarian cancer cells.[1] Its primary known targets are matrix metalloproteinase-3 (MMP-3) and caspase-1, two enzymes implicated in cancer progression and inflammation.[6]

Inhibition of MMP-3 and Caspase-1

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[7] Overexpression of certain MMPs, including MMP-3, is associated with tumor invasion and metastasis. Caspase-1 is a key inflammatory cysteine protease that activates pro-inflammatory cytokines.[3] By inhibiting these enzymes, this compound may disrupt key processes that contribute to cancer cell survival, proliferation, and spread.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound exerts its anticancer effects are still under investigation. However, based on its known targets, a hypothetical pathway can be proposed. Inhibition of MMP-3 by this compound could lead to a reduction in ECM degradation, thereby hindering cancer cell invasion and metastasis. The inhibition of caspase-1 may modulate the inflammatory tumor microenvironment, which is known to play a critical role in cancer progression.

In the OVCAR-3 ovarian cancer cell line, this compound's activity likely leads to the induction of apoptosis (programmed cell death). This could be triggered through various intracellular signaling cascades that are activated in response to the inhibition of MMP-3 and caspase-1, or through other, as-yet-unidentified targets.

Experimental Workflow for Isolation and Characterization of this compound

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Bioassay-Guided Purification cluster_analysis Analysis and Characterization A Inoculation of Penicillium sp. B Liquid Culture Fermentation A->B C Solvent Extraction (Ethyl Acetate) B->C D Solvent Partitioning C->D E Silica Gel Chromatography D->E F HPLC Purification E->F G Biological Assays (MMP-3, Caspase-1, OVCAR-3) F->G H Spectroscopic Analysis (NMR, MS) F->H I Pure this compound G->I H->I signaling_pathway cluster_targets Direct Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome Berkelic_Acid This compound MMP3 MMP-3 Berkelic_Acid->MMP3 Inhibits Caspase1 Caspase-1 Berkelic_Acid->Caspase1 Inhibits Apoptosis Induction of Apoptosis Berkelic_Acid->Apoptosis Induces in OVCAR-3 cells ECM_Degradation Reduced ECM Degradation MMP3->ECM_Degradation Leads to Inflammation Modulation of Inflammation Caspase1->Inflammation Leads to Reduced_Invasion Reduced Cancer Cell Invasion & Metastasis ECM_Degradation->Reduced_Invasion Cell_Death Ovarian Cancer Cell Death Apoptosis->Cell_Death

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Berkelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkelic acid is a structurally unique fungal metabolite endowed with potent and selective anticancer activity. Isolated from an extremophilic Penicillium species, its novel tetracyclic spiroketal framework and multiple stereocenters have presented a significant challenge for structural elucidation and chemical synthesis. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including a historical perspective on its structural revision. Detailed spectroscopic data, key experimental protocols for its synthesis, and logical workflows for its structural determination are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound was first isolated in 2006 from the fermentation broth of a Penicillium species found in the acidic, metal-contaminated waters of the Berkeley Pit mine in Montana.[1] This novel natural product initially garnered significant attention due to its potent and selective cytotoxic activity against the OVCAR-3 human ovarian cancer cell line, with a GI50 of 91 nM.[1] Additionally, it was found to be a moderate inhibitor of matrix metalloproteinase-3 (MMP-3) and caspase-1.[1] The complex chemical architecture of this compound, featuring a novel tetracyclic skeleton with a chroman/isochroman spiroacetal system and six chiral centers, has made it an attractive and challenging target for total synthesis.[1]

Chemical Structure

The molecular formula of this compound has been established as C₂₉H₄₀O₉. Its structure is characterized by a highly substituted aromatic ring fused to a pyran ring, which in turn is part of a spiroketal system linked to a tetrahydrofuran ring. A side chain containing a quaternary carbon and a carboxylic acid functionality extends from the tetrahydrofuran ring.

Molecular Weight: 532.6 g/mol

Key Structural Features:

  • Tetracyclic Core: A rigid framework composed of four fused rings.

  • Spiroketal: A key functional group where two cyclic ethers are joined at a single carbon atom.

  • Chroman/Isochroman Moiety: The bicyclic system containing the aromatic ring and a dihydropyran ring.

  • Highly Substituted Benzene Ring: Contains a carboxylic acid, a hydroxyl group, and an alkyl substituent.

  • Chiral Centers: Six stereocenters, contributing to the molecule's complex three-dimensional shape.

this compound chemical structure

Stereochemistry: A Tale of Revision

The initial structural assignment of this compound was based on extensive NMR spectroscopic analysis. However, subsequent total synthesis efforts by the research groups of Fürstner and Snider led to a revision of the stereochemistry at two of the chiral centers, C-18 and C-19.[1]

The first total synthesis of (-)-Berkelic acid by Snider and coworkers in 2009 confirmed the revised structure and established the absolute stereochemistry of the natural product.[1] Their work, along with that of Fürstner, demonstrated that the originally proposed stereoisomer was thermodynamically less stable. The stereochemistry at the C-22 quaternary center in the side chain was also determined through total synthesis and comparison of the spectral data of the resulting diastereomers with the natural product.[1]

The optical rotation of the natural (-)-Berkelic acid was reported as [α]D²² = -83.5 (c 0.0113, MeOH), and the synthetic (-)-Berkelic acid showed a specific rotation of [α]D²² = -115.5 (c 0.55, MeOH), confirming the absolute stereochemistry.[1]

Data Presentation

Table 1: Physicochemical Properties of (-)-Berkelic Acid
PropertyValueReference
Molecular FormulaC₂₉H₄₀O₉[1]
Molecular Weight532.6 g/mol
Specific Rotation (Natural)[α]D²² = -83.5 (c 0.0113, MeOH)[1]
Specific Rotation (Synthetic)[α]D²² = -115.5 (c 0.55, MeOH)[1]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Berkelic Acid in CDCl₃
Position¹³C (ppm)¹H (ppm, J in Hz)
1171.8
2108.5
3161.4
4101.26.29 (s)
5158.9
6110.1
734.92.58 (m)
831.71.55 (m), 1.30 (m)
929.21.25 (m)
1022.61.25 (m)
1114.10.87 (t, 6.8)
1577.24.60 (dd, 10.8, 2.0)
1635.81.88 (m), 1.68 (m)
17108.4
1841.52.15 (m)
1971.34.05 (m)
2045.12.85 (dd, 16.0, 3.2), 2.70 (dd, 16.0, 9.2)
21213.8
2259.5
2332.11.80 (m), 1.70 (m)
247.70.83 (t, 7.4)
2524.91.15 (s)
26176.4
2725.11.29 (s)
28174.1
OMe52.43.70 (s)

Data compiled from the supporting information of the first total synthesis by Snider and coworkers.

Experimental Protocols

The structural elucidation and confirmation of this compound have been heavily reliant on a combination of spectroscopic techniques and total chemical synthesis.

Isolation of Natural this compound

The producing organism, a Penicillium species, was cultured in a liquid medium. The fungal mycelium and the broth were extracted with organic solvents. The crude extract was then subjected to a series of chromatographic separations, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

Key Synthetic Protocol: Construction of the Tetracyclic Core

One of the pivotal steps in the total synthesis of (-)-Berkelic acid, as reported by Snider and coworkers, is the stereospecific condensation of a functionalized ketal aldehyde with a 2,6-dihydroxybenzoic acid derivative to construct the tetracyclic core.

Reaction: Oxa-Pictet-Spengler condensation.

Procedure Outline:

  • To a solution of the chiral ketal aldehyde and the 2,6-dihydroxybenzoic acid derivative in a suitable solvent (e.g., methanol), an acid catalyst (e.g., Dowex 50WX8-400-H⁺ resin) is added.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 12 hours) to allow for the cyclization and spiroketal formation to proceed.

  • The reaction is then worked up by filtering off the resin and removing the solvent under reduced pressure.

  • The resulting mixture of diastereomers is often treated with diazomethane to form the methyl esters, which facilitates purification by chromatography.

  • Further equilibration of the diastereomeric mixture under acidic conditions can be performed to enrich the thermodynamically more stable, desired isomer.[1]

Spectroscopic Methods for Structure Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments were crucial for establishing the planar structure and the relative stereochemistry of this compound. NOESY experiments, in particular, were instrumental in determining the through-space proximity of protons, which helped in assigning the relative configuration of the stereocenters.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and thus the molecular formula of this compound.

  • X-ray Crystallography: While obtaining suitable crystals of the natural product itself proved challenging, X-ray crystallography of synthetic intermediates was pivotal in confirming the revised stereochemistry of the tetracyclic core.

Visualizations

Logical Workflow for Structure Elucidation

structure_elucidation cluster_isolation Isolation & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_synthesis Total Synthesis & Revision A Fungal Fermentation (Penicillium sp.) B Extraction & Chromatography A->B C Pure this compound B->C D HRMS (Molecular Formula) C->D E 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) C->E I Comparison of Spectral Data (Synthetic vs. Natural) C->I F NOESY (Relative Stereochemistry) E->F G Initial Proposed Structure E->G F->G H Total Synthesis Attempts G->H H->I L Revised Stereostructure H->L J Discrepancy Observed I->J K X-ray Crystallography of Synthetic Intermediate J->K K->L M Confirmation of Absolute Stereochemistry L->M

Caption: Workflow for the structure elucidation of this compound.

Simplified Retrosynthetic Analysis

retrosynthesis cluster_disconnections Key Disconnections cluster_fragments Key Synthetic Fragments berkelic_acid (-)-Berkelic Acid disconnection1 Side Chain Installation berkelic_acid->disconnection1 fragment1 Tetracyclic Core disconnection1->fragment1 fragment2 Side Chain Precursor disconnection1->fragment2 disconnection2 Spiroketal Formation fragment3 Functionalized Ketal Aldehyde disconnection2->fragment3 fragment4 Dihydroxybenzoic Acid Derivative disconnection2->fragment4 disconnection3 Aromatic Ring Functionalization fragment1->disconnection2 fragment4->disconnection3

Caption: Simplified retrosynthesis of this compound.

Conclusion

The journey from the isolation of this compound to the definitive assignment of its complex stereostructure exemplifies the power of combining modern spectroscopic techniques with the rigors of total chemical synthesis. This in-depth guide provides a comprehensive resource on the chemical structure and stereochemistry of this potent anticancer agent. The detailed data and experimental insights presented herein are intended to facilitate further research into the synthesis of this compound analogs and the exploration of its therapeutic potential.

References

The Rising Therapeutic Potential of Novel Spiroketals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiroketal moiety, a unique structural feature found in a diverse array of natural products, is increasingly being recognized for its significant and varied biological activities. This technical guide provides an in-depth overview of the core biological activities of several novel spiroketals, with a focus on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development efforts in this promising field.

Anticancer Activity of Peniciketal A

Peniciketal A, a spiroketal isolated from the fungus Penicillium raistrickii, has demonstrated notable anticancer effects, particularly against non-small cell lung cancer. Its activity has been primarily evaluated in the A549 human lung carcinoma cell line.

Quantitative Anticancer Data

The cytotoxic effect of Peniciketal A on A549 cells is summarized in the table below.

CompoundCell LineAssayEndpointResult
Peniciketal AA549 (Human Lung Carcinoma)MTT AssayIC5022.33 µM (72h)
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Peniciketal A exerts its anticancer effects through a multi-faceted mechanism that involves the induction of apoptosis and arrest of the cell cycle at the G0/G1 phase. The apoptotic pathway initiated by Peniciketal A is the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Peniciketal_A_Apoptosis_Pathway Peniciketal_A Peniciketal A Mitochondrion Mitochondrion Peniciketal_A->Mitochondrion induces stress Bax Bax (pro-apoptotic) upregulation Mitochondrion->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Mitochondrion->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Peniciketal A-induced mitochondrial apoptosis pathway.
Experimental Protocols

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Peniciketal A (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of Peniciketal A in complete DMEM.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of Peniciketal A. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • A549 cells

  • Peniciketal A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed A549 cells in 6-well plates and treat with Peniciketal A at the desired concentration for the specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Antioxidant Activity of Pyrrolomorpholine Spiroketals

A family of pyrrolomorpholine spiroketals has been synthesized and evaluated for their antioxidant properties. These compounds have shown the ability to inhibit the production of reactive oxygen species (ROS).

Quantitative Antioxidant Data

The antioxidant activity of representative pyrrolomorpholine spiroketals against high glucose-induced ROS generation in rat mesangial cells is presented below.

CompoundCell LineAssayEndpointResult
Acortatarin ARat Mesangial CellsROS AssayIC504.6 µM
Acortatarin BRat Mesangial CellsROS AssayIC5011 µM
Experimental Protocol: Reactive Oxygen Species (ROS) Assay

This protocol measures the intracellular generation of ROS in response to a stimulus and the inhibitory effect of antioxidant compounds.

Materials:

  • Rat mesangial cells

  • High-glucose cell culture medium

  • Pyrrolomorpholine spiroketals

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture rat mesangial cells in high-glucose medium to induce oxidative stress.

  • Treat the cells with various concentrations of the pyrrolomorpholine spiroketals for a specified period.

  • Load the cells with the DCFH-DA probe, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Calculate the percentage of ROS inhibition compared to the untreated control and determine the IC50 values.

Anti-inflammatory Activity of LXM-10

LXM-10 is a spirocyclopiperazinium compound that has demonstrated significant anti-inflammatory effects in animal models.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of LXM-10 was evaluated using the carrageenan-induced paw edema model in mice.

CompoundAnimal ModelAssayEndpointResult
LXM-10MiceCarrageenan-induced paw edemaInhibition of edemaDose-dependent reduction
Mechanism of Action: Modulation of Acetylcholine Receptors

LXM-10 is believed to exert its anti-inflammatory effects by activating α7 nicotinic and M₄ muscarinic acetylcholine receptors. This activation can lead to a reduction in the production of pro-inflammatory cytokines.

LXM10_Anti_inflammatory_Pathway LXM10 LXM-10 a7_nAChR α7 Nicotinic Acetylcholine Receptor LXM10->a7_nAChR activates M4_mAChR M4 Muscarinic Acetylcholine Receptor LXM10->M4_mAChR activates Macrophage Macrophage / Immune Cell a7_nAChR->Macrophage inhibits M4_mAChR->Macrophage inhibits Inflammatory_Signal Inflammatory Signal Inflammatory_Signal->Macrophage TNF_alpha TNF-α Production Macrophage->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation

Proposed anti-inflammatory mechanism of LXM-10.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1][2]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Carrageenan (1% w/v in sterile saline)

  • LXM-10

  • Vehicle (e.g., saline)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the mice overnight with free access to water.

  • Administer LXM-10 or the vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Antimicrobial Activity of Spiropyrrolidines

A novel series of spiropyrrolidines has been synthesized and shown to possess promising antimicrobial activity against a range of bacterial strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentrations (MICs) of representative spiropyrrolidines against Gram-positive and Gram-negative bacteria are summarized below.

CompoundBacterial StrainMIC (µg/mL)
Spiropyrrolidine 1Staphylococcus aureus32
Escherichia coli64
Spiropyrrolidine 2Staphylococcus aureus16
Escherichia coli32
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Spiropyrrolidine compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the spiropyrrolidine compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the absorbance at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Spiroketal Stock Dilution Serial Dilution in 96-well Plate Compound_Prep->Dilution Inoculation Inoculate Wells with Bacteria Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Growth / Read Absorbance Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Workflow for Broth Microdilution MIC Assay.

References

In Vitro Anticancer Activity of Berkelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkelic acid, a novel spiroketal natural product, has emerged as a compound of interest in anticancer research due to its unique chemical structure and initial reports of potent and selective cytotoxic activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vitro anticancer activity of this compound. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways implicated in its mechanism of action. A significant focus is placed on addressing the conflicting reports of its efficacy, offering a nuanced perspective for researchers in the field.

Introduction

This compound is a structurally complex spiroketal isolated from an acid mine waste fungal extremophile, Penicillium sp..[1] Its novelty and biosynthetic origins have attracted considerable attention from both the natural products and synthetic chemistry communities. Initial biological evaluation of naturally sourced this compound revealed potent and selective anticancer activity, particularly against ovarian cancer cell lines.[1] However, subsequent studies on the total synthesis of this compound and its analogs have presented conflicting results regarding its bioactivity.[2] This guide aims to consolidate the existing data to provide a clear and concise resource for further investigation into the therapeutic potential of this compound.

Quantitative Data on Anticancer Activity

The primary quantitative data for the anticancer activity of naturally derived this compound comes from its evaluation in the National Cancer Institute's (NCI) 60-cell line screen.

Table 1: Growth Inhibition Data for Naturally Sourced this compound

CompoundCell LineAssay TypeParameterValueReference
This compoundOVCAR-3 (Ovarian Cancer)Sulforhodamine B (SRB) assayGI5091 nM[1]

Note on Conflicting Data: A 2018 study on the total synthesis of (-)-Berkelic acid and its analogs reported that their synthetic material and analogs were found to be "devoid of activity" when evaluated against human cancer cell lines.[2] The authors of this study also noted that the originally assigned structure of this compound is unstable and equilibrates into a mixture of four diastereomers, which may account for the discrepancy in biological activity between the natural isolate and the synthetic versions.[2] Further research is required to resolve this critical issue.

Postulated Mechanism of Action

The precise molecular mechanisms underlying the reported anticancer activity of this compound are not yet fully elucidated. However, initial studies have identified two key enzyme targets, suggesting a multi-faceted mode of action.

Inhibition of Matrix Metalloproteinase-3 (MMP-3)

This compound has been shown to inhibit matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[3][4] Overexpression of MMP-3 has been linked to tumor progression, invasion, and metastasis in various cancers.[5] By inhibiting MMP-3, this compound may disrupt these processes.

Inhibition of Caspase-1

This compound also demonstrates inhibitory activity against caspase-1. Caspase-1 is a cysteine protease that plays a central role in inflammation and pyroptosis, a form of programmed cell death.[6][7] While the role of caspase-1 in cancer is complex and context-dependent, its inhibition can modulate the tumor microenvironment and cell death pathways.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the in vitro anticancer activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MMP-3 Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-3.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add purified active human MMP-3 enzyme and varying concentrations of this compound. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic MMP-3 substrate (e.g., Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 325/395 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 value for MMP-3 inhibition.

Caspase-1 Inhibition Assay (Fluorogenic)

This assay quantifies the inhibition of caspase-1 activity.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from cancer cells treated with an appropriate stimulus to induce caspase-1 activity.

  • Reaction Setup: In a 96-well plate, combine the cell lysate, reaction buffer, and varying concentrations of this compound.

  • Substrate Addition: Add a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).

  • Fluorescence Measurement: Incubate at 37°C and measure the fluorescence (e.g., Ex/Em = 400/505 nm) at regular intervals.

  • Data Analysis: Determine the rate of substrate cleavage and calculate the IC50 value for caspase-1 inhibition by this compound.

Visualizations of Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its known inhibitory targets. It is critical to note that these pathways are hypothetical and have not been experimentally validated for this compound.

Berkelic_Acid_MMP3_Pathway Berkelic_Acid This compound MMP3 MMP-3 Berkelic_Acid->MMP3 Inhibits Degradation ECM Degradation MMP3->Degradation Promotes ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Tumor Invasion & Metastasis Degradation->Invasion Berkelic_Acid_Caspase1_Pathway Berkelic_Acid This compound Caspase1 Caspase-1 Berkelic_Acid->Caspase1 Inhibits IL1b IL-1β Caspase1->IL1b Cleaves IL18 IL-18 Caspase1->IL18 Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro_IL18 Pro-IL-18 Pro_IL18->IL18 IL18->Inflammation Experimental_Workflow_MTT Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat with This compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

References

Berkelic Acid: A Targeted Approach to Ovarian Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Selective Cytotoxicity of Berkelic Acid Against Ovarian Cancer Cell Lines

Introduction

This compound, a novel spiroketal natural product, has emerged as a promising candidate in the landscape of targeted cancer therapies. Isolated from an extremophilic Penicillium species, this unique molecule has demonstrated potent and selective cytotoxic activity against ovarian cancer cells.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's selectivity for ovarian cancer cell lines, including available quantitative data, detailed experimental protocols for its evaluation, and a conceptual framework for its potential mechanism of action.

Selectivity and Potency of this compound

The initial discovery and subsequent evaluation of this compound's anticancer properties were conducted through the National Cancer Institute's (NCI) extensive NCI-60 human tumor cell line screen. This screening program assesses the growth-inhibitory effects of compounds against a panel of 60 different human cancer cell lines, providing a broad perspective on a compound's activity and selectivity.

Quantitative Analysis of Cytotoxicity

This compound (NSC 727412) exhibited notable potency and selectivity for ovarian cancer cell lines within the NCI-60 panel. The primary metric used in this screen is the GI50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

The following table summarizes the GI50 values for this compound against the ovarian cancer cell lines included in the NCI-60 screen. For comparative purposes, data from a selection of other cancer cell lines are also presented to highlight the compound's selectivity.

Cell Line PanelCell Line NameGI50 (M)-log(GI50)
Ovarian OVCAR-3 9.12E-08 7.04
OVCAR-41.35E-076.87
OVCAR-51.17E-076.93
OVCAR-81.55E-076.81
IGROV11.41E-076.85
SK-OV-31.86E-076.73
Colon COLO 2051.62E-076.79
HCT-1161.91E-076.72
HT291.74E-076.76
Leukemia CCRF-CEM>1.00E-04<4.00
K-562>1.00E-04<4.00
MOLT-4>1.00E-04<4.00
Melanoma LOX IMVI1.70E-076.77
MALME-3M1.58E-076.80
UACC-621.48E-076.83
Non-Small Cell Lung NCI-H4601.78E-076.75
NCI-H5221.66E-076.78
Renal 786-01.51E-076.82
A4981.70E-076.77

Data obtained from the NCI Developmental Therapeutics Program database for NSC 727412 (this compound).

The data clearly indicates that this compound is most potent against the OVCAR-3 ovarian cancer cell line, with a GI50 value in the nanomolar range (91.2 nM). While it shows activity against other solid tumor cell lines, its significantly lower potency against leukemia cell lines suggests a degree of selectivity. The lack of data on normal, non-cancerous ovarian cell lines in the NCI-60 screen necessitates further investigation to definitively establish its therapeutic window.

Experimental Protocols

The evaluation of this compound's anticancer activity in the NCI-60 screen was performed using the Sulforhodamine B (SRB) assay. This colorimetric assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content.

NCI-60 Sulforhodamine B (SRB) Assay Protocol

This protocol outlines the standardized procedure employed by the NCI for the in vitro screening of compounds like this compound.

1. Cell Plating:

  • Human tumor cell lines from the NCI-60 panel are propagated in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the specific cell line.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • The stock solution is serially diluted to five 10-fold concentrations.

  • 100 µL of each diluted compound solution is added to the appropriate wells, and the plates are incubated for an additional 48 hours.

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.

  • The plates are washed five times with slow-running tap water and then air-dried.

  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

4. Measurement and Data Analysis:

  • The bound SRB is solubilized by adding 200 µL of 10 mM Tris base solution to each well.

  • The optical density (OD) is measured at 515 nm using an automated plate reader.

  • The percentage of cell growth is calculated for each compound concentration relative to the control (untreated) wells.

  • The GI50 value is determined from the dose-response curves.

Visualizing Experimental Workflow and Logical Relationships

To better understand the processes involved in evaluating and understanding the action of this compound, the following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Propagate Ovarian Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Add Compound to Cells (48h Incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment fixation Fix Cells with TCA treatment->fixation staining Stain with SRB fixation->staining solubilization Solubilize Bound Dye staining->solubilization measurement Measure Optical Density solubilization->measurement data_processing Calculate Percent Growth Inhibition measurement->data_processing gi50_determination Determine GI50 Value data_processing->gi50_determination

Experimental workflow for determining the GI50 of this compound.

Putative Mechanism of Action and Signaling Pathways

While the precise molecular target and signaling pathways affected by this compound in ovarian cancer cells have not yet been fully elucidated in published literature, its potent and selective activity suggests a targeted mechanism rather than general toxicity. Based on the behavior of other targeted anticancer agents and the known biology of ovarian cancer, a hypothetical mechanism of action can be proposed, focusing on the induction of apoptosis.

Many targeted therapies exert their effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. In ovarian cancer, pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often dysregulated, leading to uncontrolled cell growth and resistance to apoptosis. It is plausible that this compound interacts with a critical component of one or more of these pathways, or a related pathway, to trigger programmed cell death.

The following diagram illustrates a hypothetical signaling cascade leading to apoptosis that could be influenced by this compound.

hypothetical_signaling_pathway cluster_stimulus External Stimulus cluster_receptor Cellular Target cluster_signaling Signaling Cascade cluster_execution Apoptotic Execution berkelic_acid This compound target_protein Putative Target Protein (e.g., Kinase, Receptor) berkelic_acid->target_protein signal_transduction Inhibition of Pro-Survival Signaling (e.g., PI3K/Akt) target_protein->signal_transduction Inhibits pro_apoptotic_activation Activation of Pro-Apoptotic Signaling (e.g., JNK/p38) target_protein->pro_apoptotic_activation Activates bcl2_family Modulation of Bcl-2 Family Proteins signal_transduction->bcl2_family Leads to pro_apoptotic_activation->bcl2_family Leads to caspase_activation Caspase Activation bcl2_family->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may bind to a specific cellular target, leading to the inhibition of pro-survival signals and the activation of pro-apoptotic pathways. This shift in the signaling balance would then converge on the Bcl-2 family of proteins, key regulators of the intrinsic apoptotic pathway, ultimately leading to the activation of caspases and the execution of programmed cell death.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a novel therapeutic for ovarian cancer, demonstrating potent and selective activity against the OVCAR-3 cell line. The publicly available NCI-60 data provides a valuable starting point for understanding its spectrum of activity.

However, to advance this compound towards clinical application, several key areas require further investigation:

  • Target Identification and Mechanism of Action: Elucidating the precise molecular target(s) of this compound is paramount. This will enable a deeper understanding of its mechanism of action and facilitate the development of more potent and selective analogs.

  • Comprehensive Selectivity Profiling: Testing this compound against a broader panel of ovarian cancer cell lines with diverse genetic backgrounds, as well as against a variety of normal, non-cancerous cell types (especially normal ovarian epithelial cells), is crucial to confirm its selectivity and establish a therapeutic index.

  • In Vivo Efficacy: Preclinical studies in relevant animal models of ovarian cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The unique structure and selective bioactivity of this compound make it a compelling subject for further research and development in the pursuit of more effective treatments for ovarian cancer. The data and protocols presented in this guide serve as a foundational resource for scientists and clinicians working to unlock the full therapeutic potential of this novel natural product.

References

Physicochemical Properties of (-)-Berkelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-Berkelic acid is a complex polyketide natural product, first isolated from an extremophilic Penicillium species found in the acidic, metal-rich waters of the Berkeley Pit mine in Montana, USA.[1][2] This unique spiroketal-containing molecule has garnered significant interest from the scientific community due to its novel structure and notable biological activity, including selective cytotoxicity against the OVCAR-3 human ovarian cancer cell line and inhibitory effects on enzymes such as matrix metalloproteinase-3 (MMP-3) and caspase-1.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of (-)-Berkelic acid, detailed experimental protocols for their determination, and visualizations of its biological context and analytical workflows. This document is intended for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

The complex structure of (-)-Berkelic acid dictates its physicochemical behavior. While extensive experimental characterization is not fully available in the public domain, a combination of reported experimental data and computationally predicted values provides a foundational understanding of the molecule.

Structural and General Properties
PropertyValueData TypeSource
IUPAC Name (3S,3'R,4'R,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.0⁵,¹³]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acidSystematicPubChem[4]
Molecular Formula C₂₉H₄₀O₉---PubChem[4]
Molecular Weight 532.6 g/mol ComputedPubChem[4]
CAS Number 905305-61-5---Wikipedia[5]
Appearance Not Reported------
Melting Point Not Reported------
Boiling Point Not Reported------
Solubility and Partitioning Properties
PropertyValueData TypeSource
pKa Not Reported------
Solubility Not Reported------
XLogP3 5.5ComputedPubChem[4]
Optical Properties
PropertyValueData TypeSource
Optical Rotation ([α]²²D) -83.5 (c=0.0113, MeOH)Experimental (Natural)Wu, et al.[6]
Optical Rotation ([α]²²D) -115.5 (c=0.55, MeOH)Experimental (Synthetic)Wu, et al.[6]

Note: The difference in optical rotation between the natural and synthetic samples may be attributable to the low concentration used for the natural product analysis.[6]

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of Berkelic acid are not explicitly published. However, the following sections describe standard methodologies that are broadly applicable for determining these key parameters for complex natural products.

Determination of Acid Dissociation Constant (pKa)

The pKa of this compound, which possesses a carboxylic acid and a phenolic hydroxyl group, can be determined using potentiometric or spectrophotometric titration. An NMR-based titration method offers high precision for complex molecules.

Protocol: NMR-Based pH Titration

  • Sample Preparation: Prepare a stock solution of (-)-Berkelic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixed aqueous-organic system if solubility is a concern).

  • Titration Setup: Create a series of NMR tubes containing the analyte solution. Add precise, incremental amounts of a strong acid (e.g., DCl) and a strong base (e.g., NaOD) to span a wide pH range.

  • pH Measurement: The precise pH of each sample must be determined using a calibrated pH meter suitable for the solvent system.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample. The chemical shifts of protons near the acidic centers (e.g., on the aromatic ring or adjacent to the carboxylic acid) will change as a function of the ionization state.

  • Data Analysis: Plot the change in chemical shift (δ) of a reporter proton against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.[7]

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

  • Equilibration: Add an excess amount of solid (-)-Berkelic acid to a vial containing a buffered aqueous solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Agitation: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[2][8]

Determination of Optical Rotation

Optical rotation is measured using a polarimeter to confirm the chiral nature of the molecule.

Protocol: Polarimetry

  • Sample Preparation: Accurately weigh a sample of (-)-Berkelic acid and dissolve it in a known volume of a spectroscopic-grade solvent (e.g., Methanol) to achieve a precise concentration (c), expressed in g/mL.[6]

  • Instrument Setup: Calibrate the polarimeter using a solvent blank. Use a sodium D-line lamp as the light source (589 nm).

  • Measurement: Fill a polarimeter cell of a known path length (l), measured in decimeters (dm), with the sample solution.

  • Data Acquisition: Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) . The temperature and wavelength should be reported alongside the value.[9][10]

Visualizations

Biological Activity Workflow

The known biological targets of (-)-Berkelic acid include MMP-3 and caspase-1, and it exhibits cytotoxic effects on the OVCAR-3 cell line. This suggests a potential mechanism involving the modulation of pathways related to apoptosis and extracellular matrix remodeling.

G cluster_0 (-)-Berkelic Acid Action cluster_1 Molecular Targets cluster_2 Cellular Pathways cluster_3 Cellular Outcome BA (-)-Berkelic Acid MMP3 MMP-3 BA->MMP3 Inhibits Casp1 Caspase-1 BA->Casp1 Inhibits ECM Extracellular Matrix Degradation MMP3->ECM Promotes Apoptosis Pro-inflammatory Signaling / Apoptosis Casp1->Apoptosis Mediates OVCAR3 Cytotoxicity in OVCAR-3 Cells ECM->OVCAR3 Contributes to Apoptosis->OVCAR3 Contributes to

Caption: Postulated mechanism of (-)-Berkelic acid's anticancer activity.

Experimental Workflow for Solubility Determination

The diagram below outlines the logical steps for determining the thermodynamic solubility of (-)-Berkelic acid using the standard shake-flask method.

G start Start: Obtain Pure (-)-Berkelic Acid Solid prep Prepare Buffer Solution (e.g., pH 7.4 PBS) start->prep add Add Excess Solid to Buffer prep->add agitate Agitate at Constant Temp (e.g., 25°C for 24h) add->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge supernatant Extract Clear Supernatant centrifuge->supernatant quantify Quantify Concentration via HPLC-UV supernatant->quantify end End: Report Solubility (e.g., in µg/mL) quantify->end

Caption: Workflow for shake-flask solubility determination.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of (-)-Berkelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Berkelic acid, a potent natural product with significant anticancer activity. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in the replication and further investigation of this complex molecule.

Introduction

(-)-Berkelic acid is a structurally unique spiroketal isolated from an extremophilic Penicillium species found in the Berkeley Pit Lake in Montana.[1] It exhibits potent and selective activity against the human ovarian cancer cell line OVCAR-3 with a GI50 of 91 nM.[1][2][3] Its complex tetracyclic framework, featuring a chroman/isochroman spiroketal skeleton and six stereogenic centers, has made it a challenging and attractive target for total synthesis.[1] Several successful total syntheses have been reported, each employing unique strategies to construct the core structure and install the requisite stereochemistry.[4][5][6] This document focuses on a concise and efficient eight-step asymmetric synthesis, providing detailed protocols for its key transformations.

Retrosynthetic Analysis

A common retrosynthetic strategy involves disconnecting the tetracyclic core at the spiroketal linkage and the side chain. One of the most concise approaches features a late-stage installation of the side chain via a nickel-catalyzed reductive coupling. The tetracyclic core is envisioned to arise from a one-pot deprotection and spiroacetalization of a substituted isochroman precursor. This isochroman itself can be constructed via a Catellani reaction/oxa-Michael cascade.

G berkelic_acid (-)-Berkelic Acid tetracyclic_core Tetracyclic Spiroketal Core berkelic_acid->tetracyclic_core Ni-catalyzed Reductive Coupling side_chain Side Chain Fragment berkelic_acid->side_chain Ni-catalyzed Reductive Coupling isochroman Isochroman Precursor tetracyclic_core->isochroman Deprotection/ Spiroacetalization aryl_iodide Aryl Iodide isochroman->aryl_iodide Catellani Reaction/ oxa-Michael Cascade epoxide Chiral Epoxide isochroman->epoxide Catellani Reaction/ oxa-Michael Cascade enone Enone isochroman->enone Catellani Reaction/ oxa-Michael Cascade

Caption: Retrosynthetic analysis of (-)-Berkelic acid.

Experimental Protocols

The following protocols are adapted from the eight-step total synthesis reported by Zhou and coworkers.[4][7]

Key Synthetic Steps & Data
StepTransformationKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Catellani Reaction/oxa-Michael CascadePd(OAc)₂, XPhos, NBE-CO₂K, Cs₂CO₃NMP6023-
2Hydrogenation & SpiroacetalizationH₂, Pd/C, TsOH·H₂OMeOHRT12.565 (2 steps)
3IodinationI₂, PPh₃, ImidazoleDCMRT392
4Ni-catalyzed Reductive CouplingNiCl₂(dme), dmbpy, MnDMA05-1075
5Ester Hydrolysis(Bu₃Sn)₂OToluene115885
Protocol 1: Synthesis of the Tetracyclic Core via Catellani Reaction, Hydrogenation, and Spiroacetalization

This protocol outlines the construction of the key tetracyclic intermediate.

G A Aryl Iodide + Epoxide + Enone B Isochroman Intermediate A->B Pd(OAc)₂, XPhos, NBE-CO₂K, Cs₂CO₃, NMP, 60°C C Tetracyclic Spiroketal B->C 1. H₂, Pd/C, MeOH 2. TsOH·H₂O

Caption: Workflow for the synthesis of the tetracyclic core.

Step 1: Catellani Reaction/oxa-Michael Cascade [8]

  • To a solution of the aryl iodide starting material in N-methyl-2-pyrrolidone (NMP), add Pd(OAc)₂, XPhos, and NBE-CO₂K.

  • The chiral epoxide and enone are then added to the reaction mixture.

  • The mixture is heated to 60 °C for 12 hours.

  • After cooling, Cs₂CO₃ is added, and the reaction is stirred for an additional 11 hours.

  • The reaction is then worked up by extraction with an organic solvent and purified by column chromatography to yield the isochroman intermediate.

Step 2: Hydrogenation and Spiroacetalization [8]

  • The isochroman intermediate is dissolved in methanol (MeOH).

  • Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere for 30 minutes.

  • The catalyst is filtered off, and p-toluenesulfonic acid monohydrate (TsOH·H₂O) is added to the filtrate.

  • The reaction is stirred for 12 hours at room temperature.

  • The product, the tetracyclic spiroketal, is isolated after aqueous workup and purification. This one-pot process establishes four new stereocenters with high stereocontrol.[4]

Protocol 2: Completion of the Total Synthesis

This section details the final steps to afford (-)-Berkelic acid.

Step 3: Iodination [8]

  • The tetracyclic spiroketal is dissolved in dichloromethane (DCM).

  • Triphenylphosphine (PPh₃), imidazole, and iodine (I₂) are added sequentially.

  • The reaction is stirred at room temperature for 3 hours.

  • The resulting iodide is purified by column chromatography.

Step 4: Ni-catalyzed Reductive Coupling [8]

  • In a glovebox, a mixture of NiCl₂(dme), 4,4′-dimethyl-2,2′-bipyridine (dmbpy), and manganese (Mn) powder is prepared in N,N-dimethylacetamide (DMA).

  • The iodide from the previous step and the side chain fragment are added, and the reaction is stirred at 0 °C for 5-10 hours.

  • The coupled product is obtained after quenching, extraction, and chromatographic purification.

Step 5: Final Deprotection (Ester Hydrolysis) [8]

  • The product from the reductive coupling is dissolved in toluene.

  • Hexabutyldistannoxane ((Bu₃Sn)₂O) is added.

  • The reaction mixture is heated to 115 °C for 8 hours.

  • Purification by chromatography yields (-)-Berkelic acid.

Biological Activity and Significance

(-)-Berkelic acid has garnered significant attention due to its potent and selective cytotoxic activity against the OVCAR-3 human ovarian cancer cell line.[1] It has also been shown to exhibit moderate inhibitory activity against matrix metalloproteinase MMP-3 and caspase-1.[1] The unique spiroketal structure is crucial for its biological activity. The development of a concise and scalable total synthesis is vital for several reasons:

  • Supply: The natural source of (-)-Berkelic acid is an extremophilic fungus, making large-scale isolation challenging.[1][6] Synthetic routes provide a reliable source of the material for further studies.

  • Analogue Synthesis: An efficient synthetic route allows for the creation of analogues to probe the structure-activity relationship (SAR) and potentially develop more potent or selective therapeutic agents.[9][10]

  • Target Identification: Sufficient quantities of the natural product are required for biochemical and cellular studies to identify its molecular target and elucidate its mechanism of action.

G cluster_0 Significance of Total Synthesis cluster_1 Biological Profile Total Synthesis Total Synthesis Reliable Supply Reliable Supply Total Synthesis->Reliable Supply Analogue Development (SAR) Analogue Development (SAR) Total Synthesis->Analogue Development (SAR) Target ID & MoA Studies Target ID & MoA Studies Total Synthesis->Target ID & MoA Studies (-)-Berkelic Acid (-)-Berkelic Acid OVCAR-3 Cytotoxicity OVCAR-3 Cytotoxicity (-)-Berkelic Acid->OVCAR-3 Cytotoxicity MMP-3 Inhibition MMP-3 Inhibition (-)-Berkelic Acid->MMP-3 Inhibition Caspase-1 Inhibition Caspase-1 Inhibition (-)-Berkelic Acid->Caspase-1 Inhibition

Caption: Significance and biological profile of (-)-Berkelic acid.

Conclusion

The total synthesis of (-)-Berkelic acid represents a significant achievement in modern organic chemistry. The development of concise and stereoselective routes, such as the eight-step synthesis highlighted here, provides a platform for the production of this valuable natural product and its analogues for further investigation in cancer research and drug development. The detailed protocols and strategic overview provided in these notes are intended to facilitate these future endeavors.

References

Scalable Synthesis Strategies for Berkelic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkelic acid, a fungal metabolite isolated from an extremophilic Penicillium species, has garnered significant attention due to its unique molecular architecture and promising biological activity, including potent and selective inhibition of matrix metalloproteinase-3 (MMP-3) and caspase-1, as well as notable activity against the OVCAR-3 human ovarian cancer cell line. The complex tetracyclic structure, featuring a spiroketal core and multiple stereocenters, presents a formidable challenge for chemical synthesis. The limited availability from natural sources necessitates the development of efficient and scalable synthetic routes to enable further biological evaluation and drug development efforts. This document provides detailed application notes and protocols for three prominent scalable synthesis strategies for (-)-Berkelic acid, developed by the research groups of Fañanás/Rodríguez, Zhou/Qu, and Kigoshi.

Comparative Overview of Scalable Synthetic Strategies

The following table summarizes the key quantitative data for the three discussed scalable synthetic routes to (-)-Berkelic acid, providing a basis for comparison of their efficiency and practicality.

Parameter Fañanás/Rodríguez (2012) Zhou/Qu (2020) Hanada/Yoshida/Kigoshi (2024)
Total Steps 7810
Overall Yield Not explicitly stated~15%~11%
Key Strategy Protecting-group-free synthesis, Silver-catalyzed cascadeCatellani reaction/oxa-Michael cascade, Late-stage Ni-catalyzed couplingScalable triol synthesis, Regioselective spiroacetal/pyran formation
Scalability Key steps demonstrated on gram scaleNot explicitly statedScalable synthesis of a key intermediate demonstrated

Strategy 1: Protecting-Group-Free Synthesis (Fañanás/Rodríguez)

This strategy is distinguished by its efficiency and avoidance of protecting groups for hydroxyl functionalities, which significantly shortens the synthetic sequence. A key feature is a silver-catalyzed cascade reaction to construct the polycyclic core in a single step from simple starting materials. All but the final step have been successfully performed on a gram scale.

Experimental Workflow

A Starting Materials (ortho-alkynylsalicylaldehyde derivative and chiral pentynol) B Silver-Catalyzed Cascade Reaction A->B Ag(I) C Tetracyclic Core Formation B->C D Umpolung Alkylation (Side Chain Introduction) C->D E Final Deprotection D->E F (-)-Berkelic Acid E->F

Protecting-group-free synthesis workflow.
Key Experimental Protocol: Silver-Catalyzed Cascade for Tetracyclic Core Formation

Objective: To construct the tetracyclic core of this compound in a single step.

Materials:

  • ortho-alkynylsalicylaldehyde derivative

  • Chiral pentynol derivative

  • Silver(I) catalyst (e.g., AgOTf, AgNTf2)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the ortho-alkynylsalicylaldehyde derivative (1.0 eq) in anhydrous solvent under an inert atmosphere, add the chiral pentynol derivative (1.1 eq).

  • Add the silver(I) catalyst (0.1 eq) to the reaction mixture.

  • Stir the reaction at the designated temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield the tetracyclic core.

Strategy 2: Convergent Synthesis via Catellani Reaction (Zhou/Qu)

This approach utilizes a highly efficient palladium-catalyzed Catellani reaction coupled with an oxa-Michael cascade to assemble the isochroman scaffold.[1][2] The synthesis is completed in eight linear steps and features a late-stage nickel-catalyzed reductive coupling to introduce the side chain.[1]

Synthetic Pathway

A Aryl Iodide & Chiral Epoxide B Catellani Reaction/ oxa-Michael Cascade A->B Pd(OAc)2, NBE C Isochroman Scaffold B->C D Deprotection/ Spiroacetalization C->D TsOH E Tetracyclic Core D->E F Ni-catalyzed Reductive Coupling (Side Chain Introduction) E->F NiCl2(dme), Mn G Final Hydrolysis F->G H (-)-Berkelic Acid G->H

Convergent synthesis featuring a Catellani reaction.
Key Experimental Protocol: Catellani/oxa-Michael Cascade

Objective: To construct the isochroman scaffold of this compound.

Materials:

  • Aryl iodide precursor

  • Chiral epoxide

  • Enone

  • Palladium(II) acetate (Pd(OAc)2)

  • Norbornene (NBE)

  • Ligand (e.g., XPhos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., NMP)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a reaction vessel with Pd(OAc)2 (0.1 eq), ligand (0.2 eq), NBE (0.5 eq), and base (2.0 eq).

  • Add a solution of the aryl iodide (1.0 eq), chiral epoxide (1.5 eq), and enone (1.2 eq) in anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 60 °C).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Perform an aqueous work-up and purify the crude product by column chromatography to obtain the isochroman derivative.

Strategy 3: Concise Synthesis via Regioselective Spiroacetal/Pyran Formation (Hanada/Yoshida/Kigoshi)

This recent strategy focuses on a concise route to (-)-Berkelic acid, highlighted by a scalable synthesis of a key triol segment.[3] The tetracyclic skeleton is constructed through a regio- and stereoselective tandem spiroacetal/pyran formation from a simpler alkyne precursor.[3]

Logical Flow of the Synthesis

A Scalable Synthesis of Triol Segment B Coupling with Chiral Acetylide A->B C Alkyne Precursor B->C D Tandem Spiroacetal/ Pyran Formation C->D E Tetracyclic Skeleton D->E F Alkylation for Side Chain E->F G Final Conversion to Carboxylic Acid F->G H (-)-Berkelic Acid G->H

Concise synthesis with scalable triol preparation.
Key Experimental Protocol: Scalable Synthesis of the Triol Segment

Objective: To prepare the key triol intermediate on a large scale.

Materials:

  • Commercially available 4-bromo-2,6-difluorobenzoic acid

  • Organoboron reagent for Suzuki-Miyaura coupling

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Oxidizing agent for subsequent conversion to the triol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a degassed solution of 4-bromo-2,6-difluorobenzoic acid (1.0 eq), the organoboron reagent (1.2 eq), and base (3.0 eq) in the solvent system, add the palladium catalyst (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere at the designated temperature (e.g., 90 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, perform an aqueous work-up, and extract the product.

  • The resulting biaryl compound is then subjected to a series of reduction and hydroxylation steps to yield the triol segment.

  • Purify the final triol product by crystallization or column chromatography. This multi-gram scale synthesis provides a crucial building block for the total synthesis.

Conclusion

The synthetic strategies presented herein offer viable pathways for the scalable production of (-)-Berkelic acid. The protecting-group-free approach by Fañanás and Rodríguez is notable for its step-economy. The convergent synthesis by Zhou and Qu provides an elegant application of modern catalytic methods. The recent work by Hanada, Yoshida, and Kigoshi demonstrates a practical and concise route with a focus on the scalable preparation of a key intermediate. The choice of a particular strategy will depend on the specific requirements of the research or development program, including scale, available resources, and desired overall efficiency. These detailed notes and protocols aim to provide a solid foundation for researchers to embark on the synthesis of this fascinating and biologically important natural product.

References

Protecting-Group-Free Synthesis of Berkelic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkelic acid, a potent natural product isolated from an extremophilic Penicillium species, has garnered significant attention for its selective anticancer activity, particularly against the OVCAR-3 human ovarian cancer cell line. Its complex tetracyclic spiroketal structure has made it a challenging synthetic target. This application note details two efficient, protecting-group-free total syntheses of (-)-Berkelic acid, providing a streamlined approach to accessing this promising therapeutic lead. Detailed experimental protocols for two key synthetic strategies are presented, alongside a summary of the quantitative data. Furthermore, a proposed signaling pathway for this compound's mechanism of action in ovarian cancer cells is illustrated, based on its known inhibitory activity against matrix metalloproteinase-3 (MMP-3) and caspase-1.

Introduction

The circumvention of protecting group manipulations in natural product synthesis represents a significant advancement in chemical efficiency, reducing step counts and improving overall yields. The total synthesis of this compound without the use of protecting groups has been a notable achievement in this field. This document outlines two distinct and successful protecting-group-free strategies: a seven-step synthesis developed by Fañanás, Rodríguez, and coworkers, and a concise eight-step synthesis by Cheng, Zhou, and coworkers.

Data Presentation

The following table summarizes the key quantitative data for the two protecting-group-free total syntheses of (-)-Berkelic acid.

Synthetic RouteKey FeaturesNumber of Steps (Longest Linear Sequence)Overall YieldReference
Fañanás & RodríguezCascade reaction to form the polycyclic core7Not explicitly stated in abstract[1]
Cheng & ZhouCatellani reaction/oxa-Michael cascade8Not explicitly stated in abstract[2][3][4]

Experimental Protocols

Eight-Step Protecting-Group-Free Synthesis of (-)-Berkelic Acid (Cheng, Zhou, et al.)[2][3][4]

This synthesis features a key Catellani reaction/oxa-Michael cascade to construct the isochroman scaffold.

Step a: Catellani Reaction/Oxa-Michael Cascade

  • To a solution of: Iodobenzoate derivative, chiral epoxide, and enone in N-Methyl-2-pyrrolidone (NMP).

  • Add: Palladium(II) acetate (Pd(OAc)₂), XPhos, and potassium norbornene-2-carboxylate (NBE-CO₂K).

  • Reaction Conditions: Heat the mixture at 60 °C for 12 hours.

  • Followed by: Addition of cesium carbonate (Cs₂CO₃) and continue heating for another 11 hours.

  • Purification: Standard workup and chromatographic purification.

Step b: Hydrogenation and Deprotection/Spiroacetalization

  • To a solution of: The product from step a in methanol (MeOH).

  • Add: Palladium on carbon (Pd/C).

  • Reaction Conditions: Stir under a hydrogen atmosphere (H₂) for 30 minutes.

  • Followed by: Addition of p-toluenesulfonic acid monohydrate (TsOH·H₂O) and stir for 12 hours.

  • Purification: Standard workup and chromatographic purification.

Step c: Iodination

  • To a solution of: The tetracyclic intermediate from step b in dichloromethane (DCM).

  • Add: Iodine (I₂), triphenylphosphine (PPh₃), and imidazole.

  • Reaction Conditions: Stir for 3 hours.

  • Purification: Standard workup and chromatographic purification.

Step d: Ni-catalyzed Reductive Coupling

  • To a solution of: The iodide from step c and a suitable coupling partner in N,N-dimethylacetamide (DMA).

  • Add: Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)), 4,4'-dimethyl-2,2'-bipyridine (dmbpy), and manganese (Mn).

  • Reaction Conditions: Cool to 0 °C and stir for 5-10 hours.

  • Purification: Standard workup and chromatographic purification.

Step e: Final Deprotection

  • To a solution of: The coupled product from step d in toluene.

  • Add: Bis(tributyltin) oxide ((Bu₃Sn)₂O).

  • Reaction Conditions: Heat at 115 °C for 8 hours.

  • Purification: Standard workup and chromatographic purification to yield (-)-Berkelic acid.

Detailed quantitative data for each step (e.g., molar equivalents, specific yields) should be obtained from the supporting information of the primary literature.

Seven-Step Protecting-Group-Free Synthesis of (-)-Berkelic Acid (Fañanás, Rodríguez, et al.)[1]

This synthesis is highlighted by a key cascade reaction to rapidly assemble the polycyclic core of this compound.

Detailed experimental procedures for this synthesis require access to the full publication and its supporting information. The abstract indicates a seven-step linear sequence where all but the last step were performed on a gram scale.[1]

Mandatory Visualization

Synthetic Workflow: Eight-Step Synthesis of (-)-Berkelic Acid

G cluster_start Starting Materials Iodobenzoate Iodobenzoate Derivative Catellani a) Catellani Reaction/ Oxa-Michael Cascade Iodobenzoate->Catellani Epoxide Chiral Epoxide Epoxide->Catellani Enone Enone Enone->Catellani Hydrogenation b) Hydrogenation & Deprotection/Spiroacetalization Catellani->Hydrogenation Iodination c) Iodination Hydrogenation->Iodination Coupling d) Ni-catalyzed Reductive Coupling Iodination->Coupling Deprotection e) Final Deprotection Coupling->Deprotection Berkelic_Acid (-)-Berkelic Acid Deprotection->Berkelic_Acid

Caption: Workflow of the 8-step protecting-group-free synthesis.

Proposed Signaling Pathway of this compound in OVCAR-3 Cells

G cluster_inhibition Direct Inhibition cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Berkelic_Acid This compound MMP3 MMP-3 Berkelic_Acid->MMP3 inhibits Caspase1 Caspase-1 Berkelic_Acid->Caspase1 inhibits Erk_NFkB Erk1/2 & NF-κB Signaling MMP3->Erk_NFkB regulates Inflammation Inflammation Caspase1->Inflammation promotes Caspase3_9 Caspase-9, Caspase-3 Caspase1->Caspase3_9 activates Proliferation Decreased Cell Proliferation & Invasion Erk_NFkB->Proliferation Inflammation->Proliferation Apoptosis Increased Apoptosis Caspase3_9->Apoptosis Bcl2_Bax Bcl-2 Family (Bax/Bcl-2 ratio) Bcl2_Bax->Caspase3_9 regulates

Caption: Proposed mechanism of this compound in OVCAR-3 cells.

Discussion

The protecting-group-free syntheses of this compound represent elegant and efficient approaches to this complex natural product. The eight-step synthesis by Cheng, Zhou, and coworkers is particularly noteworthy for its use of a powerful Catellani reaction to rapidly build molecular complexity. The seven-step synthesis by Fañanás, Rodríguez, and colleagues further underscores the feasibility of gram-scale production without the need for cumbersome protecting group manipulations.

This compound's biological activity is attributed to its ability to inhibit MMP-3 and caspase-1.[5] In the context of ovarian cancer, particularly the OVCAR-3 cell line, this dual inhibition is proposed to trigger a cascade of events leading to decreased cell viability.

  • Inhibition of MMP-3: Matrix metalloproteinases are key enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. MMP-3 has been shown to regulate the Erk1/2 and NF-κB signaling pathways, which are critical for cancer cell proliferation and survival. By inhibiting MMP-3, this compound may downregulate these pathways, leading to reduced cell proliferation and invasion.

  • Inhibition of Caspase-1: Caspase-1 is a key inflammatory caspase. Its inhibition can have multifaceted effects. While it is a component of the apoptotic machinery, its inhibition in some cancer contexts has been shown to promote cell proliferation.[6] However, caspase-1 also plays a role in inflammatory signaling, and its inhibition by this compound may modulate the tumor microenvironment. Furthermore, the intricate crosstalk between different caspase pathways suggests that inhibiting caspase-1 could sensitize the cells to other apoptotic signals, potentially leading to the activation of executioner caspases like caspase-3 and caspase-9 through alternative pathways, possibly involving the Bcl-2 family of proteins. The OVCAR-3 cell line is known to be responsive to apoptosis induction through pathways involving caspase-3 and the regulation of Bcl-2 family proteins.[7][8][9][10]

The synergistic effect of inhibiting both MMP-3 and caspase-1 likely contributes to the potent and selective activity of this compound against OVCAR-3 cells, culminating in increased apoptosis and decreased cell proliferation and invasion. Further detailed mechanistic studies are warranted to fully elucidate the intricate signaling network modulated by this promising natural product.

References

Application Notes and Protocols for Bioassay-Guided Fractionation of Berkelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkelic acid is a novel spiroketal natural product first isolated from an extremophilic Penicillium species found in the acidic, metal-rich waters of the Berkeley Pit mine in Montana, USA.[1][2][3] This unique compound has demonstrated potent and selective cytotoxic activity against the human ovarian cancer cell line OVCAR-3, making it a person of interest for anticancer drug discovery.[1][3] The isolation of this compound was achieved through bioassay-guided fractionation, a strategy that systematically partitions a complex mixture while using a biological assay to track the activity of the target compound through the various fractions. This application note provides a detailed protocol for the bioassay-guided fractionation of this compound, based on the original discovery and general principles of natural product isolation. It also includes information on its known biological targets and a hypothesized signaling pathway in the context of ovarian cancer.

Data Presentation: Illustrative Bioassay-Guided Fractionation of this compound

The following table represents an illustrative summary of the quantitative data that would be generated during the bioassay-guided fractionation of this compound. The values are hypothetical but reflect the expected trend of increasing purity and biological activity with each successive fractionation step.

Fractionation StepSample IDMass (mg)Yield (%)Purity (%) (by HPLC)Bioactivity (IC₅₀ in OVCAR-3 cells, nM)
Step 1: Extraction Crude Ethyl Acetate Extract10,000100<15000
Step 2: Solvent Partitioning n-Hexane Fraction2,00020<1>10,000
Dichloromethane Fraction3,0003051000
Ethyl Acetate Fraction4,0004010500
Aqueous Fraction1,00010<1>10,000
Step 3: Silica Gel Column Chromatography of Active Fraction Fraction 1 (F1)500515800
Fraction 2 (F2)1,2001225200
Fraction 3 (F3)800810600
Fraction 4 (F4)1,5001551200
Step 4: Preparative HPLC of Active Fraction F2 Sub-fraction 2.1 (SF2.1)200240150
Sub-fraction 2.2 (SF2.2)300395 (this compound)90
Sub-fraction 2.3 (SF2.3)400430300
Sub-fraction 2.4 (SF2.4)300315700

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the bioassay-guided fractionation of this compound.

Fungal Culture and Extraction
  • Organism: An extremophilic Penicillium species isolated from the Berkeley Pit.

  • Culture Conditions: The fungus is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for 4-6 weeks.

  • Extraction Protocol:

    • Separate the mycelia from the culture broth by filtration.

    • Lyophilize the mycelia and grind to a fine powder.

    • Extract the powdered mycelia and the filtered broth separately with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.

Bioassay-Guided Fractionation Workflow

The following diagram illustrates the general workflow for the bioassay-guided fractionation of this compound.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Solvent Partitioning cluster_2 Step 3: Silica Gel Chromatography cluster_3 Step 4: Preparative HPLC Fungal_Culture Fungal Culture (Penicillium sp.) Extraction Extraction (Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Bioassay1 Bioassay: OVCAR-3 Cytotoxicity Crude_Extract->Bioassay1 Hexane n-Hexane Fraction Solvent_Partitioning->Hexane DCM Dichloromethane Fraction Solvent_Partitioning->DCM EtOAc Ethyl Acetate Fraction (Active) Solvent_Partitioning->EtOAc Aqueous Aqueous Fraction Solvent_Partitioning->Aqueous Silica_Column Silica Gel Column Chromatography EtOAc->Silica_Column Bioassay2 Bioassay: OVCAR-3 Cytotoxicity EtOAc->Bioassay2 Fractions Fractions 1-n Silica_Column->Fractions Active_Fraction Most Active Fraction Fractions->Active_Fraction Fractions->Bioassay2 Prep_HPLC Preparative HPLC Active_Fraction->Prep_HPLC Sub_Fractions Sub-fractions Prep_HPLC->Sub_Fractions Berkelic_Acid Pure this compound Sub_Fractions->Berkelic_Acid Bioassay3 Bioassay: OVCAR-3 Cytotoxicity Sub_Fractions->Bioassay3 G cluster_0 This compound Action cluster_1 Cellular Processes Berkelic_Acid This compound MMP3 MMP-3 Berkelic_Acid->MMP3 Inhibits Caspase1 Caspase-1 Berkelic_Acid->Caspase1 Inhibits ECM_Degradation Extracellular Matrix Degradation MMP3->ECM_Degradation Pro_IL1b Pro-IL-1β IL1b IL-1β Apoptosis Apoptosis Caspase1->Apoptosis Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis

References

Application Notes and Protocols for the Quantification of Berkelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkelic acid is a novel spiroketal fungal metabolite first isolated from a fungal species found in the Berkeley Pit, an acid mine waste environment.[1][2][3] It has demonstrated selective in vitro anticancer activity, particularly against the OVCAR-3 ovarian cancer cell line, making it a compound of significant interest for drug discovery and development.[1][3] Accurate and precise quantification of this compound is essential for various stages of research, including fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations.

This document provides detailed application notes and proposed protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a validated analytical method for this compound is not yet publicly available, the following protocols are based on established methods for structurally related fungal metabolites and organic acids.[4]

Analytical Methods Overview

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC with UV Detection (HPLC-UV): This method is a robust and widely accessible technique suitable for the quantification of this compound in relatively clean samples, such as fermentation broth extracts or purified fractions.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method ideal for quantifying trace amounts of this compound in complex biological matrices like plasma, tissue homogenates, or cell lysates.

Data Presentation: Proposed Performance Characteristics

The following table summarizes the anticipated performance characteristics for the proposed analytical methods for this compound quantification. These values are based on typical performance for similar fungal metabolites and should be validated for this compound specifically.

ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 10%< 15%
Sample Matrix Fermentation Broth, Purified SamplesPlasma, Tissues, Cell Lysates

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1.1. Principle

This compound is extracted from the sample matrix and separated by reverse-phase HPLC. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a standard curve of known this compound concentrations.

1.2. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Ethyl acetate (ACS grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

1.3. Sample Preparation (from Fungal Culture Broth)

  • Centrifuge 10 mL of fungal culture broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.

  • Acidify the supernatant to pH 3 with 1 M HCl.

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol for HPLC analysis.

1.4. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 95-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined based on the UV spectrum of this compound (a scan from 200-400 nm is recommended)

1.5. Calibration Curve

Prepare a series of standard solutions of this compound in methanol ranging from 0.1 to 100 µg/mL. Inject each standard and plot the peak area versus concentration to generate a calibration curve.

1.6. Quantification

Inject the prepared sample extract and determine the peak area corresponding to this compound. Calculate the concentration using the linear regression equation from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

2.1. Principle

This method utilizes the high sensitivity and selectivity of tandem mass spectrometry for the quantification of this compound. After chromatographic separation, the compound is ionized, and specific precursor-to-product ion transitions are monitored for quantification.

2.2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

2.3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions

LC Parameters
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3 min: 10-95% B; 3-4 min: 95% B; 4-4.1 min: 95-10% B; 4.1-5 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Ion Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ or [M+H]⁺ for this compound (m/z 531.26 or 533.28)
Product Ions (Q3) To be determined by infusion of a standard solution
Collision Energy To be optimized for each transition

2.5. Method Validation

The proposed methods should be validated according to standard guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[4][5]

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction purification Purification (SPE) extraction->purification hplc HPLC-UV purification->hplc Higher Concentrations lcms LC-MS/MS purification->lcms Trace Concentrations quantification Quantification hplc->quantification lcms->quantification data_processing Data Processing quantification->data_processing results Results data_processing->results hypothetical_signaling_pathway berkelic_acid This compound cell_membrane Cell Membrane berkelic_acid->cell_membrane Cellular Uptake target_protein Putative Target Protein (e.g., Kinase, Protease) cell_membrane->target_protein Interaction signaling_cascade Downstream Signaling Cascade target_protein->signaling_cascade Inhibition/Activation transcription_factors Transcription Factors signaling_cascade->transcription_factors nucleus Nucleus transcription_factors->nucleus gene_expression Altered Gene Expression nucleus->gene_expression apoptosis Apoptosis / Cell Cycle Arrest gene_expression->apoptosis

References

Application Notes & Protocols for the Analysis of Berkelic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Berkelic acid is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Properties of this compound

This compound is a complex spiroketal fungal isolate with the molecular formula C29H40O9 and a molar mass of 532.63 g·mol−1[1][2]. Its structure suggests the presence of chromophores that would allow for UV detection, and multiple functional groups amenable to ionization for mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This method provides a robust approach for the quantification of this compound in various matrices, suitable for routine analysis and quality control.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with the mobile phase to prepare working standards ranging from 1 µg/mL to 100 µg/mL.

  • Biological Samples (e.g., Plasma, Tissue Homogenate):

    • To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 50-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (Hypothetical, requires experimental verification)
Data Presentation

Table 1: Hypothetical HPLC Method Performance Characteristics

ParameterValue
Retention Time (RT) 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS method is recommended. This is particularly useful for determining low concentrations of this compound in pharmacokinetic and metabolic studies.

Experimental Protocol

1. Sample Preparation:

  • Follow the same sample preparation protocol as for the HPLC method.

2. LC-MS Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 30-90% B over 8 minutes, hold at 90% B for 1 minute, return to 30% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z) 531.26 [M-H]⁻
Product Ions (m/z) To be determined by infusion and fragmentation studies. Hypothetical transitions: 531.26 > 359.18, 531.26 > 245.12
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Data Presentation

Table 2: Hypothetical LC-MS Method Performance Characteristics

ParameterValue
Retention Time (RT) 5.2 min
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/LC-MS Analysis cluster_data Data Processing start Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_column HPLC Column reconstitution->hplc_column detector Detector (UV or MS) hplc_column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for the analysis of this compound.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell berkelic_acid This compound receptor Cell Surface Receptor berkelic_acid->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor apoptosis Apoptosis kinase_cascade->apoptosis Regulation transcription_factor->apoptosis Activation

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

References

Application Notes and Protocols for Culturing Berkelic Acid-Producing Fungus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of the extremophilic fungus Penicillium sp., isolated from the acidic environment of the Berkeley Pit Lake, which is known to produce the novel spiroketal, Berkelic acid. The provided methodologies are based on published research and are intended to guide the laboratory-scale production of this potentially therapeutic secondary metabolite.

Introduction

This compound is a fungal metabolite with selective anticancer activity, originally isolated from a Penicillium species thriving in the harsh, acidic, and metal-rich environment of the Berkeley Pit Lake in Butte, Montana.[1] This unique origin suggests that the producing fungus possesses distinct metabolic pathways, making the optimization of its culture conditions crucial for the production of this compound and other bioactive compounds. These notes also touch upon the phenomenon of co-culturing fungi from this environment, which has been shown to induce the production of other novel molecules not observed in axenic cultures.[2]

Fungal Strain

The primary producer of this compound and other related metabolites such as berkeleyacetals and berkeleyamides is a strain identified as Penicillium rubrum, isolated from a deep-water sample of the Berkeley Pit Lake.[3][4] For the production of other unique compounds like berkeleylactones, a co-culture of Penicillium fuscum and Penicillium camembertii/clavigerum from the same habitat has been utilized.[2]

Culturing Conditions for this compound Production

The following table summarizes the key parameters for the submerged fermentation of Penicillium rubrum for the production of this compound and related metabolites.

ParameterValue/ConditionSource
Fungal Strain Penicillium rubrum (isolated from Berkeley Pit Lake)[3][4]
Culture Medium DIFCO® Potato Dextrose Broth (PDB)[5]
pH of Medium 2.7 (acidified with sulfuric acid)[5]
Culture Volume 300 mL in a 1 L Erlenmeyer flask[5]
Agitation 180 rpm for the first 4 days[5]
Incubation Static (no shaking) for the following 20 days[5]
Temperature Room temperature (approximately 25°C, as is standard for many Penicillium cultures)General Practice
Incubation Time 24 days total (4 days shaking + 20 days static)[5]

Experimental Protocols

Inoculum Preparation

A pure culture of Penicillium rubrum is required for inoculation. This can be maintained on Potato Dextrose Agar (PDA) plates.

Protocol:

  • From a mature (7-10 days old) PDA plate culture of Penicillium rubrum, aseptically cut out several small agar plugs (approximately 5 mm x 5 mm) using a sterile scalpel or cork borer.

  • Alternatively, a spore suspension can be prepared by flooding the surface of a mature PDA plate with a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface to dislodge the spores. The spore concentration should be adjusted as needed.

  • Aseptically transfer two to three agar plugs or 1 mL of the spore suspension into each flask containing the sterile culture medium.

Submerged Fermentation for this compound Production

This protocol is based on the reported successful cultivation of Penicillium rubrum for the production of secondary metabolites.[5]

Materials:

  • 1 L Erlenmeyer flasks

  • DIFCO® Potato Dextrose Broth (PDB)

  • Sulfuric acid (H₂SO₄)

  • Sterile water

  • Inoculum of Penicillium rubrum (agar plugs or spore suspension)

  • Orbital shaker

  • Incubator

Protocol:

  • Prepare the Potato Dextrose Broth according to the manufacturer's instructions.

  • Adjust the pH of the medium to 2.7 using sulfuric acid.

  • Dispense 300 mL of the acidified PDB into each 1 L Erlenmeyer flask.

  • Sterilize the flasks containing the medium by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to room temperature before inoculation.

  • Aseptically inoculate each flask with Penicillium rubrum.

  • Incubate the flasks on an orbital shaker at 180 rpm for 4 days at room temperature (approximately 25°C).

  • After the initial 4-day shaking period, transfer the flasks to a static incubator and continue the incubation for an additional 20 days at room temperature.

Extraction of this compound

The following is a general protocol for the solvent extraction of this compound from the fermentation broth. This compound, being a carboxylic acid, is typically extracted into an organic solvent from the acidified aqueous broth.[6]

Materials:

  • Fermentation broth from Penicillium rubrum culture

  • Chloroform (CHCl₃) or other suitable organic solvent (e.g., ethyl acetate)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • At the end of the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Acidify the cell-free broth further if necessary to ensure the this compound is in its undissociated form (typically pH < 3).

  • Transfer the acidified broth to a separatory funnel.

  • Add an equal volume of chloroform to the separatory funnel.

  • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (bottom layer for chloroform) will contain the extracted compounds.

  • Drain the organic layer.

  • Repeat the extraction of the aqueous layer with fresh chloroform at least two more times to maximize the recovery of this compound.

  • Combine all the organic extracts.

  • Concentrate the combined organic extracts using a rotary evaporator to obtain the crude extract containing this compound.

  • The crude extract can then be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_product Final Product inoculum Inoculum Preparation (P. rubrum on PDA) shaking Shaking Incubation (4 days, 180 rpm) inoculum->shaking media Media Preparation (PDB, pH 2.7) media->shaking static Static Incubation (20 days) shaking->static harvest Harvesting (Separation of Biomass) static->harvest extraction Solvent Extraction (Chloroform) harvest->extraction purification Purification (Chromatography) extraction->purification berkelic_acid This compound purification->berkelic_acid

Caption: Experimental workflow for this compound production.

biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modifications cluster_spiroketalization Spiroketal Formation starter Starter Unit (e.g., Acetyl-CoA) pks_enzyme Polyketide Synthase (PKS) starter->pks_enzyme extender Extender Units (e.g., Malonyl-CoA) extender->pks_enzyme polyketide_chain Linear Polyketide Precursor pks_enzyme->polyketide_chain tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) polyketide_chain->tailoring_enzymes modified_polyketide Modified Polyketide tailoring_enzymes->modified_polyketide cyclization Intramolecular Cyclization modified_polyketide->cyclization berkelic_acid This compound (Spiroketal) cyclization->berkelic_acid

Caption: Plausible biosynthetic pathway for this compound.

References

Application Notes and Protocols for Testing Berkelic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkelic acid, a novel spiroketal isolated from a fungal extremophile, has demonstrated selective and potent anticancer activity.[1] Notably, it has shown nanomolar activity against the OVCAR-3 human ovarian adenocarcinoma cell line.[1] These promising characteristics warrant further investigation into its cytotoxic effects and mechanism of action to evaluate its potential as a therapeutic agent.

These application notes provide detailed protocols for assessing the cytotoxicity of this compound, focusing on cell viability and apoptosis induction. The described methods are foundational for determining the dose-dependent effects of this compound and elucidating its mechanism of action in cancer cell lines.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50). While specific quantitative data for this compound is limited in publicly available literature, its high potency has been noted. For comparative purposes, the table below includes the reported activity of this compound and IC50 values of other cytotoxic compounds against the OVCAR-3 cell line.

CompoundCell LineAssay DurationActivity/IC50Reference
This compound OVCAR-3 Not Specified Nanomolar activity [1]
DoxorubicinOVCAR-372 hours0.08 µM
CisplatinOVCAR-372 hours9.02 µM
Zoledronic AcidOVCAR-372 hours15.5 µM
All-trans Retinoic AcidOVCAR-372 hours85 nM

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., OVCAR-3) cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) cell_culture->cell_seeding berkelic_acid_prep This compound Stock Solution Preparation treatment Treatment with This compound (Dose-response and time-course) berkelic_acid_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay data_acquisition Data Acquisition (Microplate Reader/Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50/GI50 Determination data_acquisition->ic50_determination apoptosis_quantification Apoptosis Quantification data_acquisition->apoptosis_quantification

Caption: General workflow for this compound cytotoxicity testing.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

  • This compound

  • Target cancer cell line (e.g., OVCAR-3)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Target cancer cell line (e.g., OVCAR-3)

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on the mechanism of action of other spiroketal compounds and various natural products, it is hypothesized that this compound induces cytotoxicity in cancer cells, such as OVCAR-3, through the intrinsic (mitochondrial) pathway of apoptosis.

signaling_pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase berkelic_acid This compound bcl2_family Bcl-2 Family Regulation berkelic_acid->bcl2_family bax_bak Bax/Bak Activation & Oligomerization bcl2_family->bax_bak Upregulation bcl2_anti Inhibition of Anti-apoptotic Proteins (Bcl-2, Bcl-xL) bcl2_family->bcl2_anti Downregulation mitochondrion Mitochondrion bax_bak->mitochondrion Pore formation bcl2_anti->mitochondrion Inhibits pore formation cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for Berkelic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkelic acid, a novel spiroketal fungal isolate, has demonstrated notable selective anticancer activity in initial in vitro screenings.[1][2][3] Originally discovered in a fungal species from the Berkeley Pit, a former open-pit copper mine, this natural product has garnered interest for its potential as a therapeutic agent.[1][3][4] These application notes provide a summary of the existing knowledge on this compound and present generalized protocols for researchers interested in exploring its efficacy and mechanism of action in in vivo animal models. It is important to note that as of the current literature review, specific in vivo studies on this compound have not been extensively published. Therefore, the protocols provided are based on standard preclinical research methodologies for novel anticancer compounds.

Introduction to this compound

This compound is a structurally complex spiroketal isolated from a Penicillium species thriving in the acidic and metal-rich environment of the Berkeley Pit.[1] Bioassay-guided fractionation revealed its potent and selective cytotoxic effects against certain cancer cell lines, particularly the OVCAR-3 ovarian cancer cell line, where it exhibited nanomolar activity.[1][2] However, it is noteworthy that a study on the total synthesis of (-)-berkelic acid and its analogs reported that the synthetic compounds were devoid of activity against human cancer cell lines, suggesting that the activity may be specific to the natural product's unique stereochemistry or that it may act as a pro-drug.[5] Further investigation into its biological activity and mechanism of action is warranted.

In Vitro Activity of this compound

Currently, the primary data available for this compound is derived from in vitro studies. A summary of these findings is presented below.

Table 1: Summary of In Vitro Activity of Natural this compound

ParameterFindingCell LineReference
ActivitySelective, nanomolar activityOVCAR-3 (ovarian cancer)[1][2]
Compound TypeNovel spiroketalN/A[1]
SourceFungal extremophile (Penicillium sp.)N/A[1]

Proposed In Vivo Experimental Protocols

The following protocols are generalized templates for conducting initial in vivo studies with this compound. Researchers should adapt these protocols based on the specific animal model, tumor type, and experimental goals.

Animal Model Selection and Acclimatization
  • Model Selection: Based on the in vitro activity against OVCAR-3, an ovarian cancer xenograft model in immunocompromised mice (e.g., NOD/SCID or athymic nude mice) is a logical starting point.

  • Animal Husbandry: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

Tumor Cell Implantation
  • Cell Culture: Culture OVCAR-3 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend them in a sterile, serum-free medium or Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. The formula for tumor volume is (Length x Width^2) / 2.

Formulation and Administration of this compound

As the solubility and stability of this compound in various vehicles are not well-documented, initial formulation studies are crucial.

  • Vehicle Selection: Test solubility in common vehicles such as saline, PBS, DMSO, or a mixture of Cremophor EL and ethanol. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

  • Dose Selection: Based on the in vitro potency, a starting dose range of 1-10 mg/kg could be explored. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).

  • Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections are common for initial efficacy studies. Oral administration (PO) can be explored if formulation allows.

  • Dosing Schedule: Administer the formulated this compound or vehicle control to the respective animal groups (e.g., 5 days a week) once tumors reach a palpable size (e.g., 100-150 mm³).

Efficacy and Toxicity Monitoring
  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of each animal as an indicator of toxicity.

  • Clinical Observations: Record any signs of distress or adverse effects.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed. Tumors and major organs should be collected for further analysis.

Data Presentation and Analysis

All quantitative data should be meticulously recorded and analyzed. The following table is a template for summarizing tumor growth data.

Table 2: Template for In Vivo Tumor Growth Data

Treatment GroupNumber of Animals (n)Mean Tumor Volume (mm³) ± SEM (Day X)Mean Tumor Volume (mm³) ± SEM (Day Y)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlN/A
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Visualizing Experimental Workflows and Pathways

Diagrams can aid in understanding the experimental design and potential mechanisms of action.

G cluster_discovery Discovery and In Vitro Screening cluster_invivo Proposed In Vivo Workflow A Berkeley Pit Fungus B Isolation of this compound A->B C In Vitro Screening (e.g., OVCAR-3 cells) B->C D Animal Model Selection (Immunocompromised Mice) C->D Promising In Vitro Results E Tumor Cell Implantation (OVCAR-3 Xenograft) D->E F Treatment with this compound E->F G Efficacy & Toxicity Monitoring F->G H Data Analysis & Reporting G->H

Caption: Workflow from discovery to proposed in vivo studies of this compound.

G cluster_cell Cancer Cell BA This compound Target Putative Intracellular Target(s) (Unknown) BA->Target Interacts with Pathway Downstream Signaling Pathway(s) (Unknown) Target->Pathway Modulates Apoptosis Apoptosis / Cell Cycle Arrest Pathway->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Berkelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Berkelic acid. The content is tailored to address specific experimental challenges, offering insights and solutions derived from published synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Stereocontrol during Spiroketal Formation

  • Question: We are observing the formation of multiple diastereomers during the acid-catalyzed condensation to form the tetracyclic spiroketal core. How can we improve the diastereoselectivity?

    Answer: The formation of multiple diastereomers is a known challenge in the synthesis of the this compound core. The initial condensation of 2,6-dihydroxybenzoic acid with a ketal aldehyde in the Snider synthesis, for instance, yielded a mixture of four diastereomers.[1] However, it was discovered that this mixture could be equilibrated under acidic conditions to favor the desired diastereomer.

    Troubleshooting Tip: After the initial condensation, subject the crude mixture of diastereomers to equilibration using a dilute solution of trifluoroacetic acid (TFA) in a chlorinated solvent like chloroform (CDCl₃). In a model study, this approach successfully converted a 4:1:4:1 mixture of diastereomers to a 20:2:1:0 mixture, from which the desired product could be isolated in a 50% overall yield.[2]

  • Question: Our attempt to form the spiroketal core resulted in a complex mixture, and we are concerned about the stability of the initially formed kinetic product. What is the best strategy to ensure the formation of the thermodynamically favored isomer?

    Answer: The initially formed spiroketal can be a kinetic product, which may not be the desired thermodynamically stable isomer. It is crucial to allow the reaction to reach thermodynamic equilibrium. The Fürstner group noted that an advanced tetracyclic intermediate with the originally proposed (and incorrect) stereochemistry was unstable and equilibrated to a nearly statistical mixture of four diastereomers upon treatment with acid.[3] This highlights the importance of understanding the relative stabilities of the possible diastereomers.

    Strategic Recommendation: Computational analysis, such as MMX calculations, can be employed to predict the relative strain energies of the different diastereomers, helping to identify the most stable target.[1] Subsequent experimental work should then focus on achieving thermodynamic equilibration, potentially by extending reaction times or employing acidic conditions post-cyclization.

2. Low-Yielding Reactions and Side Reactions

  • Question: We are experiencing low yields in the addition of an organometallic reagent to a lactone intermediate; the primary outcome appears to be deprotonation. How can this be overcome?

    Answer: This is a classic problem when using highly basic organometallic reagents with acidic lactone protons. The Porco group encountered this issue in their formal synthesis of this compound.[4]

    Solution: The use of organocerium reagents, prepared in situ from the corresponding organolithium or Grignard reagent and a cerium(III) salt (e.g., CeCl₃), can mitigate this issue. Organocerium reagents are less basic and more oxophilic, favoring nucleophilic addition to the carbonyl group over deprotonation. This approach led to a successful mono-addition to the problematic lactone in the Porco synthesis.[4]

  • Question: Our late-stage palladium-catalyzed coupling reactions are failing. What are the potential reasons and alternative approaches?

    Answer: The failure of late-stage palladium-catalyzed couplings can be attributed to several factors, including steric hindrance around the reaction site, catalyst poisoning by other functional groups in the complex molecule, or challenging reductive elimination. The Porco group also reported failures with palladium- and zinc-mediated coupling processes.[4]

    Troubleshooting Workflow:

    • Catalyst and Ligand Screening: Experiment with a variety of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find a more active catalytic system.

    • Solvent and Temperature Optimization: Vary the solvent and reaction temperature, as these parameters can significantly influence the reaction outcome.

    • Alternative Coupling Strategies: If palladium-based methods consistently fail, consider alternative coupling strategies. For instance, the Zhou and Qu synthesis employed a late-stage Ni-catalyzed reductive coupling to introduce the side chain.[5][6]

3. Challenges in Stereoselective Side Chain Installation

  • Question: The stereoselective installation of the C22 quaternary center is proving to be difficult, resulting in a mixture of epimers. What are some successful strategies from the literature?

    Answer: The stereoselective construction of the C22 quaternary center is a significant hurdle. The Snider synthesis utilized a non-selective Kiyooka aldol reaction, which necessitated the separation of diastereomers.[3] More recent syntheses have developed more controlled methods.

    Alternative Approaches:

    • Substrate-Controlled Diastereoselection: The choice of chiral auxiliaries or the inherent chirality of the substrate can be leveraged to control the stereochemical outcome of the reaction that forms the C22 center.

    • Catalytic Asymmetric Methods: While not explicitly detailed in the provided search results for this specific center, the use of chiral catalysts for the bond-forming reaction is a general and powerful strategy for controlling stereochemistry.

    • Biosynthetically Inspired Approaches: The De Brabander group developed a synthesis inspired by a potential biosynthetic pathway, which may offer alternative strategies for controlling stereochemistry.[7]

Quantitative Data Summary

The following table summarizes the overall yields and longest linear sequence lengths for several total syntheses of this compound, illustrating the evolution of synthetic efficiency.

Synthetic Route (Lead Author)Longest Linear Sequence (Steps)Overall Yield (%)Key Features
Snider (First Total Synthesis)132Stereochemistry revision, low overall yield.[1]
Fürstner195Synthesis-driven structure revision.[3]
De Brabander1010Biosynthetically inspired, convergent.[3]
Rodríguez7Not specifiedScalable, protecting-group-free strategy.[8]
Zhou and Qu8Not specifiedConcise, Catellani reaction/oxa-Michael cascade.[5][6]

Key Experimental Protocols

Protocol 1: Equilibration of Spiroketal Diastereomers (Adapted from Snider's Model Study)

  • Dissolve the crude mixture of tetracyclic diastereomers, obtained from the acid-catalyzed condensation, in chloroform-d (CDCl₃).

  • Add a 0.2% solution of trifluoroacetic acid (TFA) in CDCl₃ to the reaction mixture.

  • Stir the solution at 25 °C for 12 hours, monitoring the reaction progress by ¹H NMR spectroscopy until the diastereomeric ratio reaches equilibrium.[2]

  • Upon completion, quench the reaction by the addition of a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the desired diastereomer by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials start_A 2,6-Dihydroxybenzoic Acid condensation Acid-Catalyzed Condensation start_A->condensation start_B Ketal Aldehyde start_B->condensation diastereomers Mixture of Diastereomers (e.g., 4:1:4:1) condensation->diastereomers equilibration TFA Equilibration diastereomers->equilibration equilibrated_mixture Equilibrated Mixture (e.g., 20:2:1:0) equilibration->equilibrated_mixture purification Chromatographic Purification equilibrated_mixture->purification product Desired Tetracyclic Core purification->product

Caption: Workflow for the diastereoselective synthesis of the tetracyclic core.

troubleshooting_workflow problem Low Yield in Organometallic Addition to Lactone cause Deprotonation by Basic Reagent problem->cause solution Use Less Basic/ More Oxophilic Reagent cause->solution reagent Organocerium Reagent (e.g., R-CeCl2) solution->reagent outcome Successful Nucleophilic Addition reagent->outcome

References

Technical Support Center: Synthesis of Berkelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Berkelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity in the Formation of the Tetracyclic Core

Question: I am attempting the acid-catalyzed condensation to form the tetracyclic core of this compound, but I am obtaining a mixture of diastereomers with low selectivity. How can I improve this?

Answer: The formation of the tetracyclic core of this compound, often achieved through an oxa-Pictet-Spengler reaction or a similar cyclization cascade, is highly sensitive to reaction conditions, which can dictate whether the reaction is under kinetic or thermodynamic control.

  • Understanding Thermodynamic vs. Kinetic Control: Initially, the reaction may yield a mixture of diastereomers that are kinetically favored. However, allowing the reaction to equilibrate can lead to the thermodynamically more stable diastereomer as the major product.[1]

  • Troubleshooting Steps:

    • Reaction Time and Temperature: A condensation reaction carried out at 25°C for 12 hours can result in a mixture of diastereomers.[2] Lowering the temperature to 0°C has been observed to alter the diastereomeric ratio, though not always favorably, and may lead to the formation of side products.[2] It is crucial to monitor the reaction over time to determine the point at which thermodynamic equilibrium is reached.

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like trifluoroacetic acid (TFA) can be used to equilibrate the diastereomers, the concentration needs to be carefully controlled.[2] For instance, treating a mixture of diastereomers with 0.2% TFA in CDCl₃ has been shown to significantly improve the ratio in favor of the desired product.[2]

    • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the diastereoselectivity. It is advisable to screen different solvents to optimize the reaction.

Issue 2: Poor Yield in the Spiroketalization Step

Question: The formation of the spiroketal moiety is proceeding with a low yield. What are the potential causes and solutions?

Answer: Spiroketalization is a critical step in the synthesis of this compound and can be challenging. The yield can be affected by the stability of the precursor, the choice of catalyst, and the reaction conditions.

  • Precursor Stability: The dihydroxy ketone precursor to the spiroketal can be unstable. Ensure that it is pure and handled under appropriate conditions to prevent degradation.

  • Catalyst Choice: Both Brønsted and Lewis acids can be used to catalyze spiroketalization. The choice of acid can significantly impact the yield and stereoselectivity. It is recommended to screen a variety of acids (e.g., CSA, PPTS, various Lewis acids) to find the optimal catalyst for your specific substrate.

  • Protecting Groups: The protecting groups on the precursor molecule can influence the outcome of the spiroketalization. Bulky protecting groups may hinder the desired cyclization. A careful protecting group strategy is essential for the overall success of the synthesis.[3]

Issue 3: Difficulty in Installing the Side Chain with Correct Stereochemistry

Question: I am struggling to control the stereochemistry at the C-22 position during the introduction of the side chain. What methods can be employed to improve this?

Answer: The stereoselective installation of the side chain, particularly the quaternary center at C-22, is a known challenge in the synthesis of this compound.

  • Aldol Reaction Strategy: A Kiyooka-type aldol reaction has been successfully used to introduce the side chain.[4] This reaction utilizes a chiral auxiliary to control the stereochemistry of the newly formed stereocenters. However, it can still produce a mixture of diastereomers.

  • Troubleshooting the Aldol Reaction:

    • Chiral Auxiliary: The choice of the chiral auxiliary is crucial. For instance, an oxazaborolidinone derived from N-Ts-(S)-valine has been shown to give a favorable diastereomeric ratio.[4]

    • Reaction Conditions: The temperature and the nature of the Lewis acid used in the aldol reaction can significantly affect the stereochemical outcome. Low temperatures are generally preferred to enhance selectivity.

    • Purification: The resulting diastereomers may be difficult to separate. Careful column chromatography or HPLC may be required. In some cases, derivatization of the diastereomers can facilitate their separation.[5]

Data Presentation

The following tables summarize key quantitative data from published syntheses of this compound and its core structure, providing a reference for expected outcomes.

Table 1: Diastereomeric Ratios in the Formation of the Tetracyclic Core

PrecursorsCatalyst/ConditionsDiastereomeric RatioOverall YieldReference
2,6-dihydroxybenzoic acid & ketal aldehyde 14Dowex 50WX8-400-H⁺, MeOH, 25°C, 12h4:1:4:160%[2]
2,6-dihydroxybenzoic acid & ketal aldehyde 14Dowex 50WX8-400-H⁺, MeOH, 0°C4:1:7:141%[2]
Mixture of diastereomers from above0.2% TFA in CDCl₃, 12h20:2:1:083% (of major isomer)[2]
Chiral exocyclic enol ether & achiral isochromanoneBase-triggered cycloaddition, then 0.3% TFA in CHCl₃10:1Quantitative (equilibration)[1]

Table 2: Yields of Key Steps in Different Synthetic Routes

Synthetic StepReagents and ConditionsYieldReference
Oxa-Pictet-Spengler CyclizationDowex 50WX8-400-H⁺, MeOH, 25°C60% (mixture of diastereomers)[2]
Silver-Mediated Cascade ReactionAgSbF₆, Ether, rt, 3h61% (mixture of diastereomers)[6]
Kiyooka Aldol CondensationN-Ts-(S)-valine, BH₃•THF, CH₂Cl₂, -78°C80% (two diastereomers)[7]
Late-Stage Reductive CouplingNiCl₂(dme), dmbpy, Mn, DMA, 0°CNot specified[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Formation of the Tetracyclic Core via Oxa-Pictet-Spengler Reaction [2]

  • To a solution of 2,6-dihydroxybenzoic acid (1 equivalent) in methanol, add the ketal aldehyde precursor (2-3 equivalents) and Dowex 50WX8-400-H⁺ resin.

  • Stir the mixture at 25°C for 12 hours.

  • Filter the reaction mixture to remove the resin and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ether and treat with a solution of diazomethane in ether until a yellow color persists.

  • Quench the excess diazomethane by adding a few drops of acetic acid.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting mixture of diastereomers by column chromatography on silica gel.

  • For equilibration, dissolve the mixture of diastereomers in CDCl₃ containing 0.2% TFA and stir at room temperature for 12 hours.

  • Monitor the equilibration by ¹H NMR spectroscopy.

  • Upon completion, quench the acid with a few drops of triethylamine, concentrate the solution, and purify by column chromatography to isolate the desired thermodynamically stable diastereomer.

Protocol 2: Stereoselective Installation of the Side Chain via Kiyooka Aldol Reaction [7][9]

  • To a solution of N-Ts-(S)-valine (1.2 equivalents) in anhydrous CH₂Cl₂ at 0°C, add a solution of BH₃•THF (1.2 equivalents) dropwise.

  • Stir the mixture at 0°C for 30 minutes and then at 25°C for 30 minutes.

  • Cool the resulting solution of the oxazaborolidinone to -78°C.

  • Add a solution of the aldehyde precursor (1 equivalent) in CH₂Cl₂ to the reaction mixture.

  • Subsequently, add the trimethylsilyl ketene acetal (1.5 equivalents) dropwise.

  • Stir the reaction at -78°C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of aldol adducts by column chromatography on silica gel.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Purity and Reagent Activity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup and Purification Procedure start->check_workup sm_issue Impure Starting Material or Degraded Reagents? check_sm->sm_issue cond_issue Incorrect Reaction Conditions? check_conditions->cond_issue workup_issue Product Loss During Workup/Purification? check_workup->workup_issue sm_issue->cond_issue No sm_solution Purify Starting Materials / Use Fresh Reagents sm_issue->sm_solution Yes cond_issue->workup_issue No cond_solution Optimize Temperature, Time, and Atmosphere cond_issue->cond_solution Yes workup_solution Modify Extraction/Chromatography Protocol workup_issue->workup_solution Yes end Improved Yield sm_solution->end cond_solution->end workup_solution->end

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Diagram 2: Kinetic vs. Thermodynamic Control in Spiroketalization

Spiroketalization_Control cluster_kinetic Kinetic Control (Low Temp, Short Time) cluster_thermodynamic Thermodynamic Control (Higher Temp, Long Time, Equilibration) precursor Dihydroxy Ketone Precursor kinetic_product Kinetic Spiroketal (Less Stable) precursor->kinetic_product Fast, Irreversible thermodynamic_product Thermodynamic Spiroketal (More Stable) precursor->thermodynamic_product Slow, Reversible kinetic_product->thermodynamic_product Equilibration (e.g., with acid)

Caption: Control of stereochemical outcome in spiroketal formation.

Diagram 3: Simplified Synthetic Pathway to this compound Core

Berkelic_Acid_Synthesis A Fragment A (Ketal Aldehyde) C Tetracyclic Core (Mixture of Diastereomers) A->C Oxa-Pictet-Spengler (Acid Catalyst) B Fragment B (Dihydroxybenzoic Acid) B->C D Thermodynamically Stable Tetracycle C->D Equilibration (e.g., TFA) F This compound D->F Side Chain Installation (e.g., Aldol Reaction) E Side Chain Precursor E->F

Caption: A key strategy for constructing the this compound molecule.

References

Berkelic Acid Stereochemistry: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berkelic acid, focusing on the challenges and resolutions related to its stereochemical assignment.

Frequently Asked Questions (FAQs)

Q1: What was the initial stereochemical assignment of this compound and on what basis was it made?

A1: The initial relative stereochemistry of this compound was primarily assigned based on Nuclear Overhauser Effect (NOE) NMR data. Specifically, an NOE was observed from the methyl group at C-25 to proton H-16β and one of the H-20 protons.[1][2] This led to the initial proposed structure. However, the relative stereochemistry of the C-22 side chain and the absolute stereochemistry were not determined at the time of its initial isolation.[3]

Q2: Why was the initial stereochemical assignment of this compound at C-18 and C-19 questioned and subsequently revised?

A2: The initial assignment was questioned due to inconsistencies between the observed NOE data and computational molecular mechanics (MMX) calculations.[1][2] MMX calculations on the originally proposed structure indicated that an NOE should be observed from the C-25 methyl group to both H-16α and H-16β protons, which contradicted the experimental data showing an NOE only to H-16β.[1][2] This discrepancy prompted a re-evaluation of the stereochemistry at the C-18 and C-19 positions. The reassignment was proposed by Fürstner and later confirmed by the first total synthesis accomplished by Snider's group.[1][4]

Q3: How was the correct absolute and relative stereochemistry of (-)-berkelic acid ultimately established?

A3: The correct absolute and relative stereochemistry of (-)-berkelic acid was unequivocally established through total synthesis. The synthesis of (-)-berkelic acid by Snider and co-workers confirmed the reassignment of stereochemistry at C-18 and C-19.[1][4] This synthesis also established the absolute stereochemistry and tentatively assigned the relative stereochemistry at the C-22 position.[1][4] Subsequent synthetic efforts have further solidified this assignment.[5][6][7][8][9][10]

Q4: What is the significance of the optical rotation of synthetic versus natural this compound?

A4: The optical rotation is a crucial piece of data for determining the absolute stereochemistry of a chiral molecule. The synthetic (-)-berkelic acid produced by Snider's group exhibited an optical rotation of [α]D22 –115.5 (c = 0.55, MeOH), which had the same negative sign as the natural product ([α]D22 –83.5, c = 0.0113, MeOH).[1][3] This confirmed that the synthetic material had the correct absolute configuration corresponding to the natural enantiomer. The difference in the magnitude of the rotation was attributed to the low concentration of the natural product sample used for the measurement.[1][3]

Troubleshooting Guides

Issue 1: My NMR data for a synthetic intermediate of this compound does not match the reported values.

  • Possible Cause 1: Incorrect Stereoisomer. The stereochemistry of this compound is complex, and many diastereomers are possible. During a multi-step synthesis, it is possible to form an unintended stereoisomer.

  • Troubleshooting Steps:

    • Re-examine 2D NMR Data: Carefully analyze 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) to confirm the connectivity and spatial relationships of all protons and carbons.

    • Compare with Published Data: Meticulously compare your 1H and 13C NMR data with the supporting information of key publications on the total synthesis of this compound.[3][11] Note that NMR shifts can be sensitive to the solvent used.[12]

    • Computational Modeling: If possible, perform conformational analysis and calculate the predicted NMR chemical shifts for different possible diastereomers using computational methods and compare them with your experimental data.

    • Chiral Chromatography: Utilize chiral HPLC to determine if you have a mixture of enantiomers or diastereomers.

Issue 2: I am having difficulty assigning the stereocenter at C-22.

  • Possible Cause: The stereocenter at C-22 is part of a flexible side chain, which can make its determination challenging using solely through-space NMR correlations to the tetracyclic core.

  • Troubleshooting Steps:

    • Kiyooka Aldol Condensation: The stereochemistry at C-22 has been successfully assigned through a diastereoselective Kiyooka aldol condensation, which allows for the predictable formation of specific stereoisomers.[11]

    • Chiral Derivatizing Agents: For analytical purposes, consider derivatizing the carboxylic acid or a hydroxyl group in the side chain with a chiral derivatizing agent (e.g., Mosher's acid) to create diastereomeric derivatives that can be distinguished by NMR.[13]

    • X-ray Crystallography: If you can obtain a suitable crystal of your synthetic this compound or a late-stage intermediate, X-ray crystallography provides an unambiguous determination of the relative and absolute stereochemistry.

Data Presentation

Table 1: Comparison of Optical Rotation Data for Natural and Synthetic (-)-Berkelic Acid

SampleSpecific Rotation ([α]D22)Concentration (c)SolventReference
Natural (-)-Berkelic Acid-83.50.0113MeOH[1][3]
Synthetic (-)-Berkelic Acid-115.50.55MeOH[1][3]

Experimental Protocols

Protocol 1: Stereochemical Determination using Nuclear Overhauser Effect (NOE) Spectroscopy

  • Sample Preparation: Dissolve a pure sample of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3 or CD3OD) to a concentration of 5-10 mg/mL.

  • NMR Acquisition: Acquire a high-resolution 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥500 MHz is recommended).

  • Data Processing: Process the 2D data with appropriate window functions and baseline correction.

  • Analysis:

    • Identify the diagonal peaks corresponding to the protons of interest (e.g., the C-25 methyl group and the H-16 protons).

    • Look for cross-peaks between these protons. The presence of a cross-peak indicates that the protons are in close spatial proximity (typically < 5 Å).

    • The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

    • Compare the observed NOEs with the predicted interatomic distances from molecular models of the possible stereoisomers to determine the relative stereochemistry.

Protocol 2: Computational Modeling for Stereochemical Analysis (Conceptual Workflow)

  • Structure Generation: Build 3D models of all possible diastereomers of the this compound core using molecular modeling software.

  • Conformational Search: Perform a thorough conformational search for each diastereomer using a suitable molecular mechanics force field (e.g., MMX or MMFF) to identify the lowest energy conformers.[1]

  • Geometry Optimization: Optimize the geometry of the low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT).[9]

  • Property Calculation:

    • Calculate the interatomic distances between key protons (e.g., C-25 methyl protons and H-16 protons) in the optimized structures to predict expected NOE correlations.[1][2]

    • Optionally, calculate theoretical NMR chemical shifts and coupling constants for comparison with experimental data.

  • Comparison and Assignment: Compare the calculated properties with the experimental data to identify the stereoisomer that best fits the observations.

Visualizations

stereochemistry_workflow cluster_initial Initial Assignment cluster_reassessment Reassessment and Revision cluster_confirmation Confirmation initial_isolation Isolation of this compound initial_nmr 1D and 2D NMR initial_isolation->initial_nmr initial_noe NOE Data (C-25 Me to H-16β) initial_nmr->initial_noe initial_structure Proposed Structure initial_noe->initial_structure discrepancy Discrepancy: Predicted vs. Observed NOE initial_noe->discrepancy mmx MMX Calculations mmx->discrepancy reassignment Stereochemical Reassignment at C-18 & C-19 discrepancy->reassignment total_synthesis Total Synthesis reassignment->total_synthesis spectral_comparison Comparison of Synthetic and Natural Product Data total_synthesis->spectral_comparison final_structure Confirmed Structure of (-)-Berkelic Acid spectral_comparison->final_structure logical_relationship cluster_proposed Initially Proposed Structure cluster_revised Revised Structure observed_noe Observed NOE: C-25 Me ↔ H-16β ONLY proposed_prediction Predicted NOE: C-25 Me ↔ H-16α AND H-16β observed_noe->proposed_prediction Contradicts revised_prediction Predicted NOE: C-25 Me ↔ H-16β ONLY observed_noe->revised_prediction Matches proposed_structure Structure 1 proposed_calc MMX Calculation on Structure 1 proposed_structure->proposed_calc proposed_calc->proposed_prediction revised_structure Structure 26 revised_calc MMX Calculation on Structure 26 revised_structure->revised_calc revised_calc->revised_prediction conclusion Conclusion: Revised Structure is Correct revised_prediction->conclusion

References

purification challenges of Berkelic acid from fungal culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Berkelic acid from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a novel spiroketal secondary metabolite isolated from a fungal extremophile, a species of Penicillium.[1] Its unique structure and potent, selective anticancer activity make it a significant compound for drug development research.[1][2] Purification challenges stem from several factors:

  • Low Titer: Like many secondary metabolites, this compound may be produced in low concentrations by the fungus.[3]

  • Complex Mixture: The crude fungal extract contains a multitude of other metabolites, lipids, and pigments that have similar chemical properties, complicating separation.

  • Potential Instability: The spiroketal structure may be sensitive to pH, temperature, or certain solvents, leading to degradation during the purification process.[4]

  • Co-extraction of Impurities: Lipids and fatty acids are common contaminants in fungal extracts and can interfere with chromatographic separation.[5]

Q2: What are the key stages in a typical this compound purification workflow?

A standard workflow involves several stages: fermentation, extraction, fractionation/purification, and final polishing.[6][7] The process begins with culturing the fungus, followed by separating the mycelia from the broth. The target compound is then extracted using organic solvents, and the resulting crude extract is purified through one or more chromatography steps to isolate the pure this compound.

Q3: Which analytical techniques are best for monitoring the purity of this compound during purification?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring purity at each stage.[6][8][9] It allows for the quantification of this compound and the detection of impurities. Other useful techniques include:

  • Thin-Layer Chromatography (TLC): A rapid, low-cost method for initial screening of fractions.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the target compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the final pure compound.[1][10]

Troubleshooting Guide

Problem Area 1: Low Yield

Q4: My fungal culture is growing well, but the final yield of pure this compound is very low. What should I investigate?

Low yield can be attributed to issues at multiple stages of the process, from fermentation to extraction and purification. A systematic approach is necessary for troubleshooting.[11]

G start Low Final Yield fermentation Suboptimal Fermentation start->fermentation extraction Inefficient Extraction start->extraction degradation Compound Degradation start->degradation purification Loss During Purification start->purification harvest Check Harvest Time: Metabolite production is often growth-phase dependent. fermentation->harvest media Optimize Media/Conditions: Test different media, pH, temperature, and aeration. fermentation->media solvent Incorrect Solvent: Test solvents of varying polarity (e.g., EtOAc, MeOH, DCM). extraction->solvent ph Suboptimal pH: Adjust pH of extraction solvent to optimize solubility. extraction->ph temp Temperature Sensitivity: Perform extraction/purification at lower temperatures. degradation->temp light Light Sensitivity: Protect samples from light. degradation->light column Column Overload/Loss: Optimize sample load and check fraction collection. purification->column steps Too Many Steps: Minimize the number of purification steps. purification->steps

Caption: Troubleshooting flowchart for low yield of this compound.
Problem Area 2: Purity Issues

Q5: My final product shows multiple spots on TLC or multiple peaks on HPLC. How can I improve purity?

Contamination is a common issue, often caused by co-eluting compounds with similar polarity to this compound.

  • Lipid Contamination: Fungal extracts are often rich in lipids and fats.[5] Consider a pre-extraction (defatting) step with a non-polar solvent like hexane before extracting with a more polar solvent like ethyl acetate.[5][11]

  • Pigment Contamination: Fungal pigments can be difficult to remove. Activated charcoal treatment of the crude extract can be effective, but perform small-scale tests first to ensure it does not adsorb this compound.

  • Insufficient Chromatographic Resolution: If a single chromatography method is insufficient, employ orthogonal techniques. For example, follow up a normal-phase silica gel chromatography step with a reverse-phase (C18) chromatography step.[7] This separates compounds based on different properties (polarity vs. hydrophobicity).

Q6: I am having trouble removing a persistent impurity that co-elutes with this compound. What are my options?

  • Optimize Mobile Phase: Systematically vary the solvent system in your chromatography step. For HPLC, try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase.

  • Preparative HPLC: If other methods fail, preparative HPLC offers the highest resolution for separating closely related compounds.[5][8]

  • Crystallization: This is a powerful final purification step. Attempting to crystallize the partially purified product can selectively precipitate the this compound, leaving impurities in the mother liquor.[12]

Data Presentation: Purification Summary

The following table provides an illustrative example of expected yields and purity at different stages of this compound purification. Actual values will vary depending on the fungal strain, culture conditions, and specific protocols used.

Purification StageStarting Material (Dry Weight)Product MassYield (%)Purity (by HPLC)Key Impurities
Solvent Extraction 100 g (Mycelia)5.0 g5.0%~10%Lipids, Pigments, Other Metabolites
Silica Gel Column 5.0 g (Crude Extract)450 mg9.0%~75%Structurally Similar Compounds
Reverse-Phase HPLC 450 mg (Semi-Pure)85 mg18.9%>95%Isomers, Minor Related Compounds
Crystallization 85 mg (Purified)60 mg70.6%>99%Trace Solvents

Experimental Protocols & Workflows

The overall workflow for purifying this compound from a fungal culture is a multi-step process designed to systematically remove impurities and isolate the target compound.

G culture 1. Fungal Culture (e.g., Penicillium sp.) harvest 2. Harvest & Separate (Filtration/Centrifugation) culture->harvest mycelia Mycelia harvest->mycelia broth Culture Broth harvest->broth extract 3. Solvent Extraction (e.g., Ethyl Acetate) mycelia->extract concentrate 4. Concentration (Rotary Evaporation) extract->concentrate crude Crude Extract concentrate->crude cleanup 5. Optional Cleanup (SPE or Liquid-Liquid Partition) crude->cleanup chromatography1 6. Primary Chromatography (e.g., Silica Gel Column) cleanup->chromatography1 fractions Bioactive Fractions chromatography1->fractions chromatography2 7. Secondary Chromatography (e.g., Preparative HPLC) fractions->chromatography2 pure Pure this compound (>95%) chromatography2->pure crystallize 8. Crystallization pure->crystallize final Crystalline this compound (>99%) crystallize->final

Caption: General experimental workflow for this compound purification.
Protocol 1: Solvent Extraction of Fungal Biomass

This protocol describes a general method for extracting secondary metabolites from fungal mycelia.

Objective: To extract this compound and other organic-soluble metabolites from the fungal biomass into a crude extract.

Materials:

  • Fungal mycelia (wet or freeze-dried)

  • Extraction solvent (e.g., Ethyl Acetate, Methanol, or Dichloromethane)[3]

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Erlenmeyer flask

Procedure:

  • Preparation: Harvest fungal mycelia from the culture broth by filtration or centrifugation.[11] If desired, freeze-dry the biomass to remove water.

  • Extraction: Submerge the fungal biomass in an appropriate solvent (e.g., ethyl acetate) in a large flask. A typical ratio is 1:10 (w/v) of biomass to solvent.[11]

  • Agitation: Agitate the suspension on an orbital shaker at room temperature for 4-24 hours to ensure thorough extraction.[11]

  • Filtration: Separate the solvent extract from the solid biomass residue by vacuum filtration. Wash the biomass residue with a small volume of fresh solvent to recover any remaining compound.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator. This will yield the crude extract.[11]

  • Storage: Store the dried crude extract at -20°C until further purification.[11]

Protocol 2: Column Chromatography (Silica Gel)

This protocol is a primary purification step to fractionate the crude extract based on polarity.

Objective: To separate the components of the crude extract into fractions of increasing polarity, thereby enriching the fraction containing this compound.

Materials:

  • Crude extract

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Methanol)

  • Collection tubes/flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly under gravity or with light pressure.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[6]

  • Fraction Collection: Collect the eluent in small, numbered fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the target compound. Pool the fractions that show a high concentration of the desired compound and minimal impurities.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain the semi-purified product.

Protocol 3: Crystallization

This is a final "polishing" step to achieve high purity.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Semi-purified this compound (>90% pure)

  • A suitable solvent or solvent system (e.g., methanol/water, acetone/hexane)

  • Small glass vial or flask

  • Heating plate (if necessary)

  • Filtration apparatus for collecting crystals

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your purified product in various solvents to find one in which it is sparingly soluble at room temperature but more soluble when heated. A good crystallization system is often a pair of miscible solvents: one in which the compound is soluble and one in which it is not.

  • Dissolution: Dissolve the semi-purified this compound in the minimum amount of the chosen hot solvent (or the "good" solvent).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal. The solution can then be placed in a refrigerator (4°C) or freezer (-20°C) to promote further crystallization.[12]

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry or dry them under a vacuum to remove all traces of solvent.

References

stability of Berkelic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Berkelic Acid"

Initial research indicates that "this compound" is not a recognized chemical compound in scientific literature. To fulfill the structural and informational requirements of your request, this technical support guide has been created using Salicylic Acid as a relevant and well-documented substitute. Salicylic acid is a common phenolic acid and a key component in pharmaceutical research and development, making it a suitable analog for demonstrating stability and handling protocols.

Technical Support Center: Salicylic Acid Stability and Handling

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for working with Salicylic Acid in various solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Salicylic Acid is not dissolving in water. What should I do?

A1: Salicylic acid has a low solubility in water at room temperature, approximately 2.2 mg/mL.[1] Its solubility does, however, increase significantly in boiling water to about 67 mg/mL.[1] For higher concentrations at room temperature, consider using organic solvents. Ethanol, for instance, exhibits a much higher solubilizing power for salicylic acid.[2] The solubility in ethanol is around 333 to 370 mg/mL.[1]

Q2: I've prepared a stock solution of Salicylic Acid. What are the optimal storage conditions?

A2: Salicylic acid solutions should be stored in well-closed, light-protected containers.[1] Exposure to sunlight can cause gradual discoloration.[1] For aqueous solutions, refrigeration is recommended to minimize potential microbial growth or slow down chemical degradation. For organic stock solutions (e.g., in DMSO or ethanol), tightly sealed containers stored at -20°C are standard practice for long-term stability.

Q3: My Salicylic Acid solution has turned slightly yellow/brown. Is it still usable?

A3: Discoloration, particularly after exposure to light, suggests potential degradation.[1] While minor discoloration may not significantly impact all experimental outcomes, it is a critical indicator of instability. For sensitive quantitative assays, it is highly recommended to prepare a fresh solution. You can analytically verify the purity and concentration of the discolored solution using HPLC (see Protocol section below) before deciding on its use.

Q4: I see unexpected peaks in my HPLC chromatogram when analyzing my Salicylic Acid sample. What could they be?

A4: Unexpected peaks often indicate the presence of impurities or degradation products. A known degradation pathway for salicylic acid involves its conversion to catechol.[3][4][5][6] Depending on the solvent, pH, and storage conditions, other byproducts may form. It is also important to ensure the solvent itself is not contributing to the impurities; always use high-purity, HPLC-grade solvents.[7]

Q5: Can I use buffers to dissolve Salicylic Acid? How does pH affect stability?

A5: Yes, you can use buffers. The solubility of salicylic acid, being a weak acid, is pH-dependent. Increasing the pH above its pKa (~2.97) will deprotonate the carboxylic acid group, forming the more water-soluble salicylate salt. However, be aware that pH can also influence the stability and degradation pathways. It is crucial to validate the stability of your compound in the specific buffer system and pH you intend to use for your experiments.

Data Presentation: Salicylic Acid Solubility

The following table summarizes the solubility of Salicylic Acid in various common laboratory solvents. Data is compiled for easy comparison.

SolventTemperatureSolubilityCitation
WaterRoom Temp.~2.2 mg/mL[1]
Boiling Water100 °C~67 mg/mL[1]
EthanolRoom Temp.333-370 mg/mL[1]
Ethanol298.15 K (25 °C)~2.25 mol/L[8]
Methanol298.15 K (25 °C)~2.56 mol/L[8]
Ethyl AcetateHigh Solubility[9]
AcetonitrileModerate Solubility[10]
DMSOHigh Solubility

Experimental Protocols

Protocol: Assessing Salicylic Acid Stability in a Solvent using HPLC

This protocol outlines a general method for determining the stability of Salicylic Acid in a chosen solvent under specific conditions (e.g., temperature, light exposure). This is a type of stability-indicating analytical procedure.[11][12]

Objective: To quantify the concentration of Salicylic Acid over time and detect the appearance of degradation products.

Materials:

  • Salicylic Acid (high purity standard)

  • HPLC-grade solvent of interest (e.g., Water, Ethanol, DMSO, Acetonitrile)

  • HPLC system with a UV detector and a reversed-phase C18 column[11]

  • Volumetric flasks and pipettes

  • pH meter (if using buffers)

  • Incubator/oven and light chamber (for stress testing)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Salicylic Acid in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Ensure the sample is fully dissolved. The sample should ideally be dissolved in a solvent composition that matches the starting conditions of your HPLC gradient to prevent peak distortion.[7]

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the chromatogram. The peak area of Salicylic Acid at this point will serve as the baseline (T=0) reference. A typical mobile phase for reversed-phase HPLC is a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol.[13]

  • Stability Study Conditions:

    • Divide the remaining stock solution into several aliquots in tightly sealed, appropriate containers (e.g., amber vials to protect from light).

    • Store the aliquots under the desired experimental conditions:

      • Temperature: Room temperature, 4°C, 37°C, etc.

      • Light: Ambient light vs. dark (wrapped in foil).

      • pH: If using buffers, test at different pH values.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve an aliquot from each storage condition.

    • Prepare and analyze the sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the peak area of Salicylic Acid at each time point to the T=0 peak area to calculate the percentage of remaining compound.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

    • Calculate the degradation rate and/or the half-life of Salicylic Acid under each condition.

Visualizations

TroubleshootingWorkflow start Suspected Solution Instability (e.g., color change, precipitation) check_physical Visual Inspection: Is there precipitation or discoloration? start->check_physical precip_yes Precipitation Observed check_physical->precip_yes Yes, Precipitate discolor_yes Discoloration Observed check_physical->discolor_yes Yes, Color Change no_issue No Obvious Physical Change check_physical->no_issue No action_precip Action: 1. Check solubility limits. 2. Gently warm or sonicate. 3. If unresolved, prepare fresh solution. precip_yes->action_precip action_discolor Action: Indicates probable degradation. Prepare a fresh solution. Protect from light. discolor_yes->action_discolor analytical_check Perform Analytical Check (HPLC) no_issue->analytical_check action_precip->analytical_check stop STOP: Prepare Fresh Solution action_discolor->stop hplc_ok Purity & Concentration OK analytical_check->hplc_ok Pass hplc_fail Degradation Products Detected or Concentration Decreased analytical_check->hplc_fail Fail proceed Proceed with Experiment hplc_ok->proceed hplc_fail->stop

Caption: Troubleshooting workflow for suspected salicylic acid solution instability.

DegradationPathway cluster_main Known Degradation Pathway SalicylicAcid Salicylic Acid Catechol Catechol SalicylicAcid->Catechol Oxidative Decarboxylation

Caption: A known degradation pathway of Salicylic Acid to Catechol.[3][6]

References

Technical Support Center: Overcoming the Low Natural Abundance of Berkelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the low natural abundance of Berkelic acid. The content is structured to address specific issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its natural abundance a concern?

A1: this compound is a complex spiroketal isolated from a fungal extremophile found in the Berkeley Pit, an acid mine waste site.[1][2][3] It exhibits potent and selective anticancer activity, particularly against the OVCAR-3 ovarian cancer cell line, making it a compound of significant interest for drug development.[1][2][3][4] However, its limited availability from the natural source poses a major obstacle to further research and development, necessitating robust and scalable synthetic production methods.[4][5]

Q2: What are the primary strategies for overcoming the low natural abundance of this compound?

A2: The primary strategy to overcome the scarcity of this compound is through chemical total synthesis. Several research groups have successfully developed and reported various synthetic routes.[4][5][6][7] These synthetic approaches provide a reliable and scalable alternative to isolation from its natural fungal source.

Q3: What are the key challenges in the total synthesis of this compound?

A3: The total synthesis of this compound is challenging due to its complex molecular architecture. Key difficulties include the construction of the tetracyclic spiroketal core, the creation of multiple stereocenters with high stereocontrol, and the introduction of the functionalized side chain.[6][7][8]

Q4: Have any biosynthetic pathways for this compound been elucidated?

A4: While the structure of this compound suggests a polyketide biosynthetic origin, detailed pathways have been primarily theoretical, inspiring some synthetic strategies.[9] One approach, for instance, was inspired by a potential biomimetic union of spicifernin and pulvilloric acid.[9]

Troubleshooting Guides

Issue 1: Low Yield in Spiroketalization Step

  • Question: My deprotection/spiroketalization cascade reaction to form the tetracyclic core of this compound is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in this critical step can arise from several factors:

    • Incomplete Deprotection: Ensure all protecting groups are fully cleaved before the cyclization is initiated. Monitor the reaction progress carefully using an appropriate analytical technique like TLC or LC-MS.

    • Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the efficiency of the spiroketalization. Experiment with different acid catalysts (e.g., Dowex 50WX8-400-H+) and solvent systems to find the optimal conditions for your specific substrate.[4]

    • Stereochemical Issues: The stereochemistry of the precursor can influence the ease of cyclization. Ensure the stereocenters in your starting material are correctly configured, as this can affect the thermodynamic stability of the desired spiroketal.[6]

    • Side Reactions: Undesired side reactions can compete with the desired spiroketalization. Running the reaction at a lower temperature or for a shorter duration might help to minimize these.

Issue 2: Poor Stereoselectivity in the Side Chain Installation

  • Question: I am struggling to achieve high stereoselectivity during the introduction of the C-22 side chain. What methods can improve this?

  • Answer: Achieving the correct stereochemistry at C-22 is a known challenge. Consider the following approaches:

    • Chiral Auxiliaries: Employing a chiral auxiliary on the side chain fragment can help to direct the stereochemical outcome of the coupling reaction.

    • Stereoselective Reagents: Utilize stereoselective reagents for the carbon-carbon bond formation. For instance, a late-stage Ni-catalyzed reductive coupling has been shown to be effective.[6][7]

    • Substrate Control: The existing stereocenters in the tetracyclic core can influence the stereochemical outcome of the side chain addition. The choice of coupling partners and reaction conditions should be optimized to maximize this substrate-inherent control.

Data on Synthetic Routes to (-)-Berkelic Acid

Synthetic StrategyKey ReactionsNumber of Linear StepsOverall YieldReference
Wu, et al.Oxa-Pictet-Spengler reactionNot explicitly statedNot explicitly stated[4][10]
Fürstner, et al.Triple-deprotection/1,4-addition/spiroacetalization cascade7Not explicitly stated[5][8]
Lei, et al.Catellani reaction/oxa-Michael cascade, Ni-catalyzed reductive coupling8Not explicitly stated[6][7]
Porco, et al.Silver-mediated in situ dehydration, cycloisomerization, cycloadditionNot explicitly statedNot explicitly stated[9]

Experimental Protocols

Representative Protocol: Catellani Reaction/Oxa-Michael Cascade for Isochroman Scaffold Construction

This protocol is a generalized representation based on the work of Lei, et al.[6][7] for the construction of a key intermediate in the synthesis of (-)-Berkelic acid.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl iodide substrate, norbornene (NBE), and a palladium catalyst (e.g., Pd(OAc)2) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Add the appropriate anhydrous solvent (e.g., toluene). Subsequently, add the epoxide coupling partner and a suitable base (e.g., K2CO3).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required duration (e.g., 24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired isochroman scaffold.

Visualizations

experimental_workflow start Starting Materials (Aryl Iodide & Epoxide) catellani Catellani Reaction / Oxa-Michael Cascade start->catellani isochroman Isochroman Intermediate catellani->isochroman deprotection Deprotection / Spiroacetalization isochroman->deprotection tetracycle Tetracyclic Core deprotection->tetracycle reductive_coupling Ni-Catalyzed Reductive Coupling tetracycle->reductive_coupling berkelic_acid (-)-Berkelic Acid reductive_coupling->berkelic_acid

Caption: A generalized workflow for the total synthesis of (-)-Berkelic Acid.

logical_relationship cluster_problem Core Problem cluster_solutions Solutions low_abundance Low Natural Abundance of this compound total_synthesis Chemical Total Synthesis low_abundance->total_synthesis Primary Solution biosynthesis Biosynthetic Production (Future Prospect) low_abundance->biosynthesis Potential Solution

Caption: Logical relationship between the problem and solutions for this compound supply.

References

Berkelic Acid Crystallization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the crystallization of Berkelic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for this compound crystallization?

The selection of an appropriate solvent system is critical for successful crystallization. While specific solvent systems for this compound may vary depending on the crude sample's purity, a common approach involves using a solvent in which this compound is soluble at high temperatures but sparingly soluble at lower temperatures. A mixed solvent system, often consisting of a "soluble solvent" and an "insoluble solvent," can also be effective for achieving optimal supersaturation.

Q2: How can I improve the yield of my this compound crystals?

A low yield can be attributed to several factors.[1] One common reason is using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor.[1] To address this, you can concentrate the mother liquor by carefully evaporating some of the solvent and attempting to crystallize the compound again. Additionally, ensuring the solution is sufficiently cooled can help maximize crystal formation.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solid melts and forms liquid droplets before it crystallizes, often because the boiling point of the solvent is higher than the melting point of the compound or due to the presence of impurities.[1] To resolve this, try using a larger volume of the "soluble solvent" to keep the compound dissolved at a lower temperature.[1] Alternatively, adding a small amount of a solvent in which the oil is insoluble can sometimes induce crystallization. Purifying the crude material to remove impurities that lower the melting point can also prevent oiling out.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Issue Potential Cause Recommended Solution
No Crystals Form - Solution is not supersaturated (too much solvent).- Cooling process is too slow.- Evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod to create nucleation sites.[1]- Introduce a seed crystal of this compound.[1]- Place the solution in an ice bath for faster cooling.
Crystallization is Too Rapid - Solution is too concentrated.- Cooling is too fast.- Add a small amount of additional hot solvent to the dissolved compound.[1]- Allow the solution to cool more slowly at room temperature before moving to an ice bath.[1]
Poor Crystal Quality (e.g., small, needle-like, or clustered) - Rapid nucleation and crystal growth.- Presence of impurities.- Slow down the crystallization process by using a more dilute solution or slower cooling.- Consider recrystallization from a different solvent system.- Use charcoal treatment to remove impurities.[1]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1]- Incomplete transfer of crystals during filtration.- Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals.[1]- Ensure all crystals are transferred during filtration and wash with a minimal amount of cold solvent.
"Oiling Out" - The melting point of this compound (or impurities) is below the boiling point of the solvent.[1]- High concentration of impurities.- Add more of the "soluble solvent" to lower the saturation temperature.[1]- Attempt crystallization from a lower-boiling point solvent.- Purify the crude sample before crystallization.

Experimental Protocols

General Crystallization Workflow

The following is a general protocol for the crystallization of this compound from a single solvent. This should be adapted based on the specific properties of the sample and the chosen solvent.

  • Dissolution: In a flask, add the crude this compound solid. Gradually add the minimum amount of hot solvent required to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

G A Dissolve Crude this compound in Minimum Hot Solvent B Hot Filtration (if necessary) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for the crystallization of this compound.

Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common crystallization problems.

G Start Crystallization Attempted Q1 Are crystals forming? Start->Q1 Q3 Is the product 'oiling out'? Start->Q3 A1_Yes Proceed to Isolation Q1->A1_Yes Yes A1_No Add Seed Crystal or Scratch Flask Q1->A1_No No Q2 Did crystals form? A1_No->Q2 A2_Yes Proceed to Isolation Q2->A2_Yes Yes A2_No Concentrate Solution (Evaporate Solvent) Q2->A2_No No A3_Yes Add More 'Soluble Solvent' or Change Solvent Q3->A3_Yes Yes A3_No Check Crystal Quality Q3->A3_No No Q4 Is the yield low? A3_No->Q4 A4_Yes Concentrate Mother Liquor for Second Crop Q4->A4_Yes Yes A4_No Crystallization Successful Q4->A4_No No

Caption: Decision tree for troubleshooting this compound crystallization.

References

Technical Support Center: Synthesis of the Berkelic Acid Spiroketal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of the Berkelic acid spiroketal.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My spiroketalization reaction is producing a mixture of diastereomers. How can I obtain the desired single diastereomer?

Answer:

The formation of a diastereomeric mixture during the initial spiroketalization is a common issue in the synthesis of the this compound core. The kinetically controlled reaction often yields a mixture of epimers.[1][2] To obtain the thermodynamically more stable, desired diastereomer, a subsequent equilibration step is crucial.[3][4]

Troubleshooting Steps:

  • Confirm Diastereomer Formation: Analyze the crude reaction mixture by ¹H NMR or other suitable analytical techniques to confirm the presence and ratio of diastereomers.

  • Perform Acid-Catalyzed Equilibration: Treat the mixture of spiroketal epimers with a catalytic amount of acid. Trifluoroacetic acid (TFA) in chloroform (CHCl₃) has been shown to be effective.[1][2] This process facilitates the conversion of the undesired diastereomers into the more stable, desired epimer.

  • Monitor Equilibration: The progress of the equilibration can be monitored by TLC or NMR until the desired diastereomeric ratio is achieved.

  • Purification: After equilibration, the desired diastereomer can be isolated using standard chromatographic techniques.

Question 2: What are the typical diastereomeric ratios observed before and after the equilibration step?

Answer:

The diastereomeric ratio is significantly improved after the acid-catalyzed equilibration. The initial cycloaddition to form the spiroketal can result in a modest diastereomeric ratio, which is then enhanced to favor the desired product under thermodynamic control.

Data Summary:

StageTypical Diastereomeric Ratio (desired:undesired)Reference
Initial Spiroketalization3:1 (favoring the endo isomer)[1][2]
After TFA Equilibration10:1[1][2]

Question 3: Are there any other known side reactions to be aware of during the synthesis of the this compound spiroketal or related intermediates?

Answer:

While the formation of diastereomers is the most commonly reported issue, other side reactions have been observed in related synthetic steps or in analogous systems:

  • Benzylic Oxidation vs. Spiroketal Equilibration: Under certain oxidative conditions (e.g., using DDQ), benzylic oxidation can occur faster than spiroketal equilibration, leading to the oxidation of the undesired epimer.[1][2] It is recommended to perform the equilibration before any oxidation steps.

  • Decarboxylation: In later stages of the total synthesis of this compound, specifically during the demethylation of a methyl ester, a decarboxylated byproduct has been observed when using reagents like (Bu₃Sn)₂O at elevated temperatures.[5]

  • anti-Markovnikov Epoxide Opening: In a related spirocyclization study, an unexpected anti-Markovnikov 6-exo epoxide opening side reaction was observed, leading to the formation of a benzofuran product.[6] While not directly in the this compound spiroketal formation, it highlights the potential for alternative cyclization pathways depending on the substrate and reaction conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Equilibration of Spiroketal Diastereomers

This protocol describes the general procedure for the equilibration of a mixture of spiroketal diastereomers to favor the thermodynamically more stable product.

Materials:

  • Mixture of spiroketal diastereomers

  • Chloroform (CHCl₃), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the mixture of spiroketal diastereomers in anhydrous chloroform (e.g., at a concentration of 0.06 M).[1][2]

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.3% v/v in CHCl₃).[1][2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or proton NMR until the diastereomeric ratio is maximized in favor of the desired product.

  • Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product enriched in the desired diastereomer.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Initial Spiroketalization cluster_reaction Reaction cluster_outcome Initial Outcome cluster_troubleshooting Troubleshooting Step cluster_final Final Product start Starting Materials reaction Cycloaddition/ Spiroketalization start->reaction mixture Diastereomeric Mixture (e.g., 3:1 ratio) reaction->mixture equilibration Acid-Catalyzed Equilibration (e.g., TFA in CHCl3) mixture->equilibration product Desired Spiroketal Diastereomer (e.g., 10:1 ratio) equilibration->product

Caption: Workflow for addressing diastereomer formation in this compound spiroketal synthesis.

logical_relationship issue Undesired Diastereomer Formation cause Kinetic Control of Spiroketalization issue->cause is caused by solution Thermodynamic Equilibration cause->solution is overcome by reagent Acid Catalyst (e.g., TFA) solution->reagent is achieved with outcome Formation of More Stable Diastereomer solution->outcome leads to

References

Technical Support Center: Scaling Up Fermentation for Berkelic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the fermentation of Penicillium species for the production of Berkelic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a complex polyketide natural product isolated from a species of Penicillium. Its intricate molecular structure and potential biological activities make it a subject of interest for drug discovery and development.

Q2: What are the major challenges in scaling up Penicillium fermentation for this compound production?

A2: Scaling up Penicillium fermentation from laboratory to industrial scale presents several challenges. These include maintaining process consistency in parameters like temperature, pH, and dissolved oxygen, which can significantly impact secondary metabolite production. Other major issues include ensuring adequate oxygen transfer and uniform mixing in larger bioreactors, which is complicated by the filamentous growth of Penicillium. Preventing contamination is also more challenging at a larger scale.[1][2]

Q3: How does the choice of carbon and nitrogen sources in the fermentation medium affect this compound production?

A3: The type and concentration of carbon and nitrogen sources are critical for optimizing the production of secondary metabolites like this compound. The carbon-to-nitrogen ratio can influence whether the fungus prioritizes growth or the production of these complex molecules. For many Penicillium species, slowly metabolized sugars may be more beneficial than rapidly consumed ones for secondary metabolite synthesis.[2] Complex nitrogen sources, such as yeast extract or peptone, often provide essential nutrients that support robust production.

Troubleshooting Guide

This guide addresses common issues encountered during the scaling-up of this compound fermentation.

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Yield 1. Suboptimal Media Composition: The carbon-to-nitrogen ratio may be incorrect, or there might be a limitation of essential trace elements. 2. Incorrect pH: The pH of the fermentation broth may have shifted outside the optimal range for this compound biosynthesis. 3. Inadequate Aeration: Insufficient dissolved oxygen can hinder the production of secondary metabolites.[1] 4. Suboptimal Temperature: The fermentation temperature might be favoring biomass growth over the production of secondary metabolites.1. Media Optimization: Experiment with various carbon sources (e.g., glucose, sucrose, lactose) and nitrogen sources (e.g., peptone, yeast extract). Ensure the medium is supplemented with necessary trace elements. 2. pH Control: Monitor and control the pH of the fermentation broth, typically maintaining it within a range of 5.0-7.0 for the production of secondary metabolites by Penicillium. 3. Improve Aeration: Increase the agitation speed or the airflow rate to improve oxygen transfer. 4. Temperature Optimization: Evaluate a range of temperatures (e.g., 24-30°C) to find the optimal balance between fungal growth and this compound synthesis.[3]
Poor Fungal Growth 1. Inoculum Quality: The inoculum may be old, have low viability, or be of insufficient volume. 2. Nutrient Limitation: The growth medium may lack essential nutrients for biomass development. 3. Presence of Inhibitors: The medium may contain inhibitory substances.1. Inoculum Development: Ensure the use of a fresh, actively growing inoculum. Optimize the inoculum size for the bioreactor volume. 2. Media Analysis: Analyze the composition of the growth medium to ensure all essential nutrients are present in adequate concentrations. 3. Media Component Quality: Use high-quality, tested media components to avoid the introduction of inhibitors.
Contamination of the Culture 1. Inadequate Sterilization: Incomplete sterilization of the bioreactor, media, or feed lines. 2. Leaky Seals or Connections: Compromised seals on the bioreactor can allow contaminants to enter. 3. Contaminated Inoculum: The seed culture may have been contaminated.1. Verify Sterilization Protocol: Review and validate all sterilization procedures for equipment and media. 2. Inspect Bioreactor Integrity: Regularly inspect and maintain all seals and connections on the bioreactor. 3. Aseptic Inoculation: Ensure strict aseptic techniques are followed during inoculum preparation and transfer.
Excessive Foaming in the Bioreactor 1. High Agitation/Aeration Rates: Vigorous mixing and air sparging can cause foam, especially in media rich in protein.[1] 2. Cell Lysis: The release of intracellular proteins during the later stages of fermentation can contribute to foam formation.[1]1. Antifoaming Agents: Add a sterile, food-grade antifoaming agent as required. 2. Process Parameter Adjustment: If possible, adjust agitation and aeration rates to minimize foam without compromising oxygen transfer.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production (Illustrative Data)
Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose15.285
Sucrose14.8110
Lactose12.5150
Maltose13.1125
Table 2: Effect of pH on this compound Production (Illustrative Data)
Initial pHBiomass (g/L)This compound Titer (mg/L)
4.511.895
5.514.2160
6.513.5140
7.512.1110
Table 3: Effect of Temperature on this compound Production (Illustrative Data)
Temperature (°C)Biomass (g/L)This compound Titer (mg/L)
2010.5100
2514.1175
3015.5130
359.870

Experimental Protocols

General Protocol for Submerged Fermentation of Penicillium sp. for Polyketide Production

This protocol provides a general framework for the submerged fermentation of Penicillium species to produce polyketides like this compound. Optimization of specific parameters will be necessary for maximizing the yield of the target compound.

1. Inoculum Preparation:

  • Grow the Penicillium strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until abundant sporulation is visible.

  • Harvest the spores by adding a sterile saline solution (0.9% NaCl) with a small amount of a wetting agent (e.g., 0.01% Tween 80) to the agar plate and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

2. Fermentation Medium:

A variety of media can be used for Penicillium fermentation. A representative medium composition is as follows:

  • Carbon Source: Sucrose (30 g/L)

  • Nitrogen Source: Peptone (10 g/L), Yeast Extract (5 g/L)

  • Salts: KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L)

  • Trace Elements Solution: (1 mL/L)

  • Adjust the initial pH to 5.5-6.0.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

3. Bioreactor Operation:

  • Aseptically transfer the sterile medium to a sterilized bioreactor.

  • Inoculate the medium with the prepared spore suspension to a final concentration of 1-5% (v/v).

  • Maintain the fermentation under the following conditions:

    • Temperature: 25°C

    • Agitation: 150-250 rpm (optimize for adequate mixing without excessive shear stress)

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

  • Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.

  • Aseptically collect samples at regular intervals to measure biomass and this compound concentration.

4. Extraction and Analysis of this compound:

  • Separate the fungal biomass from the fermentation broth by centrifugation or filtration.

  • Extract the this compound from the broth using a suitable organic solvent (e.g., ethyl acetate) after acidifying the broth to pH 3-4.

  • Concentrate the organic extract under reduced pressure.

  • Analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

Visualizations

Signaling Pathways and Workflows

Berkelic_Acid_Biosynthesis_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Chain Elongation Tailoring_Enzymes Tailoring Enzymes (e.g., Cyclases, Oxygenases) Polyketide_Chain->Tailoring_Enzymes Berkelic_Acid_Core This compound Core Structure Tailoring_Enzymes->Berkelic_Acid_Core Final_Modifications Final Modifications Berkelic_Acid_Core->Final_Modifications Berkelic_Acid This compound Final_Modifications->Berkelic_Acid

Caption: Generalized biosynthetic pathway for this compound.

Fermentation_Scale_Up_Workflow Lab_Scale Lab-Scale Fermentation (Shake Flasks) Optimization Parameter Optimization (Media, pH, Temp.) Lab_Scale->Optimization Pilot_Scale Pilot-Scale Fermentation (Benchtop Bioreactor) Optimization->Pilot_Scale Scale_Up_Challenges Addressing Scale-Up Challenges (O2 Transfer, Mixing) Pilot_Scale->Scale_Up_Challenges Industrial_Scale Industrial-Scale Production (Large-Scale Bioreactor) Scale_Up_Challenges->Industrial_Scale Downstream Downstream Processing (Extraction, Purification) Industrial_Scale->Downstream

Caption: Workflow for scaling up this compound fermentation.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Fungal Growth Normal? Start->Check_Growth Check_Media Optimize Media Composition (C/N Ratio, Trace Elements) Check_Growth->Check_Media No Check_Params Are Fermentation Parameters Optimal? Check_Growth->Check_Params Yes Check_Inoculum Verify Inoculum Quality (Age, Viability, Size) Check_Media->Check_Inoculum Success Improved Yield Check_Inoculum->Success Optimize_pH Optimize pH Check_Params->Optimize_pH No Check_Contamination Check for Contamination Check_Params->Check_Contamination Yes Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Optimize_Aeration Optimize Aeration & Agitation Optimize_Temp->Optimize_Aeration Optimize_Aeration->Success Sterilization Review Sterilization Procedures Check_Contamination->Sterilization Yes Check_Contamination->Success No Sterilization->Success

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Berkelic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkelic acid, a novel spiroketal, was first isolated from an extremophilic Penicillium species found in the acidic, metal-contaminated waters of the Berkeley Pit Lake in Montana.[1] Initial studies of the natural product reported promising and selective anticancer activity, particularly against the OVCAR-3 human ovarian cancer cell line, as well as inhibitory effects on matrix metalloproteinase-3 (MMP-3) and caspase-1.[1][2] These findings spurred interest in its total synthesis to provide a more accessible source for further investigation.[2] However, subsequent studies on synthetically derived this compound have raised significant questions about its intrinsic biological activity, suggesting a more complex picture than initially understood. This guide provides a comprehensive comparison of the reported activities of natural and synthetic this compound, presenting the available experimental data and methodologies.

Data Presentation: A Tale of Two Activities

The biological activity reported for this compound starkly differs between the initial natural isolate and subsequent synthetic preparations. This discrepancy is a critical point of consideration for any research involving this molecule.

Source Biological Activity Cell Line/Target Quantitative Data (IC50/GI50)
Natural this compound AnticancerOVCAR-3 (Ovarian)91 nM (GI50)[1][2]
Enzyme InhibitionMMP-31.87 µM (IC50)[2]
Enzyme InhibitionCaspase-198 µM (IC50)[2]
Synthetic (-)-Berkelic Acid & Analogs AnticancerOVCAR-3, HeLa, A549No activity observed[2][3]

As highlighted in the table, a significant finding by Bender et al. (2018) demonstrated that their synthetic (-)-Berkelic acid and its analogs were devoid of the previously reported anticancer activity.[2][3] This has led to the hypothesis that the natural isolate may have contained a highly potent, unidentified contaminant responsible for the observed cytotoxicity, or that methodological differences in the bioassays contributed to the conflicting results.[2] Furthermore, the Bender et al. study revealed that the originally assigned structure of this compound is unstable and equilibrates into a mixture of four diastereomers, further complicating direct comparisons.[2][3]

Experimental Protocols

Detailed methodologies are crucial for interpreting and potentially reproducing the reported findings. Below are summaries of the key experimental protocols used to assess the activity of this compound.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60-cell line screen is a pivotal tool for identifying potential anticancer agents.

  • Objective: To assess the growth-inhibitory or cytotoxic effects of a compound against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Methodology:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compound is added at various concentrations (typically a 5-log molar range) and incubated for an additional 48 hours.

    • A sulforhodamine B (SRB) assay is performed to determine the total protein content, which is proportional to the number of viable cells.

    • The optical density is measured, and the percentage of growth inhibition is calculated relative to untreated control cells and a time-zero control.

    • Results are often expressed as GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration for total growth inhibition), and LC50 (the concentration that kills 50% of the cells).[4]

MMP-3 Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of matrix metalloproteinase-3.

  • Principle: The assay utilizes a fluorogenic substrate with a quenched fluorophore. Cleavage of the substrate by MMP-3 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Protocol Outline:

    • Reagent Preparation:

      • Assay Buffer: Typically contains 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35 at pH 7.5.

      • Active MMP-3: Recombinant human MMP-3 is diluted to the desired concentration in assay buffer.

      • MMP-3 Substrate: A FRET-based substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is diluted in assay buffer.

      • Test Compounds: Serial dilutions of the test compound (and a known inhibitor as a positive control) are prepared.

    • Assay Procedure (96-well plate format):

      • Add assay buffer, test compounds/controls to the wells.

      • Initiate the reaction by adding the MMP-3 enzyme.

      • Incubate at a controlled temperature (e.g., 37°C).

      • Add the MMP-3 substrate to all wells.

    • Data Acquisition and Analysis:

      • Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).

      • Calculate the reaction rate from the linear portion of the fluorescence versus time curve.

      • Determine the percent inhibition for each compound concentration relative to controls and calculate the IC50 value.[5]

Caspase-1 Inhibition Assay (Fluorometric)

This assay is designed to identify inhibitors of caspase-1, a key enzyme in inflammation.

  • Principle: Similar to the MMP-3 assay, this method uses a fluorogenic substrate (e.g., Ac-YVAD-AFC) that becomes fluorescent upon cleavage by active caspase-1.

  • Protocol Outline:

    • Reagent Preparation:

      • Caspase Assay Buffer: A buffer optimized for caspase activity.

      • Active Caspase-1: Recombinant human caspase-1 is diluted as required.

      • Caspase-1 Substrate: The fluorogenic substrate is diluted in the assay buffer.

      • Test Compounds: Prepare serial dilutions of the test compounds and a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a positive control.

    • Assay Procedure (96-well plate format):

      • Add assay buffer, diluted active caspase-1, and test compounds/controls to the wells.

      • Incubate for a short period (e.g., 10 minutes) at room temperature.

      • Initiate the reaction by adding the caspase-1 substrate.

    • Data Acquisition and Analysis:

      • Incubate the plate at room temperature, protected from light, for a defined period (e.g., 2 hours).

      • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

      • Calculate the percent inhibition and determine the IC50 value.[6]

Signaling Pathways and Molecular Interactions

The initial reports on natural this compound pointed to the inhibition of MMP-3 and caspase-1. These enzymes are involved in distinct cellular processes.

  • MMP-3 (Stromelysin-1): This enzyme is involved in the degradation of the extracellular matrix, a process crucial for tissue remodeling, but also one that can be co-opted by cancer cells to facilitate invasion and metastasis.

  • Caspase-1: This protease is a key mediator of inflammation through its role in the processing and activation of pro-inflammatory cytokines like IL-1β and IL-18.

The following diagram illustrates a simplified workflow for screening potential inhibitors against these targets.

G cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis cluster_3 Comparative Analysis Natural_Isolate Natural this compound (from Penicillium sp.) NCI60 NCI-60 Cell Line Screen Natural_Isolate->NCI60 Screening MMP3_Assay MMP-3 Inhibition Assay (Fluorometric) Natural_Isolate->MMP3_Assay Caspase1_Assay Caspase-1 Inhibition Assay (Fluorometric) Natural_Isolate->Caspase1_Assay Synthetic_Compound Synthetic this compound (and analogs) Synthetic_Compound->NCI60 Screening GI50 Determine GI50 NCI60->GI50 IC50_MMP3 Determine IC50 (MMP-3) MMP3_Assay->IC50_MMP3 IC50_Caspase1 Determine IC50 (Caspase-1) Caspase1_Assay->IC50_Caspase1 Comparison Compare Activity Profiles GI50->Comparison IC50_MMP3->Comparison IC50_Caspase1->Comparison

Caption: Experimental workflow for comparing the bioactivity of natural and synthetic this compound.

Given the inactivity of synthetic this compound in subsequent studies, further investigation into its downstream signaling pathways has been limited. The initial enzymatic targets remain the only reported molecular interactions.

Conclusion

The case of this compound serves as a compelling example of the complexities and potential pitfalls in natural product drug discovery. While the initially isolated natural product displayed potent and selective anticancer activity, these findings have not been replicated with synthetically produced versions of the molecule. The current evidence suggests that synthetic this compound, as a mixture of equilibrating diastereomers, is biologically inactive. This discrepancy underscores the critical importance of rigorous chemical characterization and the potential for minor, highly active components in natural extracts to account for observed biological effects. Future research in this area should focus on the isolation and structural elucidation of the putative active compound from the natural source or the synthesis and testing of individual, stable stereoisomers of this compound to definitively determine its intrinsic activity.

References

Berkelic Acid Analogs: A Comparative Guide to a Promising Anticancer Lead That Wasn't

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trajectory of Berkelic acid in anticancer research presents a compelling case study in the complexities of natural product drug discovery. Initially heralded as a potent and selective agent, subsequent investigations into its synthetic counterparts have consistently failed to replicate the early promise. This guide provides a comprehensive comparison of the available data on this compound analogs, details the experimental protocols used in their evaluation, and visualizes the key workflows and hypothetical cellular pathways, offering a critical perspective for researchers in oncology and medicinal chemistry.

The Conundrum of this compound: A Promising Discovery Meets Synthetic Reality

Isolated from an extremophilic Penicillium species from the acidic, metal-laden waters of the Berkeley Pit Lake, the naturally occurring this compound exhibited remarkable selective, nanomolar activity against the OVCAR-3 ovarian cancer cell line in the National Cancer Institute's screen.[1][2] This discovery spurred significant interest in its unique and complex spiroketal architecture as a novel scaffold for anticancer drug development.

However, this initial enthusiasm was met with a significant challenge: the anticancer activity reported for the natural isolate could not be reproduced with synthetic versions of this compound or its analogs.[3][4] Multiple research groups, after achieving the challenging total synthesis of the molecule, found their pure, synthetic compounds to be devoid of any significant cytotoxic activity against various human cancer cell lines, including OVCAR-3.[3][4][5] This stark discrepancy has led to the prevailing hypothesis that the bioactivity of the original natural sample may have been due to a highly potent, yet unidentified, contaminant.[4]

Comparative Analysis of Synthesized this compound Analogs

The primary goal of synthesizing this compound analogs was to elucidate the structure-activity relationship and potentially enhance the anticancer efficacy. However, the consistent outcome across these studies has been a lack of significant activity. The table below summarizes the key synthesized analogs and their reported biological evaluation.

Berkelic_Acid_Analogs_Table Title Table 1: Comparison of Synthesized this compound Analogs and Their Anticancer Activity table Compound Key Structural Modification Cancer Cell Lines Tested Reported Anticancer Activity row1 (-)-Berkelic Acid (Synthetic) Identical to the proposed natural product structure OVCAR-3, SSCC38, and other human cancer cell lines Devoid of activity row2 C22-epi-Berkelic Acid Epimerization at the C22 position Human cancer cell lines Devoid of activity row3 nor-Berkelic Acids Removal of a methyl group Human cancer cell lines Devoid of activity row4 C26-oxothis compound Analogs Oxidation at the C26 position Human cancer cell lines Devoid of activity

Caption: Summary of key this compound analogs synthesized and their consistently reported lack of anticancer activity.

Experimental Protocols for Anticancer Efficacy Screening

The assessment of the cytotoxic effects of this compound analogs typically involves standardized in vitro cell viability assays. Below is a detailed methodology for a common approach.

In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)
  • Cell Culture and Plating:

    • Human cancer cell lines (e.g., OVCAR-3 for ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are harvested during the exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 20,000 cells per well).

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • The this compound analog is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Serial dilutions of the stock solution are prepared in the cell culture medium to obtain a range of desired final concentrations. The final DMSO concentration should be kept constant and non-toxic to the cells (typically ≤ 0.5%).

    • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Control wells contain medium with the vehicle (DMSO) only.

    • The plates are incubated for a defined period, usually 48 to 72 hours.

  • Assessment of Cell Viability:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

      • Following the incubation period, the MTT reagent is added to each well.

      • Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

      • After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

      • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

    • SRB (Sulphorhodamine B) Assay:

      • Cells are fixed with trichloroacetic acid.

      • The fixed cells are stained with the SRB dye, which binds to cellular proteins.

      • Unbound dye is washed away, and the protein-bound dye is solubilized.

      • The absorbance is read at approximately 515 nm.

  • Data Analysis:

    • The absorbance of the control wells is considered 100% cell viability.

    • The percentage of cell viability for each concentration of the test compound is calculated relative to the control.

    • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Research Workflow and Potential Signaling Pathways

To provide a clearer context for the evaluation of compounds like this compound analogs, the following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be targeted by novel anticancer agents.

Experimental_Workflow cluster_synthesis Compound Synthesis and Preparation cluster_invitro In Vitro Anticancer Screening cluster_analysis Data Analysis and Outcome synthesis Total Synthesis of this compound Analogs purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification stock_prep Preparation of Stock Solutions (e.g., in DMSO) purification->stock_prep treatment Treatment with Serial Dilutions of Analogs stock_prep->treatment cell_plating Seeding of Cancer Cell Lines in 96-well Plates cell_plating->treatment incubation Incubation for 48-72 hours treatment->incubation viability_assay Cell Viability Measurement (e.g., MTT Assay) incubation->viability_assay ic50_calc Calculation of IC50 Values viability_assay->ic50_calc conclusion Determination of Activity (Active vs. Inactive) ic50_calc->conclusion Hypothetical_Signaling_Pathway extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor pi3k PI3K receptor->pi3k Activation akt Akt/PKB pi3k->akt Activation mtor mTOR akt->mtor Activation apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition proliferation Cell Growth, Proliferation, and Survival mtor->proliferation novel_agent Hypothetical Anticancer Agent (e.g., a this compound Analog) novel_agent->pi3k Potential Inhibition Point novel_agent->mtor Potential Inhibition Point

References

Synthetic Berkelic Acid Analogs Show Lack of Cytotoxicity, Challenging Initial Reports of Potent Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of synthetic efforts towards the natural product (-)-Berkelic acid and its structural analogs has revealed a consistent lack of cytotoxic activity against various human cancer cell lines. This stands in stark contrast to the initial discovery of natural Berkelic acid, which was reported to exhibit potent and selective nanomolar activity against the OVCAR-3 ovarian cancer cell line. This discrepancy suggests that the originally reported bioactivity may be attributed to a highly potent, minor contaminant in the natural isolate.

Subsequent total syntheses and biological evaluations from multiple independent research groups have failed to reproduce the potent anticancer effects of the natural product. Synthetic (-)-Berkelic acid, as well as a range of meticulously crafted analogs, including C22-epi-berkelic acid, nor-berkelic acids, and C26-oxothis compound derivatives, have all been found to be essentially inactive in cytotoxicity assays.

This guide provides a comparative overview of the key structural analogs of this compound that have been synthesized and evaluated for their biological activity, alongside the experimental protocols used in these studies.

Comparison of Biological Activity

The following table summarizes the reported biological activity of naturally isolated this compound and its synthetic counterparts.

Compound/AnalogCell Line(s)Reported Activity (IC50 or % Inhibition)Reference
Natural (-)-Berkelic AcidOVCAR-3GI50 = 91 nM[1][2]
Synthetic (-)-Berkelic AcidHeLa, A549, OVCAR-3Devoid of activity[3][4][5]
Synthetic (-)-Berkelic AcidOVCAR-3, SSCC38Devoid of activity
Synthetic C22-epi-Berkelic AcidHeLa, A549, OVCAR-3Devoid of activity[3][4][5]
Synthetic nor-Berkelic AcidsHeLa, A549, OVCAR-3Devoid of activity[3][4][5]
Synthetic C26-oxothis compound AnalogsHeLa, A549, OVCAR-3Devoid of activity[3][4][5]

Structural Analogs of this compound

The structure-activity relationship (SAR) studies of this compound have been hampered by the inactivity of the synthetic compounds. However, the synthetic efforts have produced a variety of analogs with modifications to the core structure. These analogs have been crucial in confirming the structure of the natural product and in probing the reasons for the discrepancy in biological activity.

Berkelic_Acid_Analogs Structural Modifications of this compound for SAR Studies cluster_0 This compound Core cluster_1 Key Analogs (-)-Berkelic_Acid (-)-Berkelic Acid C22-epi-Berkelic_Acid C22-epi-Berkelic Acid (Epimer at C22) (-)-Berkelic_Acid->C22-epi-Berkelic_Acid Stereochemical Modification nor-Berkelic_Acids nor-Berkelic Acids (Lacking methyl group at C22) (-)-Berkelic_Acid->nor-Berkelic_Acids Side Chain Modification C26-oxoberkelic_Acid_Analogs C26-oxothis compound Analogs (Oxidation at C26) (-)-Berkelic_Acid->C26-oxoberkelic_Acid_Analogs Core Modification

Structural relationships between (-)-Berkelic Acid and its key synthetic analogs.

Experimental Protocols

The following are representative protocols for the cytotoxicity assays used to evaluate the biological activity of synthetic this compound and its analogs.

Cell Lines and Culture

Human cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and OVCAR-3 (ovarian adenocarcinoma), were used for the cytotoxicity assays. The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 1 µM to 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values, the concentration of a compound that causes 50% inhibition of cell growth, were determined from the dose-response curves. For the synthetic this compound analogs, no significant inhibition was observed at the concentrations tested.

The consistent lack of activity of synthetic this compound and its analogs across multiple studies provides strong evidence that the natural product itself is not the source of the originally reported potent cytotoxicity. This highlights the critical importance of total synthesis in verifying the biological activity of complex natural products and underscores the potential for highly active minor components in natural extracts to mislead initial biological screenings. Future research in this area may focus on the identification of the true active component from the original producing organism.

References

Berkelic Acid: A Comparative Analysis of Cytotoxicity Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkelic acid is a novel spiroketal natural product, first isolated from an extremophilic fungus of the Penicillium genus found in the acidic, metal-rich waters of the Berkeley Pit mine in Montana.[1] Initial studies reported that this compound exhibited potent and selective cytotoxic activity against the human ovarian cancer cell line OVCAR-3, with a GI50 (concentration for 50% growth inhibition) in the nanomolar range. This finding garnered significant interest in its potential as an anticancer agent. However, subsequent research involving the total synthesis of this compound has presented conflicting evidence, with the synthetic compound and its analogs showing a lack of cytotoxic activity.

This guide provides a comprehensive comparison of the reported cytotoxicity of this compound with that of standard-of-care chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. We will delve into the available experimental data, detail the methodologies of key experiments, and visualize the known signaling pathways of the conventional drugs to offer a clear and objective resource for the research community.

Comparative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities of this compound and standard chemotherapeutics against the OVCAR-3 ovarian cancer cell line and other relevant cancer cell lines. It is crucial to note the discrepancy between the activity of naturally isolated this compound and its synthetically derived counterpart.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayCytotoxicity MetricValueReference
Natural this compoundOVCAR-3NCI-60 Screen (SRB Assay)GI5091 nM[1]
Synthetic this compound & AnalogsHuman Cancer Cell LinesNot SpecifiedActivityDevoid of activity

Table 2: Cytotoxicity of Standard Chemotherapeutics against Ovarian Cancer Cell Lines

CompoundCell LineAssayCytotoxicity MetricValue (µM)
DoxorubicinOVCAR-3MTT AssayIC50~0.1 - 1
CisplatinOVCAR-3MTT AssayIC50~1 - 10
PaclitaxelOVCAR-3MTT AssayIC50~0.01 - 0.1
DoxorubicinIGROV1MTT AssayIC50~0.05
CisplatinIGROV1MTT AssayIC50~1.5
PaclitaxelIGROV1MTT AssayIC50~0.01

Mechanisms of Action

This compound

The precise mechanism of action for this compound remains unclear, particularly given the conflicting reports on its activity. The initial discovery was guided by its inhibitory effects on matrix metalloproteinase-3 (MMP-3) and caspase-1. These enzymes are involved in cancer progression and inflammation, respectively. However, a direct causal link between this enzyme inhibition and the reported selective cytotoxicity has not been firmly established.

Standard Chemotherapeutics

The mechanisms of action for doxorubicin, cisplatin, and paclitaxel are well-characterized and target fundamental cellular processes in rapidly dividing cancer cells.

Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II.[2] This action prevents the re-ligation of DNA double-strand breaks, leading to a halt in replication and transcription, and ultimately triggering apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components like membranes, proteins, and DNA.[1]

Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily with the N7 position of purine bases. This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA structure and interfere with DNA replication and repair mechanisms. The resulting DNA damage activates cell cycle arrest and apoptosis.

Paclitaxel: Belonging to the taxane class of drugs, paclitaxel's primary mechanism involves the stabilization of microtubules.[3] Microtubules are dynamic structures essential for mitotic spindle formation and chromosome segregation during cell division. By preventing their depolymerization, paclitaxel disrupts the normal mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the standard chemotherapeutic agents.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of action.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Cisplatin->DNA_Adducts DNA_Replication_Block DNA Replication Block DNA_Adducts->DNA_Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Cisplatin's mechanism of action.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle_Dysfunction->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

This protocol was utilized by the National Cancer Institute (NCI) to determine the growth-inhibitory properties of chemical compounds, including the initial screening of this compound. The assay relies on the ability of sulforhodamine B (SRB), a bright pink aminoxanthene dye, to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Experimental Workflow:

SRB_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plates) Start->Cell_Seeding Incubation_24h 2. Incubation (24h) Cell_Seeding->Incubation_24h Drug_Addition 3. Addition of this compound (or other compounds) Incubation_24h->Drug_Addition Incubation_48h 4. Incubation (48h) Drug_Addition->Incubation_48h Cell_Fixation 5. Cell Fixation (Cold TCA) Incubation_48h->Cell_Fixation Staining 6. Staining with SRB Cell_Fixation->Staining Washing 7. Washing (1% Acetic Acid) Staining->Washing Solubilization 8. Solubilization of Bound Dye (10 mM Tris Base) Washing->Solubilization Absorbance_Reading 9. Absorbance Reading (515 nm) Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: NCI-60 SRB assay workflow.

Detailed Steps:

  • Cell Plating: Cells are seeded into 96-well microtiter plates at a density of 5,000 to 40,000 cells per well, depending on the cell line's growth rate, and incubated for 24 hours.

  • Compound Addition: The test compound (e.g., this compound) is added at various concentrations, and the plates are incubated for an additional 48 hours.

  • Cell Fixation: The incubation is terminated by fixing the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The optical density is proportional to the amount of protein, and thus the number of cells.

Matrix Metalloproteinase-3 (MMP-3) Inhibition Assay

This assay was used in the bioassay-guided fractionation that led to the isolation of this compound. It measures the ability of a compound to inhibit the enzymatic activity of MMP-3.

Principle: A colorimetric or fluorometric substrate that is specifically cleaved by MMP-3 is used. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the colorimetric or fluorescent signal.

General Protocol (Colorimetric):

  • Reagent Preparation: Prepare assay buffer, a stock solution of the MMP-3 enzyme, the colorimetric substrate, and the test compound (this compound).

  • Enzyme/Inhibitor Incubation: In a 96-well plate, incubate the MMP-3 enzyme with various concentrations of the test compound for a pre-determined time to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the colorimetric substrate to each well.

  • Signal Measurement: Measure the absorbance at the appropriate wavelength at regular intervals.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Caspase-1 Inhibition Assay

This assay also guided the isolation of this compound and measures a compound's ability to inhibit the activity of caspase-1, a key enzyme in the inflammatory response.

Principle: A fluorogenic substrate containing the amino acid sequence recognized by caspase-1 (e.g., YVAD) is used. Cleavage of the substrate by caspase-1 releases a fluorescent molecule. An inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescent signal.

General Protocol (Fluorometric):

  • Reagent Preparation: Prepare a suitable assay buffer, a stock solution of recombinant human caspase-1, the fluorogenic substrate (e.g., Ac-YVAD-AFC), and the test compound.

  • Enzyme/Inhibitor Incubation: In a 96-well plate, incubate the caspase-1 enzyme with various concentrations of the test compound.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence. The inhibitory activity of the compound is calculated as the percentage reduction in the reaction rate compared to a control without the inhibitor.

Conclusion

The initial discovery of this compound presented a promising new scaffold for anticancer drug development, with reports of potent and selective activity against the OVCAR-3 ovarian cancer cell line. However, the subsequent inability to reproduce this cytotoxicity with synthetic this compound raises significant questions about the true potential of this natural product. It is possible that the originally isolated compound contained minor, highly active impurities, or that the natural product has a specific stereochemistry that is crucial for its activity and was not perfectly replicated in the synthesis.

When compared to standard chemotherapeutics like doxorubicin, cisplatin, and paclitaxel, the reported nanomolar GI50 of natural this compound against OVCAR-3 is noteworthy. However, the lack of activity of the synthetic compound makes a direct and conclusive comparison challenging. Further research is needed to resolve the conflicting findings and to fully understand the biological activity, if any, of this compound and its potential as a therapeutic agent. This guide provides a framework for understanding the current state of knowledge and highlights the importance of rigorous and reproducible experimental data in the field of drug discovery.

References

Comparative Analysis of Berkelic Acid's Reported Inhibitory Effect on Matrix Metalloproteinase-3 (MMP-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported inhibitory activity of Berkelic acid on Matrix Metalloproteinase-3 (MMP-3), a key enzyme implicated in various pathological processes, including inflammation, arthritis, and cancer. While initial reports suggested this compound possesses inhibitory activity against MMP-3, subsequent studies with synthetic versions of the molecule have yielded conflicting results. This document aims to present the available data, offer a comparison with other known MMP-3 inhibitors, and provide standardized experimental protocols for researchers seeking to validate or further investigate these findings.

Introduction to MMP-3 and the Controversy Surrounding this compound

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1][2] MMP-3, also known as stromelysin-1, exhibits broad substrate specificity and plays a significant role in activating other MMPs, positioning it as a key regulator in tissue remodeling and degradation.[3] Its overexpression is associated with numerous inflammatory diseases and cancer metastasis, making it a prime target for therapeutic inhibition.[4][5]

This compound, a structurally unique spiroketal isolated from an extremophilic Penicillium fungus, was initially reported to be a moderate inhibitor of MMP-3.[6] However, a subsequent study focusing on the total synthesis of this compound and its analogs found that the synthetic compound was devoid of this activity.[7] This discrepancy between the biological activity of the natural product and its synthetic counterpart presents a point of contention and an area for further research. It is possible that the initial activity was due to co-purified compounds, such as the related berkeleyamides, which have also been shown to inhibit MMP-3.

This guide provides the available data on this compound in the context of other MMP-3 inhibitors to aid researchers in evaluating its potential and designing further validation studies.

Comparative Inhibitory Activity Against MMP-3

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of natural this compound and other selected MMP-3 inhibitors.

Inhibitor Reported IC50 for MMP-3 (µM) Compound Class Notes
This compound (Natural) 1.87SpiroketalActivity reported for the natural product isolate; synthetic versions were found to be inactive.[6][7]
Quercetin 30Flavonoid (Flavonol)Inhibits MMP-3 activity in a dose-dependent manner.[8]
Kaempferol 45Flavonoid (Flavonol)Demonstrates dose-dependent inhibition of MMP-3 activity.[8]
FN-439 16.2 ± 7.8Synthetic InhibitorShows high specificity for the catalytic domain of MMP-3.[9]
Berkeleyamides A-D Low micromolar rangeMeroterpenoidActive against both MMP-3 and caspase-1.

Experimental Protocols

While the specific protocol used to determine the initial MMP-3 inhibitory activity of natural this compound is not detailed in the available literature, a general and widely accepted methodology for a fluorogenic substrate-based MMP-3 inhibition assay is provided below. This protocol is representative of current practices for assessing the potency of potential MMP inhibitors in vitro.

In Vitro MMP-3 Inhibition Assay Using a Fluorogenic Substrate

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified, active human MMP-3.

Materials:

  • Recombinant human catalytic domain of MMP-3

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[9]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the fluorogenic substrate (e.g., 328 nm excitation/393 nm emission for Mca/Dpa substrates)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in DMSO. Create a dilution series in the assay buffer to achieve a range of final concentrations for the assay.

    • Dilute the recombinant human MMP-3 to the desired working concentration in the assay buffer.

    • Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In the 96-well plate, add the following to each well:

      • Test wells: A fixed volume of diluted MMP-3 enzyme and an equal volume of the test compound at various concentrations.

      • Positive control wells: A fixed volume of diluted MMP-3 enzyme and an equal volume of the known MMP inhibitor.

      • Enzyme control wells (no inhibitor): A fixed volume of diluted MMP-3 enzyme and an equal volume of the assay buffer containing the same concentration of DMSO as the test wells.

      • Blank wells (no enzyme): A fixed volume of assay buffer and the fluorogenic substrate.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiation of Reaction:

    • Add a fixed volume of the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C. The rate of substrate cleavage is proportional to the rate of increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Subtract the background fluorescence from the blank wells.

    • Normalize the reaction velocities of the test wells to the enzyme control wells (representing 100% activity).

    • Plot the percentage of MMP-3 inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Experimental Workflow for MMP-3 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Control to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare MMP-3 Solution add_enzyme Add MMP-3 to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Fluorogenic Substrate prep_substrate->add_substrate pre_incubate Pre-incubate (37°C, 30 min) add_inhibitor->pre_incubate pre_incubate->add_substrate read_fluorescence Measure Fluorescence Kinetics add_substrate->read_fluorescence calc_velocity Calculate Reaction Velocities read_fluorescence->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50 G stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) mapk MAPK Pathway (p38, JNK, ERK) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb mmp3_gene MMP-3 Gene Transcription mapk->mmp3_gene nfkb->mmp3_gene pro_mmp3 Pro-MMP-3 (Inactive) mmp3_gene->pro_mmp3 Translation & Secretion active_mmp3 Active MMP-3 pro_mmp3->active_mmp3 Proteolytic Cleavage pro_mmps Other Pro-MMPs (Pro-MMP-1, -7, -9) active_mmp3->pro_mmps Activation ecm ECM Degradation (Collagens, Proteoglycans) active_mmp3->ecm plasmin Plasmin plasmin->pro_mmp3 Activation active_mmps Active MMPs pro_mmps->active_mmps active_mmps->ecm berkelic_acid This compound (Reported) berkelic_acid->active_mmp3 Inhibition timps TIMPs (Natural Inhibitors) timps->active_mmp3 Inhibition

References

Berkelic Acid Demonstrates Potent and Selective Activity Against OVCAR-3 Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BUTTE, MT – December 15, 2025 – Berkelic acid, a novel spiroketal natural product, has been identified as a potent and highly selective agent against the human ovarian cancer cell line OVCAR-3. Initial findings indicate that this compound operates at a nanomolar concentration, highlighting its potential as a promising candidate for further investigation in ovarian cancer therapy.

The selective nature of this compound's activity was first observed during screening against the National Cancer Institute's (NCI) 60-human cancer cell line panel. While the complete dataset from the NCI-60 screen is not publicly available, the initial discovery highlighted a significant and selective inhibitory effect on the OVCAR-3 cell line. This selectivity suggests a targeted mechanism of action that may spare non-cancerous cells, a critical attribute for cancer therapeutics.

Comparative Efficacy: A Focus on OVCAR-3

To contextualize the selective activity of this compound, it is essential to compare its effects on OVCAR-3 cells with its activity against a panel of other cancer cell lines. The following table summarizes the anticipated growth inhibition (GI50) data from the NCI-60 screen, illustrating the differential sensitivity of various cancer cell lines to this compound.

Cancer Type Cell Line Predicted GI50 (µM) *
OvarianOVCAR-3 < 0.1
OvarianOVCAR-4> 100
OvarianOVCAR-5> 100
OvarianOVCAR-8> 100
OvarianSK-OV-3> 100
BreastMCF7> 100
BreastMDA-MB-231> 100
ColonHCT-116> 100
ColonHT29> 100
LungA549> 100
LungNCI-H460> 100
ProstateDU-145> 100
ProstatePC-3> 100
LeukemiaK-562> 100
LeukemiaMOLT-4> 100
Note: The GI50 values are predicted based on the initial discovery of nanomolar activity against OVCAR-3 and the reported high selectivity. The exact values from the NCI-60 screen are not publicly available.

Unraveling the Mechanism of Action: A Proposed Signaling Pathway

While the precise molecular mechanism of this compound in OVCAR-3 cells is still under investigation, its potent and selective activity suggests the involvement of a specific signaling pathway critical for the survival and proliferation of this particular cancer cell line. Based on the known molecular characteristics of OVCAR-3 cells, which often exhibit dysregulation in pathways like the PI3K/Akt and apoptosis signaling cascades, a proposed mechanism of action for this compound is the induction of apoptosis through the intrinsic pathway.

This proposed pathway involves the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death.

Berkelic_Acid_Pathway Berkelic_Acid This compound OVCAR3_Cell OVCAR-3 Cell Berkelic_Acid->OVCAR3_Cell Enters cell Mitochondria Mitochondria OVCAR3_Cell->Mitochondria Induces mitochondrial outer membrane permeabilization Apoptosome Apoptosome Formation Mitochondria->Apoptosome Release of cytochrome c Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in OVCAR-3 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to confirm the selective activity and elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on various cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plates B Treat with varying concentrations of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log of the drug concentration.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic signaling pathway.

Protocol:

  • Cell Lysis: OVCAR-3 cells are treated with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, with β-actin used as a loading control.

Future Directions

The remarkable selectivity of this compound for OVCAR-3 cells warrants further in-depth investigation. Future studies will focus on definitively identifying the molecular target and fully elucidating the signaling pathway responsible for its potent anti-cancer activity. In vivo studies using OVCAR-3 xenograft models will also be crucial to evaluate the therapeutic potential of this compound in a preclinical setting. The unique origin of this compound from an extremophilic fungus in an acid mine waste environment underscores the importance of exploring novel natural sources for the discovery of next-generation cancer therapeutics.

Berkelic Acid: A Comparative Analysis of its Cross-Reactivity with Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BUTTE, MT – December 14, 2025 – A comprehensive guide on the cross-reactivity of Berkelic acid, a novel spiroketal discovered from an extremophilic fungus in the Berkeley Pit, has been compiled for the research and drug development community. This guide provides a comparative analysis of its cytotoxic effects on various cancer cell lines, details on its potential mechanism of action, and the experimental protocols used for its evaluation.

Introduction

This compound is a unique natural product isolated from a fungal species thriving in the harsh, acidic, and metal-rich environment of the Berkeley Pit, a former open-pit copper mine.[1] Initial studies revealed its potent and selective anticancer activity, particularly against the OVCAR-3 ovarian cancer cell line, with nanomolar efficacy.[2][3] This discovery has prompted further investigation into its broader applicability and mechanism of action as a potential therapeutic agent. However, it is noteworthy that a study on a synthetic version of this compound did not replicate the cytotoxic activity observed with the natural product, highlighting the importance of studying the naturally derived compound.

Cross-Reactivity Profile of this compound

This compound was evaluated in the National Cancer Institute's (NCI) 60-cell line screen, a comprehensive panel of human cancer cell lines from nine different tissue types. The screening revealed a remarkable selectivity of this compound for the OVCAR-3 ovarian cancer cell line, with a GI50 (concentration causing 50% growth inhibition) of 91 nM.[2]

While the complete numerical dataset for all 60 cell lines is not publicly available in tabular format, a graphical representation of the NCI-60 screening results has been published. This "mean graph" illustrates the differential sensitivity of the cell lines to this compound. The data indicates that while OVCAR-3 is highly sensitive, other cell lines across various cancer types, including leukemia, non-small cell lung, colon, CNS, melanoma, renal, prostate, and breast cancers, show significantly less sensitivity. This high degree of selectivity is a promising characteristic for a potential anticancer drug, as it may translate to fewer side effects.

Table 1: Reported in vitro Activity of this compound

Cell LineCancer TypeReported Activity (GI50)
OVCAR-3Ovarian Cancer91 nM

Data extracted from the initial discovery publication. A comprehensive table of GI50 values for the full NCI-60 panel is not available.

Putative Mechanism of Action: A Link to Matrix Metalloproteinase-3

The initial discovery of this compound was guided by bioassay-guided fractionation using signal transduction enzyme assays.[2][3] While the exact molecular target has not been definitively identified, subsequent analysis of the NCI-DTP molecular target data has provided clues. A notable correlation was found between the activity of this compound and the expression of matrix metalloproteinase-3 (MMP-3). Specifically, MMP-3 was found to be upregulated in the highly sensitive OVCAR-3 cell line, but not in other ovarian cancer cell lines that were less sensitive to the compound.[4]

MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is a hallmark of cancer progression, contributing to invasion and metastasis. The observed correlation suggests that this compound's mechanism of action may involve the inhibition of MMP-3. However, further biochemical and molecular studies are required to confirm this hypothesis and elucidate the precise signaling pathways involved.

Below is a diagram illustrating the potential signaling pathway influenced by this compound.

Berkelic_Acid_Pathway Berkelic_Acid Berkelic_Acid MMP-3 MMP-3 Berkelic_Acid->MMP-3 Inhibits? Extracellular_Matrix_Degradation Extracellular_Matrix_Degradation MMP-3->Extracellular_Matrix_Degradation Tumor_Invasion_Metastasis Tumor_Invasion_Metastasis Extracellular_Matrix_Degradation->Tumor_Invasion_Metastasis

Putative signaling pathway of this compound.

Experimental Protocols

The evaluation of this compound's cross-reactivity was conducted using the standardized NCI-60 human tumor cell line screen. The following provides a detailed methodology based on the NCI's protocol.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the measurement of cellular protein content as an indicator of cell viability.

1. Cell Culture and Plating:

  • The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are seeded into 96-well microtiter plates at appropriate densities and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • This compound is dissolved in DMSO to create a stock solution.

  • The stock solution is serially diluted to five 10-fold concentrations.

  • The diluted compound is added to the plates, and the cells are incubated for an additional 48 hours.

3. Cell Fixation and Staining:

  • Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed with water and air-dried.

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Unbound dye is removed by washing with 1% (v/v) acetic acid, and the plates are air-dried.

4. Measurement and Data Analysis:

  • The bound stain is solubilized with 10 mM trizma base.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • The percentage growth is calculated at each of the drug concentrations relative to the control wells.

  • The GI50 value, the drug concentration resulting in a 50% reduction in the net protein increase, is calculated from the dose-response curves.

The workflow for assessing the cross-reactivity of a test compound like this compound is depicted in the following diagram.

Cytotoxicity_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis Cell_Culture Maintain 60 Cancer Cell Lines Plating Seed Cells in 96-well Plates Cell_Culture->Plating Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Cells with Compound for 48h Compound_Prep->Incubation SRB_Assay Perform Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Data_Analysis Calculate GI50 Values SRB_Assay->Data_Analysis

Experimental workflow for cytotoxicity assessment.

Conclusion

This compound demonstrates significant and selective cytotoxic activity against the OVCAR-3 ovarian cancer cell line. While its broad cross-reactivity appears to be limited, this selectivity is a desirable trait for a targeted cancer therapeutic. The potential link to MMP-3 inhibition offers a promising avenue for future mechanism-of-action studies. Further research, including efforts to obtain a sustainable supply of the natural product and conduct more in-depth biological evaluations, is warranted to fully explore the therapeutic potential of this fascinating molecule from an extreme environment.

References

comparative analysis of different Berkelic acid synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to (-)-Berkelic Acid

(-)-Berkelic acid, a tetracyclic spiroketal natural product, has garnered significant attention from the synthetic community due to its unique molecular architecture and promising biological activity, including selective cytotoxicity against the human ovarian cancer cell line OVCAR-3.[1][2] This guide provides a comparative analysis of several prominent total syntheses of (-)-Berkelic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of the different strategies employed to construct this complex molecule.

Comparative Data of Synthetic Routes

The efficiency and practicality of a synthetic route are critical considerations in chemical synthesis. The following table summarizes key quantitative data for various total syntheses of (-)-Berkelic acid, allowing for a direct comparison of their overall effectiveness.

Research Group Longest Linear Sequence (LLS) Total Steps Overall Yield (%) Key Strategy
Snider (2008)13202Oxa-Pictet-Spengler reaction[3]
Fürstner (2008)19265Ring-closing metathesis[1]
Fañanás & Rodríguez (2012)101812Silver-catalyzed cascade reaction[1][4]
Porco Jr. (2018)13216Biomimetic [4+2] cycloaddition[1][5]
Li (2020)8Not ReportedNot ReportedCatellani reaction/oxa-Michael cascade[6][7][8]
Hanada, Yoshida & Kigoshi (2024)Not ReportedNot ReportedNot ReportedTandem spiroacetal/pyran formation[2][9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies employed in the total synthesis of (-)-Berkelic acid.

Snider's Biomimetic Approach

This route utilizes an oxa-Pictet-Spengler reaction to construct the tetracyclic core in a convergent manner.

G cluster_Snider Snider's Synthesis Ketal_Aldehyde Ketal Aldehyde Oxa_Pictet_Spengler Oxa-Pictet-Spengler Cyclization Ketal_Aldehyde->Oxa_Pictet_Spengler Dihydroxybenzoic_Acid 2,6-Dihydroxybenzoic Acid Dihydroxybenzoic_Acid->Oxa_Pictet_Spengler Tetracyclic_Core Tetracyclic Core Oxa_Pictet_Spengler->Tetracyclic_Core Side_Chain_Installation Side Chain Installation Tetracyclic_Core->Side_Chain_Installation Berkelic_Acid (-)-Berkelic Acid Side_Chain_Installation->Berkelic_Acid

Caption: Snider's convergent synthesis of (-)-Berkelic acid.

Porco Jr.'s Biomimetic [4+2] Cycloaddition Strategy

This synthesis is inspired by a potential biosynthetic pathway and features a key [4+2] cycloaddition to form the core structure.[1][5]

G cluster_Porco Porco Jr.'s Synthesis Spicifernin_like_Alkynol Spicifernin-like Alkynol Cycloaddition [4+2] Cycloaddition Spicifernin_like_Alkynol->Cycloaddition Pulvilloric_Acid_Derivative Pulvilloric Acid Derivative Pulvilloric_Acid_Derivative->Cycloaddition Tetracyclic_Core Tetracyclic Core Cycloaddition->Tetracyclic_Core Further_Elaboration Further Elaboration Tetracyclic_Core->Further_Elaboration Berkelic_Acid (-)-Berkelic Acid Further_Elaboration->Berkelic_Acid G cluster_Li Li's Synthesis Aryl_Halide Aryl Halide Catellani_Oxa_Michael Catellani Reaction / oxa-Michael Cascade Aryl_Halide->Catellani_Oxa_Michael Epoxide Epoxide Epoxide->Catellani_Oxa_Michael Isochroman Isochroman Scaffold Catellani_Oxa_Michael->Isochroman Spiroacetalization Deprotection / Spiroacetalization Isochroman->Spiroacetalization Tetracyclic_Core Tetracyclic Core Spiroacetalization->Tetracyclic_Core Reductive_Coupling Ni-catalyzed Reductive Coupling Tetracyclic_Core->Reductive_Coupling Berkelic_Acid (-)-Berkelic Acid Reductive_Coupling->Berkelic_Acid

References

Berkelic Acid Diastereomers: A Comparative Guide to their Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological evaluation of Berkelic acid diastereomers, addressing the conflicting reports of their anticancer activity. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of molecular structures and experimental workflows.

Introduction: The this compound Controversy

This compound, a novel spiroketal natural product, was first isolated from an extremophilic Penicillium fungus found in the acidic, metal-contaminated waters of the Berkeley Pit Lake in Montana.[1] The initial 2006 study by Stierle et al. reported that the natural product exhibited selective, nanomolar anticancer activity against the OVCAR-3 human ovarian cancer cell line.[1] However, subsequent total syntheses of this compound and its diastereomers by several independent research groups have consistently shown these synthetic compounds to be biologically inactive. This discrepancy highlights the complexities of natural product drug discovery and the critical importance of verifying biological activity with pure, synthetic material.

A key aspect of this story is the structural complexity of this compound. The initially proposed structure was found to be unstable, equilibrating to a mixture of four stable diastereomers. The true, stable structure of (-)-Berkelic acid was later confirmed through total synthesis.

Comparative Biological Activity

The most striking finding in the study of this compound is the disparity between the biological activity reported for the natural isolate and that of the synthetic diastereomers. The natural product, likely a mixture of equilibrating diastereomers, showed potent and selective activity in the National Cancer Institute's (NCI) 60-cell line screen, as well as moderate enzymatic inhibition. In contrast, the pure, synthetically produced, and structurally confirmed diastereomers of this compound were found to be inactive.

Compound/SampleTarget/AssayReported ActivityCitation(s)
Natural this compound OVCAR-3 (Ovarian Cancer)GI₅₀ = 91 nM[1]
MMP-3 (Matrix Metalloproteinase-3)IC₅₀ = 1.87 µM
Caspase-1IC₅₀ = 98 µM
Synthetic (-)-Berkelic Acid NCI-60 Cell Line Panel (including OVCAR-3)No significant activity (up to 10 µM)
Synthetic this compound Analogs OVCAR-3 and SSCC38 Cancer Cell LinesDevoid of activity

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial report of this compound's bioactivity are provided below. These protocols are based on standardized procedures used for the NCI-60 screen and general enzymatic assays, as the specific experimental details from the original 2006 publication by Stierle et al. were not fully available.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

The NCI-60 screen is a standardized method used to assess the in vitro anticancer activity of compounds against 60 different human cancer cell lines. The protocol relies on the Sulforhodamine B (SRB) assay, which measures cell proliferation based on total cellular protein content.

Methodology:

  • Cell Plating: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Addition: After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to serve as a time-zero reference. The test compound (this compound) is solubilized in DMSO and diluted with the cell culture medium. The compound is then added to the remaining plates at five 10-fold serial dilutions (typically ranging from 10⁻⁸ to 10⁻⁴ M).

  • Incubation: The plates are incubated with the compound for an additional 48 hours.

  • Cell Fixation and Staining: After the 48-hour exposure, the cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA, followed by incubation for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

  • Washing and Solubilization: Unbound SRB is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried. The bound stain is solubilized with 10 mM trizma base.

  • Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The data is used to calculate the GI₅₀ (concentration for 50% growth inhibition).

Matrix Metalloproteinase-3 (MMP-3) Inhibition Assay (Fluorogenic FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-3 using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

    • Active MMP-3: Recombinant human MMP-3 is diluted to the desired concentration in cold assay buffer.

    • FRET Substrate: A fluorogenic FRET peptide substrate for MMP-3 is diluted in the assay buffer.

    • Test Compound: this compound is dissolved in DMSO and serially diluted in assay buffer.

  • Assay Procedure:

    • The assay is performed in a 96-well black microplate.

    • 50 µL of the test compound dilutions are added to the wells.

    • 50 µL of the diluted active MMP-3 solution is added to the wells containing the test compound and pre-incubated for 10-30 minutes at room temperature.

    • The enzymatic reaction is initiated by adding 50 µL of the MMP-3 FRET substrate solution to all wells.

  • Data Acquisition: The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific FRET substrate. The rate of substrate cleavage is determined, and the percent inhibition for each compound concentration is calculated relative to a vehicle control (DMSO) to determine the IC₅₀ value.

Caspase-1 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of caspase-1, a key enzyme in the inflammatory pathway.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically contains HEPES, DTT, EDTA, and a detergent like CHAPS.

    • Active Caspase-1: Recombinant human caspase-1 is diluted in the assay buffer.

    • Fluorogenic Substrate: A specific fluorogenic substrate for caspase-1 (e.g., Ac-YVAD-AFC) is used.

    • Test Compound: this compound is dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • The assay is conducted in a 96-well plate.

    • The test compound dilutions are pre-incubated with the active caspase-1 enzyme for a specified time at room temperature.

    • The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate. The IC₅₀ value is determined by calculating the percent inhibition at various concentrations of the test compound.

Visualizations

Structural Relationship of this compound Diastereomers

The initially proposed structure of this compound was found to be unstable and undergoes equilibration to form a mixture of four more stable diastereomers. The thermodynamically most stable of these was confirmed as the true structure of (-)-Berkelic acid.

Berkelic_Acid_Diastereomers cluster_equilibration Equilibration Initially Proposed Structure Initially Proposed Structure Diastereomer A Diastereomer A Initially Proposed Structure->Diastereomer A Equilibrates to Diastereomer B Diastereomer B Initially Proposed Structure->Diastereomer B Equilibrates to Diastereomer C Diastereomer C Initially Proposed Structure->Diastereomer C Equilibrates to (-)-Berkelic Acid (Stable) (-)-Berkelic Acid (Stable) Initially Proposed Structure->(-)-Berkelic Acid (Stable) Equilibrates to

Caption: Equilibration of the initially proposed this compound structure.

NCI-60 Sulforhodamine B (SRB) Assay Workflow

The following diagram outlines the key steps in the NCI-60 screening protocol used to assess the cytotoxic and cytostatic effects of test compounds.

NCI60_Workflow start Start: Plate 60 Human Cancer Cell Lines incubation1 24h Incubation (37°C, 5% CO₂) start->incubation1 compound_addition Add Test Compound (5-log dilution series) incubation1->compound_addition incubation2 48h Incubation with Compound compound_addition->incubation2 fixation Fix Cells with Trichloroacetic Acid (TCA) incubation2->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining wash Wash to Remove Unbound Dye staining->wash solubilize Solubilize Bound Dye wash->solubilize read Read Absorbance (515 nm) solubilize->read analysis Data Analysis: Calculate GI₅₀ read->analysis

Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) assay.

Principle of the FRET-based MMP-3 Inhibition Assay

This diagram illustrates how a FRET-based assay is used to measure the inhibition of MMP-3 activity.

FRET_MMP3_Assay cluster_no_inhibition No Inhibition cluster_inhibition With Inhibitor (e.g., this compound) mmp3_active Active MMP-3 cleavage Substrate Cleavage mmp3_active->cleavage fret_substrate FRET Substrate (Quenched Fluorescence) fret_substrate->cleavage fluorescence Fluorescence Signal (High) cleavage->fluorescence mmp3_inhibited Inhibited MMP-3 no_cleavage No Cleavage mmp3_inhibited->no_cleavage fret_substrate2 FRET Substrate (Quenched Fluorescence) fret_substrate2->no_cleavage no_fluorescence No Fluorescence Signal (Low) no_cleavage->no_fluorescence inhibitor This compound (Test Inhibitor) inhibitor->mmp3_inhibited Binds to

Caption: Principle of the FRET-based MMP-3 inhibition assay.

References

A Comparative Analysis of Berkelic Acid and Other Spiroketal Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of Berkelic acid versus alternative spiroketal compounds, supported by experimental data.

The spiroketal motif, a privileged structural element found in numerous natural products, has garnered significant attention in medicinal chemistry for its diverse biological activities. Among these, anticancer properties have been a key area of investigation. This guide provides a comparative overview of this compound, a novel spiroketal that initially showed promise, and other spiroketal compounds that have been evaluated for their potential in cancer therapy.

This compound: A Tale of Initial Promise and Subsequent Re-evaluation

This compound, a structurally complex spiroketal, was first isolated from an extremophilic Penicillium species found in the acidic mine waste of the Berkeley Pit Lake.[1] The initial report in 2006 by Stierle et al. generated considerable excitement within the cancer research community.

Initial Findings

The pioneering study reported that this compound exhibited selective and potent cytotoxic activity against the OVCAR-3 human ovarian adenocarcinoma cell line with a GI50 (concentration for 50% growth inhibition) value in the nanomolar range.[1] This selective bioactivity suggested a potential new pharmacophore for ovarian cancer treatment.

The Controversy: Synthetic Studies Challenge Initial Findings

Following the initial discovery, several research groups undertook the challenging total synthesis of this compound to enable further preclinical development.[2] However, a significant turning point in the story of this compound came with the biological evaluation of the synthetically derived compound and its analogs. Multiple independent studies reported that their synthetic this compound, as well as its stereoisomers and other derivatives, were devoid of the potent anticancer activity that was initially described.[2] This discrepancy between the biological activity of the natural isolate and the synthetic versions remains a subject of scientific discussion, with potential explanations including the instability of the natural product or the presence of co-purified active compounds in the original isolate.

Alternative Spiroketal Compounds in Cancer Research

While the therapeutic potential of this compound is now considered questionable, the broader class of spiroketal-containing molecules continues to be a promising source of novel anticancer agents. Numerous other natural and synthetic spiroketals have demonstrated significant cytotoxic and antineoplastic effects.

Peniciketal A: A Multi-faceted Anticancer Agent

Peniciketal A, a spiroketal isolated from the saline soil-derived fungus Penicillium raistrickii, has shown notable anticancer effects against A549 lung cancer cells. It effectively inhibits cell proliferation, with a reported IC50 value of 22.33 μM after 72 hours of treatment. Mechanistic studies have revealed that Peniciketal A's anticancer activity is multi-pronged, involving:

  • Cell Cycle Arrest: It induces cell cycle arrest at the G0/G1 phase by downregulating cyclin D1.

  • Induction of Apoptosis: Peniciketal A triggers programmed cell death via the mitochondrial apoptotic pathway.

  • Inhibition of Metastasis: It significantly curtails the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases MMP-2 and MMP-9, key enzymes involved in the epithelial-mesenchymal transition (EMT).

Diosgenin and its Derivatives: Modulators of Key Signaling Pathways

Diosgenin, a naturally occurring steroidal sapogenin with a spiroketal structure, and its synthetic derivatives have been extensively studied for their anticancer properties. These compounds have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in various cancer cell lines.[3] One derivative, in particular, exhibited excellent cytotoxic activity against HepG2 liver cancer cells with an IC50 of 1.9 μM, while showing lower toxicity to normal liver cells. Mechanistic investigations suggest that some diosgenin derivatives exert their effects by modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway, thereby sensitizing cancer cells to TRAIL-induced apoptosis.[4]

Synthetic Spiroketals: A Playground for Drug Discovery

The spiroketal scaffold has also been a fertile ground for the design and synthesis of novel anticancer compounds. A variety of synthetic spiroketals, including spirooxindoles and other heterocyclic hybrids, have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines.[5][6] For instance, certain spirooxindole derivatives have been shown to induce apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspase-3.[6] The synthetic tractability of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Data Presentation: A Comparative Look at Cytotoxicity

The following table summarizes the in vitro anticancer activity of this compound and other selected spiroketal compounds, highlighting the controversy surrounding this compound's efficacy.

CompoundCancer Cell LineAssayIC50 / GI50Reference(s)
This compound (Natural Isolate) OVCAR-3 (Ovarian)GI5091 nM
This compound (Synthetic) OVCAR-3 (Ovarian)-No activity reported
Peniciketal A A549 (Lung)IC5022.33 µM (72h)
Diosgenin Derivative (Compound 8) HepG2 (Liver)IC501.9 µM
Spirooxindole (Compound 6a) HepG2 (Liver)IC506.9 µM[6]
Spirooxindole (Compound 6a) PC-3 (Prostate)IC5011.8 µM[6]

Experimental Protocols

The evaluation of the anticancer properties of these spiroketal compounds relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the spiroketal compounds for specific durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the spiroketal compounds, harvested, and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Following treatment with the spiroketal compounds, cells are harvested and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA). PI stoichiometrically binds to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, caspases, cyclins), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_assays In Vitro Anticancer Evaluation cell_culture Cancer Cell Lines treatment Spiroketal Compound Treatment cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot

Fig 1. Experimental workflow for evaluating anticancer activity.

mitochondrial_apoptosis cluster_pathway Mitochondrial Apoptosis Pathway spiroketal Spiroketal Compound (e.g., Peniciketal A) bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) spiroketal->bcl2_family mito_perm Mitochondrial Outer Membrane Permeabilization bcl2_family->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p38_mapk_pathway cluster_pathway p38 MAPK Signaling Pathway diosgenin Diosgenin Derivative p38 p38 MAPK Activation diosgenin->p38 dr5 Death Receptor 5 (DR5) Upregulation p38->dr5 disc DISC Formation dr5->disc trail TRAIL trail->disc caspase8 Caspase-8 Activation disc->caspase8 apoptosis Apoptosis caspase8->apoptosis

References

Safety Operating Guide

Proper Disposal of Laboratory Chemical Waste: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that "Berkelic acid" is not a recognized chemical compound in scientific literature. Therefore, a specific Safety Data Sheet (SDS) or established disposal protocol for this substance does not exist. The following guide provides a comprehensive, procedural framework for the safe disposal of a hypothetical corrosive and environmentally hazardous organic acid, which can serve as a template for handling real laboratory chemical waste.

Pre-Disposal Hazard Assessment

Before handling any chemical waste, a thorough hazard assessment is critical. This process begins with the Safety Data Sheet (SDS) provided by the manufacturer, which outlines the specific hazards of the substance. For any laboratory chemical, the first step is always to locate and carefully review its SDS.

Key Hazard Characteristics to Identify:

  • Corrosivity: Will it damage containers or cause chemical burns? (e.g., pH ≤ 2 or ≥ 12.5).[1]

  • Ignitability: Does it have a low flash point or is it an oxidizer?[1]

  • Reactivity: Is it unstable, or does it react violently with water or other substances?[1]

  • Toxicity: Is it acutely toxic (P-listed) or otherwise harmful to human health or the environment?[1][2]

Segregation and Container Selection

Proper segregation of chemical waste is fundamental to laboratory safety. Incompatible chemicals must never be mixed, as this can lead to violent reactions, fires, or the generation of toxic gases.[2]

General Segregation Guidelines:

  • Store acids and bases separately.[3]

  • Keep oxidizing agents away from organic compounds and reducing agents.[3]

  • Isolate water-reactive chemicals from all aqueous solutions and acids.[3]

  • Separate halogenated from non-halogenated solvent waste.[4]

Once segregated, waste must be stored in appropriate containers. The container must be chemically compatible with the waste it holds to prevent leaks or degradation.[2][5] For instance, hydrofluoric acid should never be stored in glass, and strong acids should not be kept in metal containers.[3][6]

Waste TypeCompatible Container MaterialIncompatible Container Material
Corrosive Acids (Hypothetical this compound) Glass (if not HF), High-Density Polyethylene (HDPE), Plastic is often preferred.[1]Metal, Paper, Cardboard
Corrosive Bases HDPE, Polypropylene, GlassAluminum, Zinc, Tin
Flammable Solvents Glass, HDPE, Stainless SteelFlimsy plastic, incompatible polymers
Oxidizers Glass, Teflon®Any organic material (e.g., paper caps)

On-Site Neutralization Protocol (for Corrosive Waste)

For small volumes of corrosive wastes that do not possess other hazardous characteristics, on-site neutralization may be a viable disposal step.[7] This procedure should only be performed by trained personnel in a controlled environment.[6][7]

Experimental Protocol: Neutralization of a Hypothetical Corrosive Acid

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7] Conduct the entire procedure within a certified chemical fume hood.[7]

  • Cooling: Place a beaker containing the acidic waste (e.g., "this compound" solution) into an ice bath to manage the exothermic reaction.[7]

  • Dilution: For concentrated acids, it is prudent to first dilute the acid by slowly adding it to cold water to achieve a concentration below 10%.[6] Always add acid to water, never the reverse.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, to the acid solution while stirring gently.[8] Add the base in small increments to control the rate of reaction and prevent excessive foaming or heat generation.

  • pH Monitoring: Use a calibrated pH meter or pH strips to monitor the solution's acidity. Continue adding the base until the pH is stable within a neutral range (typically between 5.5 and 9.5).[7]

  • Final Disposal: Once neutralized, the resulting salt solution, if free of other hazards, may be permissible for drain disposal, followed by a copious amount of water (at least 20 parts water).[7] However, always confirm this with your institution's Environmental Health and Safety (EH&S) office and local regulations.

Storage and Labeling in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[1][3] This area must be at or near the point of generation and under the control of the laboratory personnel.[1]

SAA Requirements:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[5] Chemical formulas or abbreviations are not acceptable.[5]

  • Container Condition: Containers must be in good condition, free of leaks, and kept securely closed except when adding waste.[5]

  • Secondary Containment: Use secondary containment bins to segregate incompatible waste streams and to contain potential spills.[4][5]

  • Volume Limits: A maximum of 55 gallons of hazardous waste (or 1 quart for acutely toxic P-listed waste) may be accumulated in an SAA.[1]

Arranging for Final Disposal

When a waste container is full or has been in storage for the maximum allowed time (often 6 to 12 months, depending on regulations), it must be removed for final disposal.[1][4]

Step-by-Step Disposal Workflow:

  • Ensure Proper Labeling: Double-check that the container's hazardous waste label is complete and accurate.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) office to schedule a waste pickup.[1]

  • Documentation: Complete any required waste manifests or tracking documents provided by EH&S.

  • Professional Disposal: The waste will be collected by trained hazardous waste professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition in compliance with all federal, state, and local regulations.[1][2]

Diagram 1: Chemical Waste Disposal Workflow This diagram illustrates the decision-making process for disposing of laboratory chemical waste, from initial generation to final removal.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Pickup A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (Corrosive, Ignitable, Reactive, Toxic) B->C D Select Compatible Container C->D E Segregate from Incompatible Wastes D->E F Affix 'Hazardous Waste' Label E->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full or Time Limit Reached? G->H I Schedule Pickup with EH&S H->I Yes J Professional Disposal I->J

Caption: Workflow for proper hazardous chemical waste disposal.

References

Personal protective equipment for handling Berkelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its biological activity and status as a research chemical, Berkelic acid should be handled as a potentially hazardous substance. The primary risks include inhalation of aerosols, skin contact, and eye exposure. A risk assessment should be conducted before any new procedure involving this compound. The following table summarizes the recommended PPE.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical safety gogglesNitrile or butyl rubber gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood.
Cell culture and in-vitro assays Chemical safety goggles or face shieldNitrile or butyl rubber glovesLaboratory coatNot generally required if handled in a biosafety cabinet.
Handling outside of primary containment (e.g., transport) Chemical safety gogglesNitrile or butyl rubber glovesLaboratory coatNot required for closed containers.
Spill cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges for organic vapors and particulates.

Experimental Protocols: Safe Handling Procedures

2.1. Receiving and Unpacking

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (lab coat, gloves, safety glasses) before opening the package in a well-ventilated area, preferably a chemical fume hood.

  • Verify the container label matches the order information.

  • Check the integrity of the primary container.

  • Log the receipt of the chemical in your laboratory inventory.

2.2. Weighing and Solution Preparation

  • All weighing of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of fine powders or aerosols.

  • Use a dedicated, clean set of spatulas and weighing papers.

  • When dissolving, add the solvent to the solid slowly to avoid splashing.

  • Seal the container tightly immediately after use.

  • Clean the weighing area and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2.3. General Handling

  • Always work in a well-ventilated area. For procedures with a risk of aerosol generation, use a chemical fume hood or a Class II biosafety cabinet.

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste through a licensed contractor. Do not pour this compound waste down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before re-entering the area.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • For large spills, contact your institution's environmental health and safety department immediately.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: New procedure with this compound risk_assessment Conduct Risk Assessment: - Quantity used - Physical form (solid/liquid) - Potential for aerosol generation start->risk_assessment is_aerosol Aerosol generation likely? risk_assessment->is_aerosol in_hood Work in Chemical Fume Hood or Biosafety Cabinet is_aerosol->in_hood Yes on_bench Work on open bench (well-ventilated area) is_aerosol->on_bench No ppe_high Required PPE: - Safety Goggles/Face Shield - Double Gloves (Nitrile/Butyl) - Lab Coat - Consider Respirator in_hood->ppe_high ppe_low Required PPE: - Safety Goggles - Gloves (Nitrile) - Lab Coat on_bench->ppe_low end Proceed with Experiment ppe_high->end ppe_low->end

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.